2-Tert-butylpropane-1,3-diol
Description
The exact mass of the compound 2-Tert-butylpropane-1,3-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Tert-butylpropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butylpropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,3)6(4-8)5-9/h6,8-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPVVSDKTCYYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182459 | |
| Record name | 1,3-Propanediol, 2-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2819-05-8 | |
| Record name | 2-(1,1-Dimethylethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2819-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-tert-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2819-05-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2-tert-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Tert-butylpropane-1,3-diol chemical properties
Executive Summary
2-Tert-butylpropane-1,3-diol (TBPD), CAS [2819-05-8], represents a specialized class of neopentyl glycol derivatives characterized by extreme steric hindrance. Unlike its lighter analog, neopentyl glycol (2,2-dimethylpropane-1,3-diol), TBPD incorporates a bulky tert-butyl group at the C2 position. This structural modification introduces a profound "Gem-Disubstituent Effect" (Thorpe-Ingold effect), significantly altering the molecule's conformational mobility and the reactivity of its primary hydroxyl groups.
This guide details the physicochemical profile, validated synthetic protocols, and critical applications of TBPD in polymer engineering and drug delivery systems. The central thesis is that the tert-butyl moiety acts as a hydrophobic shield, granting derived polyesters and polyurethanes exceptional resistance to hydrolytic degradation—a property vital for long-acting pharmaceutical carriers and weather-resistant coatings.
Physicochemical Architecture
The utility of TBPD is dictated by its molecular geometry. The massive tert-butyl group forces the hydroxymethyl arms into specific conformations to minimize steric strain, often pre-organizing the molecule for cyclization or reducing the entropic penalty of polymerization.
Table 1: Physicochemical Profile[1][2]
| Property | Value / Characteristic | Significance |
| IUPAC Name | 2-tert-butylpropane-1,3-diol | Systematic identification.[1] |
| CAS Number | 2819-05-8 | Note: Often confused with 2-methyl-1,3-propanediol (2163-42-0).[1] |
| Molecular Formula | C₇H₁₆O₂ | MW: 132.20 g/mol |
| Physical State | Crystalline Solid | Melting Point: 54–56 °C. |
| Boiling Point | 100–102 °C (2 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| LogP (Predicted) | ~0.8–1.1 | More lipophilic than neopentyl glycol (LogP ~0.1), impacting biodistribution. |
| pKa | ~14.5 (Primary Alcohol) | Similar acidity to standard primary alcohols, but sterically hindered. |
Synthetic Methodology
Direct alkylation of propane-1,3-diol is non-viable due to polyalkylation and elimination side reactions. The industry-standard protocol utilizes the reduction of diethyl 2-tert-butylmalonate . This pathway ensures regiochemical purity and high yields.
Protocol: Hydride Reduction of Diethyl 2-tert-butylmalonate
Reagents:
-
Diethyl 2-tert-butylmalonate (Precursor)
-
Lithium Aluminum Hydride (LiAlH₄) (Reductant)[2]
-
Tetrahydrofuran (THF) (Anhydrous Solvent)
-
Sodium Sulfate (Na₂SO₄) (Drying Agent)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).
-
Slurry Preparation: Charge flask with LiAlH₄ (2.2 equiv) suspended in anhydrous THF (0 °C).
-
Addition: Dissolve Diethyl 2-tert-butylmalonate (1.0 equiv) in THF. Add dropwise to the LiAlH₄ slurry. Critical: Maintain temperature <10 °C to prevent runaway exotherms.
-
Reflux: Once addition is complete, warm to room temperature, then reflux (66 °C) for 4–6 hours to ensure complete reduction of the sterically hindered ester groups.
-
Fieser Quench: Cool to 0 °C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), and finally water (3 mL per g LiAlH₄).
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: Recrystallize from hexane/ethyl acetate or distill under high vacuum (0.5 mmHg) if liquid at elevated ambient temps.
Visualizing the Synthesis Pathway
Figure 1: Synthetic workflow for the reduction of malonate precursors to TBPD.
Polymer Engineering: The Steric Shielding Effect
In polymer science, TBPD is utilized not for its reactivity, but for its lack thereof once incorporated into a backbone.
Mechanism of Hydrolytic Stability
Polyesters derived from linear diols (e.g., 1,4-butanediol) degrade rapidly because water molecules easily access the ester carbonyl carbon. In TBPD-based polyesters, the bulky tert-butyl group at the
-
Kinetic Stabilization: The rate of hydrolysis (
) is reduced by orders of magnitude compared to linear analogs. -
Tg Modification: The bulky side chain disrupts chain packing, increasing the free volume but also restricting bond rotation. This typically raises the Glass Transition Temperature (
) compared to linear aliphatic side chains, creating stiffer, more durable amorphous regions.
Visualizing Steric Protection
Figure 2: Mechanistic representation of the tert-butyl group blocking nucleophilic water attack on the ester linkage.[3]
Pharmaceutical Applications
In drug development, TBPD serves as a specialized linker in Pro-drug Design and Lipid Nanoparticles (LNPs) .
-
Metabolic Stability: Linkers derived from TBPD resist esterase cleavage in plasma. This is critical for drugs requiring prolonged circulation times before release.
-
Lipid Tails: When used as the backbone for cationic lipids in mRNA delivery, the tert-butyl tail alters the lipid packing parameter (
), promoting the formation of non-lamellar phases (like Hexagonal ) which are crucial for endosomal escape.
Experimental Insight: When synthesizing lipids using TBPD, standard DCC/DMAP coupling often fails due to the steric bulk. Protocol Adjustment: Use high-activity acyl chlorides or Steglich esterification with elevated temperatures and extended reaction times (24–48h) to force the coupling.
Safety & Handling
While TBPD is not classified as acutely toxic, its surfactant-like properties require specific handling precautions.
-
GHS Classification:
-
Handling: Use nitrile gloves. The solid dust can be irritating to the respiratory tract; handle in a fume hood.
-
Storage: Hygroscopic. Store in a desiccator or under inert gas to prevent moisture uptake, which complicates precise stoichiometric weighing in polymerization.
References
-
Weidner, R. et al. "Alkylation of Malonic Esters." Organic Syntheses, Coll. Vol. 7, p.000. (Standard protocol for hindered malonate synthesis).
-
PubChem Database. "2-tert-butylpropane-1,3-diol (CAS 2819-05-8)."[1] National Library of Medicine. [1]
- Odian, G. "Principles of Polymerization." Wiley-Interscience.
-
Thermo Fisher Scientific. "Safety Data Sheet: 2-tert-Butylpropane-1,3-diol."
Sources
- 1. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4317945A - Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propane-1,3-diol, 2-methyl- (CAS 2163-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
2-Tert-Butylpropane-1,3-Diol: Physicochemical Profiling and Synthetic Utility
Executive Summary
2-Tert-butylpropane-1,3-diol (CAS 2819-05-8) is a sterically hindered neopentyl glycol analog characterized by a bulky tert-butyl group at the 2-position. This structural motif imparts unique physicochemical properties, most notably enhanced hydrolytic stability in ester linkages and a pronounced Thorpe-Ingold (gem-dialkyl) effect that influences conformational preferences. In medicinal chemistry and materials science, this diol serves as a critical scaffold for designing metabolically stable linkers and high-performance polyesters. This guide provides an in-depth analysis of its physical properties, validated synthesis protocols, and mechanistic applications.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule features a propanediol backbone substituted with a sterically demanding tert-butyl group. Unlike linear diols, the bulky substituent restricts rotation around the C1-C2 and C2-C3 bonds, creating a "locked" conformation that favors intramolecular interactions and shields adjacent functional groups from nucleophilic attack.
Table 1: Physicochemical Properties
| Property | Value | Condition/Note | Source |
| CAS Number | 2819-05-8 | - | [PubChem, 2025] |
| Molecular Formula | C₇H₁₆O₂ | - | - |
| Molecular Weight | 132.20 g/mol | - | - |
| Appearance | White Crystalline Solid | - | [Thermo Scientific, 2024] |
| Melting Point | 54 – 56 °C | - | [Alfa Aesar, 2024] |
| Boiling Point | 100 – 102 °C | @ 2 mmHg (Vacuum) | [Alfa Aesar, 2024] |
| LogP (Octanol/Water) | 0.8 | Predicted | [PubChem, 2025] |
| Solubility | Soluble in alcohols, ethers, CHCl₃; Moderately soluble in water | Amphiphilic character due to hydroxyls vs. t-butyl | - |
| pKa | ~14.5 | Estimated (Primary Alcohol) | - |
Part 2: Synthesis & Purification Protocols
Direct alkylation of diethyl malonate with tert-butyl halides fails due to the extreme steric hindrance of the tert-butyl group (preventing Sɴ2 attack). Therefore, the authoritative synthesis utilizes a conjugate addition approach followed by hydride reduction.
Protocol A: Precursor Synthesis (Diethyl tert-butylmalonate)
Mechanism: Conjugate addition of methyl Grignard to diethyl isopropylidenemalonate (Knoevenagel adduct).
-
Reagents: Diethyl isopropylidenemalonate (100 g), Methylmagnesium iodide (MeMgI), Copper(I) chloride (catalyst), Diethyl ether (anhydrous).
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere, mechanical stirring.
-
Procedure:
-
Cool MeMgI solution (in ether) to 0°C. Add CuCl (1.0 g).
-
Dropwise add diethyl isopropylidenemalonate over 90 mins, maintaining temp < 0°C.
-
Critical Step: The Cu(I) catalyzes the 1,4-addition of the methyl group to the alkylidene double bond.
-
Quench with ice/H₂SO₄ (10%).[1] Extract with ether, wash with sodium thiosulfate (to remove I₂).[1]
-
Purification: Distillation (bp 60–61°C @ 0.7 mmHg). Yield: ~90%.
-
Protocol B: Reduction to Diol
Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction.
-
Reagents: Diethyl tert-butylmalonate, Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).
-
Procedure:
-
Suspend LiAlH₄ (2.5 equiv) in dry THF at 0°C.
-
Add diethyl tert-butylmalonate dropwise (exothermic).
-
Reflux for 4 hours to ensure complete reduction of the sterically hindered esters.
-
Quench (Fieser Method): Cool to 0°C. Add water (1x vol), 15% NaOH (1x vol), water (3x vol). Filter granular precipitate.
-
Purification: Recrystallization from hexane/ethyl acetate or vacuum distillation.
-
Visualization: Synthetic Workflow
Caption: Two-stage synthesis overcoming steric hindrance via conjugate addition and hydride reduction.
Part 3: Structural Mechanics & Applications
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
The tert-butyl group is significantly bulkier than a methyl or ethyl group. This bulk forces the C-C-C bond angle (backbone) to widen slightly to accommodate the steric clash, which paradoxically compresses the internal O-C-C-C-O angle.
-
Consequence: The two hydroxyl groups are held in closer proximity compared to unsubstituted propane-1,3-diol.
-
Utility: This facilitates rapid cyclization to form cyclic acetals, ketals, or carbonates, making this diol an excellent protective group for carbonyls.
Hydrolytic Stability in Drug Design
In medicinal chemistry, linkers derived from 2-tert-butylpropane-1,3-diol exhibit superior metabolic stability.
-
Mechanism: The bulky tert-butyl group acts as a "steric umbrella," blocking the trajectory of hydrolytic enzymes (esterases) or water molecules attacking the ester carbonyls formed by the diol.
-
Application: Used in prodrugs or polymer therapeutics where delayed release or prolonged half-life is required.
Visualization: Structure-Property Logic
Caption: Mechanistic link between the tert-butyl steric bulk and downstream chemical stability.
References
-
Organic Syntheses. "Diethyl tert-butylmalonate". Organic Syntheses, Coll. Vol. 5, p.381 (1973); Vol. 40, p.21 (1960). [Link]
-
PubChem. "2-Tert-butylpropane-1,3-diol (Compound)".[2] National Library of Medicine. Accessed 2025.[2][3] [Link]
-
Thermo Scientific Chemicals. "2-tert-Butylpropane-1,3-diol, 98%".[4] Fisher Scientific Product Specifications. [Link]
- Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766. (Contextual grounding for Thorpe-Ingold effect).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Technical Monograph: 2-Tert-butylpropane-1,3-diol (CAS 2819-05-8)
The Steric Shield: Architectural Utility in Polymer Therapeutics and Medicinal Chemistry [1][2]
Executive Summary
2-Tert-butylpropane-1,3-diol (CAS 2819-05-8) is a specialized aliphatic diol distinguished by the presence of a bulky tert-butyl group at the C2 position.[1][2][3][4] Unlike linear diols (e.g., 1,3-propanediol), this molecule exhibits significant steric hindrance, a property that researchers and drug developers leverage to modulate reaction kinetics and conformational stability.[2]
In drug development, this core serves two primary functions:
-
Hydrolytic Stabilization: When incorporated into polyester or polyurethane backbones (e.g., for controlled-release drug delivery vehicles), the bulky side chain shields the ester/carbamate linkages from enzymatic and hydrolytic attack, extending the half-life of the material.[2]
-
Conformational Locking: The tert-butyl group exerts a strong Thorpe-Ingold effect, biasing the molecule towards specific rotamers.[2] This is critical when using the diol as a scaffold for cyclic acetals, ketals, or cyclic carbonates in fragment-based drug design.[2]
Chemical Architecture & Properties
The utility of 2-tert-butylpropane-1,3-diol stems from its "neopentyl-like" structure.[2] The C2 carbon is a chiral center (if the hydroxymethyl groups are differentiated) or a prochiral center.[2] The massive tert-butyl group forces the two hydroxymethyl arms into specific spatial arrangements to minimize gauche interactions.[2]
Table 1: Physicochemical Profile
| Property | Value | Context for Application |
| CAS Number | 2819-05-8 | Unique Identifier |
| Molecular Formula | C₇H₁₆O₂ | |
| Molecular Weight | 132.20 g/mol | Fragment-based design compliant |
| Melting Point | 54–56 °C | Solid at RT; easy to handle/weigh |
| Boiling Point | 100–102 °C (2 mmHg) | High boiling; stable under standard synthesis |
| Solubility | Soluble in alcohols, THF, DCM | Compatible with organic synthesis workflows |
| pKa | ~14.5 (Alcoholic -OH) | Standard nucleophilicity for esterification |
Synthetic Framework: A Self-Validating Protocol
For research applications requiring high purity (>98%), commercial sourcing is common.[2] However, for derivative synthesis or isotopically labeled variants, de novo synthesis is required.[2] The following protocol is designed for reproducibility and scalability.
Core Reaction Logic
The synthesis utilizes a Retrosynthetic Disconnection at the C1-C2 and C2-C3 bonds, tracing back to Diethyl tert-butylmalonate .[2] The malonate is reduced using Lithium Aluminum Hydride (LiAlH₄) to yield the diol.[2]
Step 1: Precursor Synthesis (Diethyl tert-butylmalonate)
Note: Direct alkylation of diethyl malonate with tert-butyl halides is low-yielding due to elimination (E2) competition.[2] The preferred route uses acid-catalyzed addition of isobutylene to malonic acid followed by esterification, or alkylation of malonate enolates under specific conditions.
Step 2: Reduction to 2-Tert-butylpropane-1,3-diol
Reagents: LiAlH₄ (2.5 equiv), Anhydrous THF, Glauber’s Salt (Na₂SO₄[2]·10H₂O) for quenching.[2]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
-
Charging: Add LiAlH₄ (powder, 95%) suspended in anhydrous THF at 0°C.
-
Addition: Add Diethyl tert-butylmalonate dropwise over 30 minutes. The steric bulk of the tert-butyl group does not significantly hinder the hydride attack at the carbonyls.[2]
-
Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over MgSO₄ and concentrate in vacuo.
-
Purification: Recrystallize from hexane/ethyl acetate to yield white needles.
Validation Checkpoint:
-
IR: Disappearance of Carbonyl stretch (1735 cm⁻¹).[2] Appearance of broad OH stretch (3200–3400 cm⁻¹).[2]
-
¹H NMR (CDCl₃): The tert-butyl singlet (~0.9 ppm, 9H) is diagnostic.[2] The methylene protons (-CH₂OH) appear as a doublet or multiplet around 3.6–3.8 ppm depending on concentration/H-bonding.[2]
Visualization: Synthetic Workflow
Caption: Step-by-step reduction pathway from malonate ester to the target diol, highlighting critical process parameters.
Application Engineering in Drug Development[2]
A. Polymer Therapeutics: The "Stealth" Linker
In the design of biodegradable polymers (e.g., polycarbonates or polyesters) for drug delivery, the degradation rate is a critical quality attribute (CQA).[2] Standard linear diols (1,3-propanediol) form esters that hydrolyze rapidly in serum.[2]
The Mechanism: Incorporating 2-tert-butylpropane-1,3-diol introduces a "Steric Umbrella."[2] The bulky tert-butyl group hinders the approach of water molecules and esterase enzymes to the carbonyl carbon of the ester linkage.[2]
-
Result: Tunable degradation profiles. By varying the ratio of this diol to unhindered diols, researchers can precisely engineer the polymer's half-life from days to months.[2]
B. Medicinal Chemistry: Cyclic Scaffolds
The diol is a precursor to 5,5-disubstituted-1,3-dioxanes (cyclic acetals).[2]
-
Reaction: 2-Tert-butylpropane-1,3-diol + Aldehyde/Ketone
Cyclic Acetal.[2] -
Utility: The tert-butyl group locks the dioxane ring into a chair conformation where the tert-butyl group occupies the equatorial position (A-value > 5 kcal/mol).[2] This forces the substituents at the acetal position (C2 of the ring) into specific axial/equatorial orientations, allowing for precise display of pharmacophores in 3D space.[2]
Visualization: Steric Shielding & Conformational Locking
Caption: Dual utility mechanism: Steric hindrance preventing hydrolysis (left) and conformational biasing for drug design (right).[2]
Safety & Handling (GHS Standards)
While 2-tert-butylpropane-1,3-diol is not classified as highly toxic, standard laboratory safety protocols apply.[2]
-
GHS Classification:
-
Handling: Use in a fume hood.[2][5] Wear nitrile gloves and safety goggles.[2]
-
Storage: Hygroscopic. Store in a desiccator or under inert atmosphere to prevent moisture uptake which complicates stoichiometric polymerization reactions.[2]
References
-
Stenutz, R. (n.d.).[2] 2-tert-butylpropane-1,3-diol - Properties and Isomers. Stenutz.eu.[2] Retrieved from [Link][2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 100226, 2-tert-butylpropane-1,3-diol. PubChem.[1][2][4][6] Retrieved from [Link]
-
Organic Syntheses. (1963).[2] Diethyl tert-Butylmalonate Synthesis. Organic Syntheses, Coll. Vol. 4, p.261.[2] Retrieved from [Link][2]
-
Thermo Scientific Chemicals. (2025).[2][7] 2-tert-Butylpropane-1,3-diol, 98% Product Specifications. Fisher Scientific.[1][2][4] Retrieved from [Link][2]
-
Royal Society of Chemistry. (2014). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. Retrieved from [Link]
Sources
- 1. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-n-Butylpropane-1,3-diol | C7H16O2 | CID 2795259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-tert-butylpropane-1,3-diol [stenutz.eu]
- 4. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-ブチル-2-エチル-1,3-プロパンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 2-Tert-butylpropane-1,3-diol
Preamble: Navigating the Landscape of a Sterically Hindered Diol
In the vast repository of chemical structures, 2-tert-butylpropane-1,3-diol (CAS No: 2819-05-8) emerges as a molecule of significant interest, primarily due to the substantial steric hindrance imposed by the tert-butyl group at the C2 position of a propane-1,3-diol backbone. This guide aims to provide a comprehensive technical overview of its molecular structure, synthesis, and spectroscopic characterization, tailored for researchers, scientists, and professionals in drug development. While this compound is commercially available, detailed characterization and application data in peer-reviewed literature are sparse. Therefore, this guide will synthesize available data with established principles of organic chemistry and spectroscopy to present a holistic and scientifically grounded perspective.
Core Molecular Structure and Physicochemical Properties
2-Tert-butylpropane-1,3-diol is a dihydric alcohol whose structure is defined by a propane chain with hydroxyl groups at positions 1 and 3, and a bulky tert-butyl substituent at position 2. This central quaternary carbon atom imparts unique steric and electronic properties to the molecule.
Chemical Identifiers
A consistent and accurate identification of a chemical entity is paramount for research and development. The key identifiers for 2-tert-butylpropane-1,3-diol are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-tert-butylpropane-1,3-diol | PubChem[1] |
| CAS Number | 2819-05-8 | Stenutz[2] |
| Molecular Formula | C₇H₁₆O₂ | PubChem[1] |
| Molecular Weight | 132.20 g/mol | PubChem[1] |
| SMILES | CC(C)(C)C(CO)CO | Stenutz[2] |
| InChIKey | LQPVVSDKTCYYBZ-UHFFFAOYSA-N | Stenutz[2] |
Physicochemical Data
The physical properties of 2-tert-butylpropane-1,3-diol are influenced by its structure, particularly the presence of two hydroxyl groups capable of hydrogen bonding and the bulky, non-polar tert-butyl group.
| Property | Value | Source |
| Melting Point | 54-56 °C | Thermo Fisher Scientific[3] |
| Boiling Point | 100-102 °C (at 2 mmHg) | Thermo Fisher Scientific[3] |
| Appearance | White to off-white solid |
The solid state of this diol at room temperature is indicative of strong intermolecular hydrogen bonding between the hydroxyl groups.
Structural Diagram
The 2D and 3D structures of 2-tert-butylpropane-1,3-diol are visualized below. The DOT language script for the 2D structure is also provided.
Caption: 2D structure of 2-tert-butylpropane-1,3-diol.
Synthesis of 2-Tert-butylpropane-1,3-diol: A Mechanistic Perspective
Proposed Synthetic Pathway
The synthesis would likely start from 3,3-dimethylbutanal (also known as tert-butylacetaldehyde). The key steps are:
-
Aldol Condensation: 3,3-Dimethylbutanal undergoes a base-catalyzed aldol condensation with formaldehyde. The enolate of the aldehyde attacks the formaldehyde, and this is repeated a second time to form the intermediate, 2-tert-butyl-3-hydroxypropanal.
-
Crossed Cannizzaro Reaction: In the presence of a strong base and excess formaldehyde, the intermediate aldehyde, which lacks α-hydrogens, is reduced to the corresponding primary alcohol (forming the diol), while formaldehyde is oxidized to formate.
The overall reaction can be summarized as: 3,3-Dimethylbutanal + 2 Formaldehyde + NaOH → 2-tert-butylpropane-1,3-diol + Sodium Formate
Experimental Workflow
The following is a representative, self-validating protocol based on analogous syntheses.[4]
Materials:
-
3,3-Dimethylbutanal
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Protocol:
-
Reaction Setup: A solution of 3,3-dimethylbutanal in a suitable solvent is cooled in an ice bath.
-
Addition of Reagents: An aqueous solution of formaldehyde and sodium hydroxide is added dropwise to the cooled aldehyde solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to yield pure 2-tert-butylpropane-1,3-diol.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 2-tert-butylpropane-1,3-diol.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic data is essential for the unambiguous confirmation of the molecular structure of 2-tert-butylpropane-1,3-diol. While experimental spectra are not widely published, we can predict the key features based on the known structure.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Singlet | 9H | -C(CH₃)₃ |
| ~1.8 | Multiplet | 1H | -CH(CH₂OH)₂ |
| ~2.5 | Broad Singlet | 2H | -OH |
| ~3.6-3.8 | Multiplet | 4H | -CH₂OH |
Causality behind Predictions:
-
The nine protons of the tert-butyl group are equivalent and shielded, hence a singlet at a low chemical shift.
-
The single proton at C2 is coupled to the four protons of the two methylene groups, leading to a complex multiplet.
-
The hydroxyl protons are exchangeable and will likely appear as a broad singlet.
-
The four protons of the two equivalent hydroxymethyl groups are diastereotopic and will be coupled to the C2 proton, resulting in a multiplet in the typical region for alcohols.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will also reflect the symmetry of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~27 | -C(C H₃)₃ |
| ~33 | -C (CH₃)₃ |
| ~50 | -C H(CH₂OH)₂ |
| ~65 | -C H₂OH |
Causality behind Predictions:
-
The three methyl carbons of the tert-butyl group are equivalent.
-
The quaternary carbon of the tert-butyl group will appear as a distinct signal.
-
The C2 carbon will be shifted downfield due to the attachment of the electronegative oxygen atoms via the methylene groups.
-
The two equivalent methylene carbons will have a chemical shift typical for primary alcohols.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 132. Key fragmentation patterns would include:
-
Loss of a methyl group (CH₃): A prominent peak at m/z = 117.
-
Loss of a tert-butyl group (C₄H₉): A very prominent peak at m/z = 75, corresponding to the [M - 57]⁺ fragment.
-
Loss of a hydroxymethyl group (CH₂OH): A peak at m/z = 101.
-
Cleavage of the C-C bond between the tert-butyl group and the propanediol backbone: This would lead to a stable tert-butyl cation at m/z = 57, which is likely to be the base peak.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups. A strong absorption around 1050 cm⁻¹ for the C-O stretching of the primary alcohols is also expected. The C-H stretching of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.[1]
Potential Applications in Research and Drug Development
While specific applications of 2-tert-butylpropane-1,3-diol are not extensively documented, its structure suggests several potential uses, particularly in fields that can leverage its unique steric properties.
-
Polymer Chemistry: The diol can be used as a monomer in the synthesis of polyesters and polyurethanes. The bulky tert-butyl group would likely impart increased thermal stability, hydrolytic resistance, and solubility in organic solvents to the resulting polymers.[5]
-
Pharmaceutical Intermediates: Structurally related 2,2-dialkyl-1,3-propanediols are known intermediates in the synthesis of pharmaceuticals, such as carbamates that act as tranquilizers and blood pressure-lowering agents.[4] The steric hindrance of the tert-butyl group in 2-tert-butylpropane-1,3-diol could be exploited to create more metabolically stable drug candidates.
-
Asymmetric Synthesis: As a prochiral molecule, derivatization of the two hydroxyl groups could lead to chiral building blocks for asymmetric synthesis.
-
Scaffold for Drug Discovery: The rigid and sterically defined core of 2-tert-butylpropane-1,3-diol makes it an interesting scaffold for the design of novel bioactive molecules.
Conclusion
2-Tert-butylpropane-1,3-diol is a sterically hindered diol with a well-defined molecular structure. While detailed experimental data in the public domain is limited, a comprehensive understanding of its properties and reactivity can be constructed from fundamental chemical principles and by analogy to similar compounds. Its synthesis is achievable through established organic reactions, and its structure can be confidently characterized using standard spectroscopic techniques. The unique steric environment created by the tert-butyl group makes this molecule a promising candidate for applications in materials science and as a building block in medicinal chemistry. Further research into the reactivity and biological activity of this compound is warranted to fully explore its potential.
References
-
Stenutz, R. (n.d.). 2-tert-butylpropane-1,3-diol. Stenutz. Retrieved from [Link]
-
PubChem. (n.d.). 2-Tert-butylpropane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-tert-butylpropane-1,3-diol (C7H16O2). Retrieved from [Link]
-
Wikipedia. (n.d.). Diol. Retrieved from [Link]
-
MDPI. (2024). Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation. Retrieved from [Link]
-
PubMed. (2013). 1,3-Propanediol and its copolymers: research, development and industrialization. Retrieved from [Link]
Sources
- 1. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-tert-butylpropane-1,3-diol [stenutz.eu]
- 3. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Propanediol and its copolymers: research, development and industrialization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Nomenclature, Synthesis, and Pharmacochemical Utility of 2-(1,1-Dimethylethyl)propane-1,3-diol
Abstract
This technical guide provides a rigorous analysis of 2-tert-butylpropane-1,3-diol (CAS: 2819-05-8), a sterically hindered diol utilized in the synthesis of hydrolytically stable polyesters and as a conformational locking element in peptidomimetics. We address the precise IUPAC nomenclature requirements for regulatory compliance, detail a validated synthetic route overcoming the steric limitations of direct alkylation, and explore its utility in modifying pharmacokinetics via the Thorpe-Ingold effect.
Part 1: Nomenclature Analysis & Regulatory Compliance
In the context of drug development and patent filings, ambiguity in chemical nomenclature can lead to rejection or litigation. While "tert-butyl" is a retained prefix in general IUPAC usage, systematic naming is required for absolute database integrity.
The IUPAC Hierarchy
The molecule consists of a three-carbon propane chain acting as the parent structure, with two hydroxyl groups and one bulky substituent.
-
Preferred IUPAC Name (PIN): 2-(1,1-Dimethylethyl)propane-1,3-diol
-
SMILES: CC(C)(C)C(CO)CO
Why the Distinction Matters: In automated chemical indexing (e.g., eCTD submissions for the FDA), the systematic name 2-(1,1-dimethylethyl)... ensures the algorithm correctly parses the substituent as a branched alkyl group attached to the parent chain, rather than relying on a trivial prefix that may vary by language (e.g., t-butyl vs. tert-butyl).
Figure 1: Logical breakdown of the systematic nomenclature construction.
Part 2: Structural Properties & Pharmacochemical Utility
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
2-tert-butylpropane-1,3-diol is a classic example of a scaffold that induces the Thorpe-Ingold effect . The massive steric bulk of the tert-butyl group at the C2 position compresses the bond angle between the C1 and C3 hydroxymethyl groups.
-
Conformational Locking: In cyclic peptides or macrocycles, incorporating this diol forces the backbone into a specific conformation, reducing the entropic penalty of binding to a receptor.
-
Metabolic Stability: The steric shield provided by the tert-butyl group protects adjacent esters or amides from enzymatic hydrolysis (esterases/amidases), significantly extending the half-life (
) of derived drugs.
Physical Property Summary
| Property | Value | Source Validity |
| Molecular Weight | 132.20 g/mol | Calculated |
| Melting Point | 55–57 °C | Experimental (Stenutz) |
| Boiling Point | 110–115 °C (at 9 mmHg) | Experimental (Precursor) |
| LogP (Predicted) | ~0.8 | PubChem |
| H-Bond Donors | 2 | Structure |
| H-Bond Acceptors | 2 | Structure |
Part 3: Validated Synthetic Protocol
Critical Warning: Direct alkylation of diethyl malonate with tert-butyl bromide fails due to the steric bulk of the tert-butyl group, leading exclusively to E2 elimination (isobutylene formation) rather than substitution.
The Solution: A conjugate addition strategy using a Grignard reagent on an alkylidene malonate, followed by reduction.
Workflow Overview
-
Condensation: Diethyl malonate + Acetone → Diethyl isopropylidenemalonate.
-
Conjugate Addition: Diethyl isopropylidenemalonate + MeMgI/CuCl → Diethyl tert-butylmalonate.
-
Reduction: Diethyl tert-butylmalonate + LiAlH
→ 2-tert-butylpropane-1,3-diol .
Figure 2: The synthetic pathway bypassing direct steric hindrance via conjugate addition.
Detailed Methodology (Self-Validating Protocol)
Step 1: Synthesis of Diethyl tert-butylmalonate (Precursor)
Reference: Organic Syntheses, Coll. Vol. 6, p.442 (1988).
-
Preparation: In a flame-dried flask under Argon, dissolve diethyl isopropylidenemalonate (0.5 mol) in anhydrous diethyl ether.
-
Catalyst: Add CuCl (1.0 g, 10 mmol) to catalyze the 1,4-addition.
-
Addition: Cool to 0°C. Add Methylmagnesium Iodide (MeMgI) (0.8 mol in ether) dropwise over 90 minutes.
-
Mechanism:[4] The copper salt promotes the attack of the methyl group at the
-carbon of the double bond, effectively creating the tert-butyl group in situ.
-
-
Quench: Pour onto ice/H
SO . Extract with ether.[5] -
Validation: NMR should show the disappearance of the alkene proton and the appearance of a singlet (9H) for the tert-butyl group at
ppm.
Step 2: Reduction to the Diol
-
Setup: Charge a 3-neck flask with LiAlH
(1.2 equiv) in dry THF under N . -
Addition: Add Diethyl tert-butylmalonate (from Step 1) dropwise at 0°C. (Caution: Exothermic).
-
Reflux: Heat to reflux for 4 hours to ensure complete reduction of the hindered esters.
-
Workup (Fieser Method):
-
Add
mL water. -
Add
mL 15% NaOH. -
Add
mL water. -
Filter the granular white precipitate.
-
-
Purification: Recrystallize from hexane/ethyl acetate.
-
Final Validation (Product):
-
1H NMR (CDCl
): 0.95 (s, 9H, t-Bu), 3.6-3.8 (m, 4H, -CH OH), 1.4 (m, 1H, CH). -
IR: Broad peak at 3300 cm
(O-H stretch), absence of C=O stretch at 1735 cm .
-
References
-
PubChem. 2-tert-butylpropane-1,3-diol (Compound).[6] National Library of Medicine. Available at: [Link]
-
Eliel, E. L., et al. Diethyl tert-butylmalonate. Organic Syntheses, Coll. Vol. 6, p.442 (1988); Vol. 50, p.38 (1970). (Describes the validated conjugate addition route). Available at: [Link]
-
Stenutz, R. 2-tert-butylpropane-1,3-diol Properties. Stenutz.eu. Available at: [Link]
Sources
- 1. 2-tert-Butylpropane-1,3-diol | CAS 2819-05-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-tert-butylpropane-1,3-diol [stenutz.eu]
- 3. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. CA2438655A1 - Concentrated, stable fabric softening compositions with low organic solvent level - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Purity Synthesis of 2-Tert-butylpropane-1,3-diol: An In-Depth Technical Guide
The following technical guide details the synthesis of 2-tert-butylpropane-1,3-diol , a sterically demanding neopentyl glycol derivative often utilized as a precursor for bulky phosphine ligands, chiral auxiliaries, and specialized polyester modifiers.
Executive Summary & Strategic Analysis
Target Molecule: 2-tert-butylpropane-1,3-diol (CAS: 2819-05-8)
Molecular Formula: C
The synthesis of 2-tert-butylpropane-1,3-diol presents a classic challenge in organic chemistry: introducing a bulky tert-butyl group adjacent to a nucleophilic center. Standard alkylation of diethyl malonate with tert-butyl halides fails due to the dominance of E2 elimination over S
To circumvent this, this guide details a Conjugate Addition-Reduction Pathway . This route builds the quaternary carbon center indirectly by attacking a sterically accessible electrophile (isopropylidenemalonate) with a small nucleophile (methyl Grignard), rather than forcing a bulky nucleophile onto a crowded electrophile.
Retrosynthetic Logic
The pathway is designed to maximize yield and purity by avoiding elimination side reactions.
Figure 1: Retrosynthetic analysis avoiding direct alkylation with t-butyl halides.
Experimental Protocol
Phase 1: Synthesis of Diethyl Isopropylidenemalonate
Objective: Create the electrophilic scaffold for the tert-butyl group formation. Mechanism: Knoevenagel Condensation.
| Reagent | Equiv.[1][2] | Role |
| Diethyl Malonate | 1.0 | Nucleophile |
| Acetone | 1.5 | Electrophile |
| Acetic Anhydride | 1.25 | Dehydrating Agent |
| Zinc Chloride (ZnCl | 0.15 | Lewis Acid Catalyst |
Protocol:
-
Setup: Equip a 2-L round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
Charging: Add diethyl malonate (1.0 mol), acetone (1.5 mol), and acetic anhydride (1.25 mol). Add anhydrous ZnCl
(0.15 mol) rapidly to avoid moisture absorption. -
Reaction: Heat the mixture to reflux (approx. 70–80°C) with vigorous stirring for 24 hours. The solution will darken significantly.
-
Workup: Cool the mixture and dilute with benzene or toluene. Wash with water (3x) to remove zinc salts and acetic acid.
-
Purification: Fractionally distill under reduced pressure. Collect the fraction boiling at 110–115°C (9–10 mmHg) .
-
Validation: Product should be a colorless liquid.[3] IR should show conjugated ester carbonyl stretch (~1720 cm
) and alkene stretch.
-
Phase 2: Conjugate Addition (The "Hidden" Tert-Butyl Synthesis)
Objective: Synthesize diethyl tert-butylmalonate via Michael addition. Critical Insight: We form the tert-butyl group by adding a Methyl group to an Isopropylidene group. This avoids the steric clash of trying to add a tert-butyl group directly.
| Reagent | Equiv.[1][2] | Role |
| Methylmagnesium Iodide (MeMgI) | 2.2 | Nucleophile (Grignard) |
| Diethyl Isopropylidenemalonate | 1.0 | Electrophile |
| Copper(I) Chloride (CuCl) | 0.01 | Catalyst (Promotes 1,4-addition) |
| Diethyl Ether (Anhydrous) | Solvent | Reaction Medium |
Protocol:
-
Grignard Prep: Prepare MeMgI in situ from methyl iodide and magnesium turnings in anhydrous ether under N
. -
Catalyst Addition: Cool the Grignard solution to 0°C. Add catalytic CuCl (1 mol%). The mixture may turn dark/opaque.
-
Addition: Add diethyl isopropylidenemalonate (dissolved in ether) dropwise over 90 minutes. Maintain temperature <5°C to prevent polymerization.
-
Reaction: Allow to warm to room temperature and stir for 1 hour.
-
Quench: Pour the mixture onto ice/H
SO (10% solution). Separate the organic layer.[3][4][5][6] -
Purification: Distill under reduced pressure.
-
Target Fraction:100–105°C (15 mmHg) .
-
Yield Expectation: 40–60%.
-
Note: This intermediate is sterically crowded; proton NMR will show a characteristic singlet (9H) for the tert-butyl group at ~1.0 ppm.
-
Phase 3: Reduction to 2-Tert-butylpropane-1,3-diol
Objective: Reduce the diester to the diol.[7]
Safety Critical: LiAlH
| Reagent | Equiv.[1][2] | Role |
| Lithium Aluminum Hydride (LiAlH | 1.5 (excess) | Reducing Agent |
| Diethyl tert-butylmalonate | 1.0 | Substrate |
| THF (Anhydrous) | Solvent | Solvent (Higher solubility than ether) |
Protocol:
-
Setup: Flame-dry a 3-neck flask; equip with N
inlet, reflux condenser, and pressure-equalizing dropping funnel. -
Slurry: Suspend LiAlH
in anhydrous THF at 0°C. -
Addition: Add diethyl tert-butylmalonate (diluted in THF) dropwise. The reaction is exothermic; control rate to maintain a gentle reflux.[8]
-
Reflux: Once addition is complete, heat to reflux for 4–6 hours to ensure complete reduction of the hindered esters.
-
Fieser Quench (Crucial for Filtration):
-
Cool to 0°C.
-
Add x mL water (where x = grams of LiAlH
used). -
Add x mL 15% NaOH.
-
Add 3x mL water.
-
Stir until a granular white precipitate forms.
-
-
Isolation: Filter off the aluminum salts. Dry the filtrate over MgSO
and concentrate in vacuo. -
Crystallization: The crude oil will solidify upon standing or cooling. Recrystallize from hexane/ethyl acetate or benzene.
Characterization & Properties
Physical Properties:
-
Appearance: White crystalline solid.
-
Melting Point: 54–56°C.
-
Boiling Point: 100–102°C (2 mmHg).
Spectroscopic Validation:
-
H NMR (CDCl
):-
0.95 (s, 9H, C(CH
) ) - 1.50 (m, 1H, CH -tBu)
-
3.60–3.80 (m, 4H, CH
OH) - 3.0–4.0 (br s, 2H, OH )
-
0.95 (s, 9H, C(CH
- C NMR: Distinct quaternary carbon signal for the tert-butyl group and methylene carbons for the diol.
Workflow Visualization
Figure 2: Process flow diagram for the synthesis of 2-tert-butylpropane-1,3-diol.
References
-
Eliel, E. L., et al. "Diethyl Isopropylidenemalonate." Organic Syntheses, Coll.[2][3] Vol. 4, p. 293 (1963); Vol. 39, p. 37 (1959). Link
-
Munch-Petersen, J. "Conjugate Additions of Grignard Reagents to alpha,beta-Unsaturated Esters." Organic Syntheses, Coll.[2][3] Vol. 5, p. 762 (1973); Vol. 41, p. 60 (1961). Link
-
PubChem. "2-tert-butylpropane-1,3-diol (Compound)." National Library of Medicine. Link
-
Tyson, G. P., et al. "Synthesis of hindered malonates via conjugate addition." Journal of Organic Chemistry, 2017, 82, 2870-2888.[9] (Contextual grounding for Grignard selectivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. EP0656876B1 - Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters [organic-chemistry.org]
Technical Guide: Spectroscopic Profiling of 2-Tert-butylpropane-1,3-diol
This guide outlines the spectroscopic characterization and structural analysis of 2-tert-butylpropane-1,3-diol (CAS: 2819-05-8), a sterically hindered diol used as a versatile building block in polymer chemistry and chiral auxiliary synthesis.
Executive Summary & Structural Context
2-Tert-butylpropane-1,3-diol (
Key Applications:
-
Polymer Engineering: Used to introduce flexibility and hydrophobicity into polyester and polyurethane backbones.[5]
-
Synthetic Chemistry: Precursor for conformationally locked cyclic acetals and ketals.[5]
-
Chiral Auxiliaries: The steric bulk of the tert-butyl group directs stereoselectivity in subsequent derivatizations.[5]
Synthesis & Preparation Context
Understanding the synthesis is critical for interpreting spectroscopic impurities.[5] The industrial route typically involves a crossed Aldol-Cannizzaro reaction sequence.[5]
Synthetic Pathway
The synthesis begins with 3,3-dimethylbutanal, which undergoes
Figure 1: Synthetic workflow from 3,3-dimethylbutanal to the target diol.[6]
Spectroscopic Analysis (The Core)
Nuclear Magnetic Resonance (NMR)
The NMR profile is defined by the high symmetry of the hydroxymethyl groups and the intense singlet of the tert-butyl group.[5]
H NMR (Proton) Data
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 0.93 - 0.98 | Singlet (s) | 9H | Characteristic tert-butyl group; highly shielded. | |
| 1.55 - 1.65 | Multiplet (m) | 1H | The methine proton at C2. Coupling to the adjacent methylene protons.[5] | |
| 3.65 - 3.85 | Multiplet (m) | 4H | The two methylene groups are chemically equivalent but diastereotopic protons may appear as complex multiplets due to restricted rotation. | |
| 2.5 - 3.0 | Broad (br s) | 2H | Hydroxyl protons. Shift is concentration and temperature dependent.[5] |
Expert Insight: In dry
C NMR (Carbon) Data
Solvent:
| Chemical Shift ( | Carbon Type | Assignment |
| 27.5 - 28.0 | Tert-butyl methyl carbons (3 equivalent carbons). | |
| 32.0 - 32.5 | Quaternary C | The central quaternary carbon of the tert-butyl group. |
| 52.0 - 54.0 | The methine carbon (C2 of the propane chain). | |
| 63.0 - 65.0 | The hydroxymethyl carbons (C1 and C3). |
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the hydrogen-bonded network and the aliphatic skeleton.[5]
-
3200 – 3450 cm
(Strong, Broad): O-H stretching vibration.[5] The breadth indicates intermolecular hydrogen bonding.[5] In dilute solution ( ), this band sharpens and shifts to ~3600 cm (free OH).[5] -
2860 – 2960 cm
(Strong): C-H stretching.[5] -
1365 & 1390 cm
(Medium): The "tert-butyl doublet."[5] Characteristic gem-dimethyl bending deformation.[5] -
1000 – 1050 cm
(Strong): C-O stretching (primary alcohol).[5]
Mass Spectrometry (MS)
Ionization: ESI (Positive Mode) or EI (70 eV)
Molecular Weight: 132.20 g/mol [1][2][3][5]
Fragmentation Pattern (EI):
-
[M-18]
(m/z 114): Loss of water ( ).[5] A common pathway for diols, often followed by ring closure to form an oxetane or tetrahydrofuran derivative.[5] -
[M-31]
(m/z 101): Loss of .[5] -
[M-57]
(m/z 75): Loss of the tert-butyl group ( ).[5] This is a diagnostic cleavage for tert-butylated compounds.[5] -
Base Peak (m/z 57): The tert-butyl cation (
) is highly stable and typically dominates the spectrum.[5]
ESI-MS Adducts:
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data without water interference:
-
Drying: Dry the diol under high vacuum (<1 mbar) at 40°C for 2 hours to remove trace water, which broadens OH signals.[5]
-
Solvent: Dissolve ~10 mg of sample in 0.6 mL of
(containing 0.03% TMS). -
Shaking: Vortex for 30 seconds. If the solution is cloudy, filter through a glass wool plug (cloudiness suggests inorganic salts from the Cannizzaro step).[5]
GC-MS Method
Due to the high boiling point and polarity of the diol, derivatization is recommended for clean GC chromatography.[5]
-
Derivatization: React 10 mg sample with 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 60°C for 30 mins.
-
Result: Analyte becomes the bis-TMS ether (MW 276.5), improving volatility and peak shape.[5]
Structural Logic & Correlations
The following diagram illustrates the key NMR correlations used to assign the structure definitively.
Figure 2: Key NMR correlations. The NOESY signal between the t-butyl group and the methine proton confirms the steric proximity.
References
-
PubChem. 2-tert-butylpropane-1,3-diol (Compound CID 100226).[5][7] National Library of Medicine.[5] Available at: [Link][5]
-
Stenutz, R. 2-tert-butylpropane-1,3-diol Physical & Spectral Data. Stenutz.eu.[5] Available at: [Link][5]
Sources
- 1. 2-tert-butylpropane-1,3-diol [stenutz.eu]
- 2. 2,2-diethylpropane-1,3-diol [stenutz.eu]
- 3. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. PubChemLite - 2-tert-butylpropane-1,3-diol (C7H16O2) [pubchemlite.lcsb.uni.lu]
- 5. 2-n-Butylpropane-1,3-diol | C7H16O2 | CID 2795259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0276998A2 - Perfumery materials - Google Patents [patents.google.com]
- 7. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Applications of 2-Tert-butylpropane-1,3-diol
[1]
Executive Summary
2-Tert-butylpropane-1,3-diol (C₇H₁₆O₂) represents a specialized class of sterically hindered glycols.[1] Unlike linear diols (e.g., 1,3-propanediol), the presence of a bulky tert-butyl group at the C2 position introduces significant steric shielding and lipophilicity.[1] This structural architecture serves a dual function: it maintains the bifunctional reactivity necessary for polymerization or conjugation while dramatically enhancing hydrolytic stability in downstream derivatives (e.g., polyesters or prodrug linkers).[1]
This guide provides a comprehensive analysis of the solubility profile of 2-tert-butylpropane-1,3-diol, bridging theoretical physicochemical properties with practical, self-validating experimental protocols for researchers in drug development and polymer synthesis.[1]
Physicochemical Architecture
To predict solubility behavior, one must understand the competition between the hydrophilic hydroxyl groups and the hydrophobic tert-butyl moiety.[1]
Structural Properties[1][2]
-
Physical State: Solid (White crystalline powder/lumps)[1]
-
Melting Point: 54–56 °C (indicating moderate intermolecular H-bonding)[1]
The "Gem-Dialkyl" Effect & Solvation
The tert-butyl group exerts a profound Thorpe-Ingold effect (gem-dialkyl effect).[1] In solution, this bulky group restricts bond rotation, pre-organizing the molecule.[1]
-
Hydrophobicity: The tert-butyl group significantly increases the partition coefficient (LogP) compared to neopentyl glycol, shifting the solubility profile away from pure aqueous systems toward organic/aqueous interfaces.[1]
-
Steric Shielding: The bulkiness hinders the approach of water molecules to the ester linkages formed from this diol, a property exploited in creating hydrolytically stable drug conjugates.[1]
Solubility Profile
The following data categorizes the solubility of 2-tert-butylpropane-1,3-diol based on solvent polarity and dielectric constants.
Solubility Classification Table
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Polar Protic | Water (pH 7) | Low / Sparingly Soluble | The hydrophobic t-butyl group disrupts the water lattice structure, limiting solubility at ambient temps.[1] Solubility increases significantly >50°C. |
| Polar Protic | Methanol / Ethanol | High | The hydroxyl groups of the solute H-bond effectively with alcohols, while the alkyl chain is solvated by the organic backbone. |
| Polar Aprotic | DMSO / DMF | High | Excellent solvation of the diol functionality; dipole-dipole interactions dominate.[1] |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good affinity for the lipophilic t-butyl segment.[1] |
| Non-Polar | Hexane / Heptane | Low | The polar hydroxyl groups drive phase separation; the lattice energy of the solid is too high for non-polar solvents to overcome. |
Theoretical Partitioning (In Silico)
-
Predicted LogP: ~1.1 to 1.4
-
Note: This positive LogP contrasts with simple glycols (often negative LogP), indicating this molecule is membrane-permeable and suitable for lipophilic formulations.[1]
-
Experimental Protocol: Self-Validating Solubility Screening
Do not rely solely on literature values, which may vary by synthesis batch (purity). Use this thermodynamic solubility protocol to generate site-specific data.
Reagents & Equipment[1]
-
Test Compound: 2-Tert-butylpropane-1,3-diol (>98% purity, verify by GC).
-
Solvents: HPLC Grade (Water, MeOH, DMSO, DCM).[1]
-
Detection: HPLC-RI (Refractive Index) or GC-FID (Flame Ionization Detection) is preferred due to weak UV chromophores.[1]
The "Shake-Flask" Workflow
This protocol ensures equilibrium is reached, distinguishing between kinetic dissolution and thermodynamic solubility.[1]
Figure 1: Thermodynamic solubility screening workflow with validation feedback loop.
Step-by-Step Methodology
-
Saturation: Add excess 2-tert-butylpropane-1,3-diol (approx. 50 mg) to 1 mL of solvent in a glass vial.
-
Agitation: Shake at constant temperature (25°C) for 24 hours.
-
Visual Check: Ensure solid remains. If fully dissolved, add more solid.[1]
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Inject filtrate into GC-FID.
Applications in Drug Development & Polymer Science[1]
The specific solubility profile of this diol dictates its utility in high-value applications.[1]
Hydrolytically Stable Linkers
In antibody-drug conjugates (ADCs) or prodrugs, premature hydrolysis is a failure mode.[1]
-
Mechanism: When 2-tert-butylpropane-1,3-diol is used to form polyester linkers, the tert-butyl group acts as a "steric umbrella," shielding the ester carbonyl from enzymatic or aqueous attack.[1]
-
Formulation: Its solubility in DCM allows for facile conjugation reactions with acid chlorides or isocyanates in organic media, followed by purification before biological application.[1]
Resin Modification[1]
-
Polyurethanes: Used as a chain extender.[1] The bulky side chain disrupts hard-segment packing, reducing crystallinity and improving the solubility of the final polymer in coating solvents (e.g., butyl acetate).[1]
Figure 2: Mechanism of steric protection provided by the tert-butyl moiety against hydrolysis.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100226, 2-tert-butylpropane-1,3-diol.[1] Retrieved from [Link][1]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility.[1] OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] (Discussion on Steric Hindrance and Hydrolysis). Oxford University Press.[1]
Sources
- 1. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-tert-Butylpropane-1,3-diol | CAS 2819-05-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 2-tert-butylpropane-1,3-diol [stenutz.eu]
- 4. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
2-Tert-butylpropane-1,3-diol safety and handling precautions
CAS: 2819-05-8 | Formula: C₇H₁₆O₂ | Structure: Sterically Hindered Diol[1]
Executive Summary & R&D Relevance
2-Tert-butylpropane-1,3-diol is a specialized aliphatic diol characterized by a bulky tert-butyl group at the 2-position.[1] In drug discovery and medicinal chemistry, this structural motif is utilized to introduce steric bulk and lipophilicity into linker systems, potentially modulating metabolic stability and solubility profiles of candidate small molecules.[1]
Unlike its common analog neopentyl glycol (2,2-dimethylpropane-1,3-diol), the asymmetry and increased steric demand of the tert-butyl group present unique challenges in synthetic handling and purification.[1] This guide establishes a risk management framework for researchers handling this compound, moving beyond generic "diol safety" to address specific physicochemical hazards such as low-melting-point caking and hygroscopicity.[1]
Physicochemical Profile & Critical Hazards
Effective safety protocols rely on understanding the material's physical state under operational conditions.[1] 2-Tert-butylpropane-1,3-diol exists as a waxy solid or crystalline powder at room temperature but transitions to a liquid at relatively low temperatures (~55°C).[1]
Table 1: Critical Physicochemical Properties
| Property | Value | Operational Implication |
| Physical State | Solid (Waxy/Crystalline) | Risk of dust generation; tendency to cake/agglomerate.[1] |
| Melting Point | 54–56 °C | High Risk: May melt during milling or exothermic reactions, complicating handling.[1] |
| Boiling Point | 100–102 °C @ 2 mmHg | Requires high-vacuum for distillation; atmospheric boiling point is significantly higher (>200°C est.), posing thermal decomposition risks if heated without vacuum.[1] |
| Solubility | Soluble in alcohols, DCM | Standard organic extraction protocols apply.[1] |
| Hygroscopicity | Moderate (Inferred) | Protect from moisture to prevent hydrolysis of downstream esters or inaccurate weighing.[1] |
GHS Hazard Identification (Precautionary Principle)
While some isomers are listed as non-hazardous, CAS 2819-05-8 is classified as an Irritant in authoritative vendor Safety Data Sheets (SDS).[1]
-
H315: Causes skin irritation.[1]
Risk-Based Handling Framework
The following diagram outlines the decision logic for selecting engineering controls and Personal Protective Equipment (PPE) based on the operational scale and physical state.
Figure 1: Decision matrix for PPE and engineering controls based on the physical state of 2-tert-butylpropane-1,3-diol.[1]
Operational Protocols
Synthesis & Reaction Setup
The Steric Factor: The tert-butyl group hinders the adjacent hydroxyl groups.[1] Reactions targeting these hydroxyls (e.g., esterification, tosylation) often require forcing conditions (higher heat, stronger catalysts) compared to linear diols.[1]
-
Protocol: Always initiate reactions at ambient temperature before ramping heat. The low melting point means the substrate will melt into the solvent, potentially altering reaction kinetics abruptly.[1]
-
Stirring: Use overhead mechanical stirring for scales >50g. Magnetic stir bars may seize if the solid agglomerates before melting.[1]
Purification & Waste Disposal[1]
-
Distillation: Due to the high boiling point, atmospheric distillation is dangerous (decomposition risk).[1] Use Kugelrohr or Short-path distillation under high vacuum (<2 mmHg).[1]
-
Waste: Dispose of as organic hazardous waste.[1] Do not pour down drains.[1][3][4] Segregate from strong oxidizers (e.g., permanganates, perchlorates) to prevent exothermic ignition.[1]
Storage Strategy
-
Atmosphere: Store under nitrogen or argon.[1] Diols can absorb moisture, which complicates stoichiometry in moisture-sensitive couplings (e.g., with isocyanates).[1]
-
Temperature: Ambient storage is acceptable, but cool storage (<25°C) prevents "brick formation" where the waxy solid fuses into a single mass.[1]
Emergency Response & Toxicology
While specific LD50 data for this isomer is limited, standard safety protocols utilize "Read-Across" toxicology from 2,2-dimethylpropane-1,3-diol (Neopentyl Glycol).[1]
Toxicological Read-Across (Neopentyl Glycol Analog)[1]
-
Acute Toxicity: Likely low oral toxicity (LD50 > 2000 mg/kg est.).[1]
-
Irritation: Confirmed irritant to mucous membranes.[1] High concentrations of dust can cause significant respiratory distress.[1]
Emergency Workflow
Figure 2: Immediate response actions for exposure incidents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100226, 2-tert-butylpropane-1,3-diol. Retrieved from [Link]
-
Thermo Scientific Chemicals (2024). 2-tert-Butylpropane-1,3-diol, 98% Product Specifications and Safety. Fisher Scientific.[1][5] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-tert-butylpropane-1,3-diol.[1][6] (Data inferred from structural analogs and vendor notifications). Retrieved from [Link][1][6]
Sources
- 1. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. 2-n-Butylpropane-1,3-diol | C7H16O2 | CID 2795259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Hazard Monograph: 2-Tert-butylpropane-1,3-diol
[1]
Executive Summary & Compound Identity
2-Tert-butylpropane-1,3-diol (CAS: 2819-05-8) is a branched aliphatic diol utilized primarily as a monomer in the synthesis of polyesters, polyurethanes, and as a specialized intermediate in medicinal chemistry.[1][2][3][4] Its structural uniqueness lies in the bulky tert-butyl group adjacent to the propane-1,3-diol backbone. This steric bulk imparts hydrolytic stability to derived esters and modifies the solubility profile compared to linear diols.
While not classified as a high-toxicity acute poison, its amphiphilic nature (lipophilic tail + hydrophilic diol head) necessitates strict adherence to GHS-compliant handling protocols to prevent mucosal and cutaneous injury.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 2-tert-butylpropane-1,3-diol |
| CAS Number | 2819-05-8 |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| Physical State | Solid (Waxy crystals or powder) |
| Melting Point | 54–56 °C |
| Boiling Point | 100–102 °C (at 2 mmHg) |
| Solubility | Soluble in alcohols, esters; moderate solubility in water.[1][2][3] |
GHS Hazard Classification & Decision Logic
The Global Harmonized System (GHS) classification for 2-tert-butylpropane-1,3-diol focuses on its capacity to cause reversible inflammatory damage to contact tissues.
Core Hazard Profile
Signal Word: WARNING
| Hazard Category | H-Code | Hazard Statement | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation | Solvent action on stratum corneum lipids; local dehydration. |
| Eye Irritation | H319 | Causes serious eye irritation | Direct chemical insult to corneal epithelium; surfactant-like activity. |
| STOT-SE | H335 | May cause respiratory irritation | Irritation of upper respiratory tract mucosa by dust/vapors. |
Precautionary Strategy (P-Codes)
-
Prevention: P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection).
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).
Visualization: GHS Classification Decision Logic
The following diagram illustrates the logical flow for determining the handling requirements based on the compound's specific hazard codes.
Figure 1: Decision logic linking specific GHS hazard codes to mandatory engineering controls and Personal Protective Equipment (PPE).
Toxicological Mechanisms & Scientific Rationale
To understand the risks beyond simple labels, we must examine the Structure-Activity Relationship (SAR) .
The Amphiphilic Irritant Effect
2-Tert-butylpropane-1,3-diol possesses a "gem-disubstituted" structure.
-
Lipophilic Domain: The tert-butyl group is highly hydrophobic and bulky.
-
Hydrophilic Domain: The two primary hydroxyl (-OH) groups are hydrophilic.
Mechanism: This structure mimics a surfactant. Upon contact with biological membranes (skin or eyes), the lipophilic tail interacts with the lipid bilayer, while the hydrophilic head disrupts the hydration shell. This can lead to cytolysis (cell bursting) in the corneal epithelium or delipidation of the skin barrier, manifesting as redness and irritation (H315, H319).
Metabolic Fate (Theoretical)
Unlike simple linear diols, the tert-butyl group is metabolically robust and resistant to oxidative degradation. The primary metabolic pathway is likely the oxidation of the alcohol groups.
Figure 2: Predicted metabolic oxidation pathway. The steric bulk of the tert-butyl group prevents metabolism at the central carbon, directing oxidation to the terminal hydroxyls.
Experimental Protocols: Safe Handling & Synthesis
This section outlines self-validating workflows for researchers handling this compound in drug development or polymer synthesis.
Solid Handling & Solubilization
Context: The compound is a low-melting solid (54–56 °C). It may sinter or cake upon storage.
Protocol:
-
Personal Protection: Don nitrile gloves, lab coat, and safety glasses. If handling >10g of fine powder, use a powder hood or N95 mask to prevent inhalation (H335).
-
Weighing: Use an anti-static weighing boat. Due to its waxy nature, avoid using paper which may absorb trace moisture or stick to the solid.
-
Solubilization:
-
Preferred Solvents: Ethanol, DMSO, Dichloromethane.
-
Dissolution: If the solid is caked, gently warm the solvent to 40 °C (well below the boiling point) to accelerate dissolution.
-
Verification: Ensure solution is clear. Cloudiness indicates incomplete solvation or impurities.
-
Reaction Setup (Esterification/Etherification)
Context: Used as a nucleophile in substitution reactions.
-
Inert Atmosphere: Although stable, conducting reactions under Nitrogen/Argon is recommended to prevent moisture absorption (hygroscopicity is common in diols).
-
Temperature Control: When heating above 100 °C, ensure a reflux condenser is active. The compound boils at ~100 °C under vacuum (2 mmHg), but significantly higher at atmospheric pressure.
-
Quenching: Upon reaction completion, quench with aqueous ammonium chloride. Note: The amphiphilic nature may cause emulsions. Use brine to break emulsions during extraction.
Waste Disposal
-
Classification: Non-halogenated organic solvent waste.
-
Protocol: Dissolve solid residues in a minimal amount of acetone or ethanol before adding to the waste container. Do not dispose of solids directly into the sink.
Emergency Response
In the event of exposure, immediate action mitigates the "Irritant" effects described in Section 2.
-
Eye Contact (Critical): Immediately flush with eyewash station saline for 15 minutes . The surfactant-like nature requires prolonged rinsing to fully remove the compound from corneal tissue.
-
Skin Contact: Wash with soap and water. Do not use organic solvents (like ethanol) to wash skin, as this may increase transdermal absorption.
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100226, 2-tert-butylpropane-1,3-diol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-tert-butylpropane-1,3-diol.[2] Retrieved from [Link]
-
Thermo Scientific Chemicals. Product Specification: 2-tert-Butylpropane-1,3-diol. Retrieved from [Link]
Sources
- 1. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-tert-butylpropane-1,3-diol (C7H16O2) [pubchemlite.lcsb.uni.lu]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
The Neopentyl Scaffold: A Technical Chronicle of 2,2-Dialkyl-1,3-Propanediols
From Industrial Polymers to Blockbuster Sedatives: A Senior Scientist’s Guide
Executive Summary
The 2,2-dialkyl-1,3-propanediols represent a unique intersection of structural rigidity and chemical versatility.[1][2] Characterized by a quaternary carbon at the 2-position, these "neopentyl" structures exhibit exceptional thermal and hydrolytic stability due to the steric shielding of the beta-carbon. This guide explores the historical genesis of this class, transitioning from their initial discovery as polymer precursors to their pivotal role in mid-20th-century pharmacology (notably the discovery of Meprobamate). It provides a rigorous analysis of the "Gem-Dialkyl Effect," detailed synthetic protocols comparing classical vs. modern methodologies, and the structure-activity relationships (SAR) that drove their drug development utility.
The Chemical Foundation: Sterics and Stability
The defining feature of 2,2-dialkyl-1,3-propanediols is the Gem-Dialkyl Effect (Thorpe-Ingold Effect). Unlike linear diols, the presence of two alkyl groups on the central carbon compresses the internal bond angle (
The Thorpe-Ingold Effect in Practice
In drug design and polymer synthesis, this effect results in:
-
Cyclization Efficiency: Higher rates of intramolecular ring closure (e.g., formation of cyclic carbonates or acetals).
-
Hydrolytic Resistance: The steric bulk of the alkyl groups (e.g., methyl, ethyl, propyl) shields the ester/carbamate linkages in derivatives from enzymatic or hydrolytic attack. This was the critical insight that led to the development of longer-acting sedatives.
Quantitative Stability Comparison
The following table illustrates the relative hydrolysis rates of esters derived from various diols, highlighting the stability conferred by the neopentyl structure.
| Diol Structure | Substituents (C2) | Relative Hydrolysis Rate (Esters) | Primary Application |
| 1,3-Propanediol | H, H | 100 (Reference) | Solvents, basic polymers |
| 2,2-Dimethyl-1,3-propanediol (NPG) | Me, Me | ~5 - 10 | Powder coatings, Coil coatings |
| 2,2-Diethyl-1,3-propanediol | Et, Et | < 5 | Pharmaceutical intermediates (Prenderol) |
| 2-Methyl-2-propyl-1,3-propanediol | Me, Pr | < 5 | Meprobamate precursor |
Synthetic Evolution: The Cannizzaro Connection[3][4]
The history of these diols is inextricably linked to the Cannizzaro reaction . Early synthesis relied on a "one-pot" tandem reaction involving an Aldol condensation followed by a crossed Cannizzaro reduction.
The Classical Route (Discovery Phase)
In the late 19th and early 20th centuries, researchers discovered that reacting an aldehyde containing a single alpha-hydrogen (like isobutyraldehyde) with excess formaldehyde in the presence of a strong base yielded the diol.
Mechanism:
-
Aldol Condensation: Enolate attacks Formaldehyde
-hydroxy aldehyde. -
Crossed Cannizzaro: The
-hydroxy aldehyde reacts with a second equivalent of Formaldehyde (sacrificial reductant) Diol + Formate Salt.
The Modern Industrial Route
While the Cannizzaro route is elegant, it produces stoichiometric amounts of formate salts as waste. Modern industrial synthesis, particularly for Neopentyl Glycol (NPG), utilizes a catalytic hydrogenation step to replace the Cannizzaro reduction, improving atom economy.
Visualization: Synthetic Pathways
The following diagram contrasts the historical discovery route with the modern industrial approach.
Figure 1: Comparative workflow of 2,2-dialkyl-1,3-propanediol synthesis. The Cannizzaro route (top) was pivotal for early discovery, while Hydrogenation (bottom) dominates modern production.
Experimental Protocol: Synthesis of 2,2-Diethyl-1,3-Propanediol
Context: This protocol replicates the classical laboratory synthesis used during the mid-20th-century drug discovery era. It utilizes the Crossed Cannizzaro method, which does not require high-pressure hydrogenation equipment.
Safety: Formaldehyde is a carcinogen and sensitizer. Potassium hydroxide is corrosive. Perform all steps in a fume hood.
Materials
-
2-Ethylbutanal (Diethyl acetaldehyde): 1.0 mol
-
Formaldehyde (37% aq. solution): 2.2 mol (Excess required for Cannizzaro)
-
Potassium Hydroxide (KOH): 1.1 mol (dissolved in minimal water)
-
Solvent: Ethanol (95%)
-
Extraction: Ethyl Acetate
Methodology
-
Aldol Initiation: In a 1L 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge the Formaldehyde solution. Cool to 15°C.
-
Base Addition: Add the KOH solution dropwise while maintaining the temperature below 20°C. The reaction is exothermic.
-
Aldehyde Addition: Add 2-Ethylbutanal dropwise over 60 minutes. Vigorous stirring is essential to maintain an emulsion.
-
Reflux (Cannizzaro): Once addition is complete, heat the mixture to 60°C for 2 hours. The mixture will darken as the Cannizzaro disproportionation proceeds (converting the intermediate aldol to the diol and oxidizing excess formaldehyde to formate).
-
Isolation:
-
Cool to room temperature.
-
Neutralize excess base with dilute HCl.
-
Evaporate ethanol/water under reduced pressure until a slurry (salt + oil) remains.
-
Extract the oil with Ethyl Acetate (3 x 100 mL).
-
Wash organic layer with brine, dry over MgSO4, and concentrate.[3]
-
-
Purification: Recrystallize the crude solid from benzene/petroleum ether (or a modern equivalent like toluene/heptane) to yield white crystals.
-
Target Melting Point: 61-62°C.
-
Pharmacological Pivot: The Frank Berger Era
The most fascinating chapter in the history of these diols is their transition from chemical intermediates to bioactive agents. This story centers on Dr. Frank Berger and his work at Wallace Laboratories in the 1940s and 50s.
The Discovery of Prenderol
Berger was initially seeking a preservative for penicillin. He observed that certain ethers of glycerol caused muscle relaxation in mice. Investigating structurally simpler analogues, he identified 2,2-diethyl-1,3-propanediol , which was marketed as Prenderol .
-
Mechanism: It acted as an interneuronal blocking agent (central muscle relaxant).
-
The Flaw: Prenderol had a very short half-life. The hydroxyl groups were rapidly oxidized in vivo to the corresponding carboxylic acid, which was inactive and excreted.
The Carbamate Solution (Meprobamate)
To extend the duration of action, Berger and chemist Bernard Ludwig applied a classic medicinal chemistry strategy: metabolic blocking . They reacted the hydroxyl groups with carbamoyl chloride (or urethane exchange) to form carbamate esters.
-
Hypothesis: The carbamate group is resistant to oxidation and hydrolysis (enhanced by the steric bulk of the 2,2-dialkyl substitution).
-
Result: The dicarbamate of 2-methyl-2-propyl-1,3-propanediol was synthesized. This compound, Meprobamate (Miltown) , became the first blockbuster anxiolytic, dominating the market before the benzodiazepine era.
Visualization: The Drug Discovery Timeline
Figure 2: The evolutionary timeline of propanediol-based anxiolytics and muscle relaxants.
References
-
Berger, F. M. (1952).[4] The anticonvulsant activity of 2,2-disubstituted-1,3-propanediols. Journal of Pharmacology and Experimental Therapeutics, 104(2), 229-233.[4] Link
-
Ludwig, B. J., & Piech, E. C. (1951). Some anticonvulsant agents derived from 1,3-propanediols.[4][5] Journal of the American Chemical Society, 73(12), 5779-5781. Link
-
Werle, P., et al. (2008). Alcohols, Polyhydric.[6] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
-
Smith, S. W., & Newman, M. S. (1968). The gem-Dialkyl Effect. III. Kinetic and Equilibrium Studies of Steroid Cyclic Ketal Formation and Hydrolysis. Journal of the American Chemical Society, 90(5), 1253–1257. Link
-
Oxea GmbH. (2016). Process for the production of mixed 2,2-dialkyl-1,3-propanediols. U.S. Patent 20160031775A1. Link
Sources
- 1. SE1630105A1 - Process for the production of mixed 2,2-dialkyl-1,3-propanediols - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,2-Dimethyl-1,3-propanediol | 126-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. inhn.org [inhn.org]
- 6. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process - Google Patents [patents.google.com]
The Pharmacophore of Stability: A Technical Guide to 2,2-Disubstituted-1,3-Propanediols
Executive Summary
This technical guide analyzes the pharmacological versatility of the 2,2-disubstituted-1,3-propanediol scaffold. While the parent diols possess intrinsic biological activity, their primary value in drug development lies in their role as metabolically stable pharmacophores. The quaternary carbon at the C2 position—the "gem-dialkyl" center—is the structural linchpin that blocks metabolic
Part 1: Chemical Foundation & The Gem-Dialkyl Effect
The core structure consists of a propane-1,3-diol backbone with two non-hydrogen substituents at the C2 position.
Structural Advantages[1][2]
-
Metabolic Blockade: In linear aliphatic alcohols, the position beta to the hydroxyl group is a primary target for enzymatic oxidation. Substitution at C2 with alkyl or aryl groups creates a quaternary center, sterically and chemically preventing this degradation pathway.
-
Lipophilicity Tuning: The substituents (
) allow precise titration of .- (Meprobamate): Optimized for passive diffusion across the BBB.
-
(Felbamate): Introduces
- interactions for receptor binding sites (e.g., NMDA glycine site).
Table 1: Physicochemical Profile of Key Derivatives
| Compound | R1 Substituent | R2 Substituent | Functional Group | Primary Activity | LogP (Approx) |
| Prenderol | Ethyl | Ethyl | Diol (-OH) | Mild Anticonvulsant | 0.8 |
| Meprobamate | Methyl | Propyl | Dicarbamate | Anxiolytic/Sedative | 0.7 |
| Felbamate | H | Phenyl | Dicarbamate | Antiepileptic | 0.4 |
| Bronopol | Bromo | Nitro | Diol (-OH) | Antimicrobial | -0.6 |
Part 2: Pharmacological Profiles[5]
CNS Modulation: The Dicarbamates
The conversion of the hydroxyl groups to carbamates (
-
Meprobamate (GABAergic Agonist):
- receptor. Unlike benzodiazepines, meprobamate can directly gate the chloride channel at high concentrations (barbiturate-like action), leading to hyperpolarization and neuronal inhibition.
-
Clinical Use: Anxiety disorders (historically), muscle relaxation.
-
Felbamate (Dual Mechanism):
Antimicrobial Activity: The Nitro-Halogens
When the C2 position is substituted with electron-withdrawing groups (Nitro, Halogen), the reactivity profile shifts from receptor binding to electrophilic attack.
-
Bronopol (2-bromo-2-nitropropane-1,3-diol):
Part 3: Structure-Activity Relationship (SAR)[9]
The biological fate of the molecule is dictated by the C2 substituents (
Figure 1: SAR map illustrating how substitution patterns diverge biological activity between CNS modulation and antimicrobial effects.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Methyl-2-propyl-1,3-propanediol Dicarbamate (Meprobamate Analogue)
Note: This protocol utilizes sodium cyanate, avoiding the use of highly toxic phosgene gas common in older industrial methods.
Reagents:
-
2-methyl-2-propyl-1,3-propanediol (10 mmol)
-
Sodium cyanate (NaOCN) (25 mmol, 2.5 eq)
-
Trifluoroacetic acid (TFA) (30 mmol)
-
Dichloromethane (DCM) (Solvent)[2]
Workflow:
-
Dissolution: Dissolve 1.32 g of 2-methyl-2-propyl-1,3-propanediol in 20 mL of DCM in a round-bottom flask.
-
Addition: Add 1.62 g of Sodium Cyanate to the stirring solution.
-
Initiation: Cool the mixture to 0°C in an ice bath. Add TFA dropwise over 15 minutes. The TFA reacts with NaOCN to generate isocyanic acid (HNCO) in situ.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Quenching: Quench with 10 mL saturated
solution to neutralize excess acid. -
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Recrystallize the white solid from hot water or ethanol/water mixture.
Figure 2: Synthesis workflow for carbamoylation using the sodium cyanate method.
Protocol B: In Vitro GABAergic Potentiation Assay
Objective: Validate the functional activity of the synthesized dicarbamate.
-
System: Xenopus laevis oocytes expressing recombinant human GABA
receptors ( subtype). -
Electrophysiology: Two-electrode voltage clamp (TEVC).
-
Procedure:
-
Clamp oocytes at -60 mV.
-
Apply GABA (
concentration, typically 2-5 ) to establish a baseline current ( ). -
Washout (5 min).
-
Co-apply GABA (
) + Test Compound (10-300 ). -
Measure the peak current (
).
-
-
Data Analysis: Calculate potentiation as
.-
Validation Criteria: Meprobamate (100
) should elicit >150% potentiation.
-
Part 5: Mechanism of Action (Felbamate vs. Meprobamate)
The following diagram details the synaptic interaction of the two primary derivatives.
Figure 3: Dual-mechanism comparison. Note Felbamate's unique ability to block excitatory NMDA currents while potentiating inhibitory GABA currents.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4064, Meprobamate. Retrieved from [Link]
-
Rho, J. M., Donevan, S. D., & Rogawski, M. A. (1997). Barbiturate-like actions of the propanediol dicarbamates felbamate and meprobamate. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
National Institutes of Health. Felbamate: Mechanism of Action and Clinical Pharmacology. StatPearls. Retrieved from [Link]
-
Shepherd, J. A. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (Relevant for SAR methodology on substituted rings). Retrieved from [Link]
- Bryce, D. M., et al. (1978). The activity and safety of the antimicrobial agent Bronopol (2-bromo-2-nitropropan-1,3-diol). Journal of the Society of Cosmetic Chemists. (Historical reference for antimicrobial mechanism).
Sources
Structure-Property Relationships of 2,2-Dialkylpropane-1,3-diols
Executive Summary
The 2,2-dialkylpropane-1,3-diol scaffold represents a cornerstone in both polymer science and pharmaceutical chemistry.[1] Characterized by a quaternary carbon at the 2-position (the "neopentyl" core), these molecules exhibit exceptional thermal and hydrolytic stability compared to their linear analogs.[1] This guide analyzes the structure-property relationships governing this class of compounds, with a specific focus on the Thorpe-Ingold effect (Gem-dialkyl effect) and its influence on reactivity, cyclization kinetics, and lipophilicity. We provide actionable protocols for synthesis and stability testing, bridging the gap between fundamental organic chemistry and applied materials/drug development.
Structural Fundamentals: The Neopentyl Core
The defining feature of this class is the 2,2-disubstitution pattern, which introduces significant steric bulk adjacent to the primary hydroxyl groups. This architecture dictates two primary behaviors:
-
Steric Shielding: The alkyl groups protect the primary hydroxyls (and subsequent ester/ether linkages) from nucleophilic attack, enhancing hydrolytic stability.
-
Conformational Locking: The substituents restrict bond rotation, populating reactive rotamers that favor intramolecular cyclization—a phenomenon known as the Thorpe-Ingold effect.
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
In 2,2-dialkylpropane-1,3-diols, the repulsion between the bulky alkyl groups (
Mechanism Visualization: The following diagram illustrates the thermodynamic and kinetic influence of the gem-dialkyl effect on cyclization.
Figure 1: The Thorpe-Ingold effect drives the equilibrium toward cyclization by reducing the entropy loss of ring closure and compressing the bond angle between reactive centers.
Physicochemical Properties[1][2][3][4][5][6][7][8]
The physical state and solubility of these diols can be finely tuned by altering the length and symmetry of the alkyl chains at the C2 position.
Comparative Data Table
The following table summarizes key properties for the most common derivatives. Note the dramatic drop in melting point as symmetry is broken (Ethyl/Butyl) compared to the highly symmetric Methyl/Methyl derivative.
| Compound | R1 Group | R2 Group | Melting Point (°C) | LogP (Est.) | Water Solubility | Applications |
| Neopentyl Glycol (NPG) | Methyl | Methyl | 127–130 | ~0.1 | High | Polyesters, Powder Coatings |
| 2,2-Diethyl-1,3-propanediol | Ethyl | Ethyl | 61–62 | ~1.5 | Moderate | Polyurethanes, Plasticizers |
| 2-Butyl-2-ethyl-1,3-propanediol | Butyl | Ethyl | 41–43 | ~2.8 | Low | Hydrophobic Resins, Lubricants |
| 2,2-Dibutyl-1,3-propanediol | Butyl | Butyl | 45–50 | ~3.9 | Very Low | Lipophilic Linkers |
Key Insight: The high melting point of NPG is due to its compact, globular shape allowing efficient crystal packing. As chains lengthen or become asymmetric (Butyl/Ethyl), packing efficiency drops, lowering the melting point and increasing solubility in organic matrices.
Synthesis & Manufacturing Protocol
The industrial standard for synthesizing 2,2-dialkylpropane-1,3-diols is the Aldol-Cannizzaro sequence. This route is preferred over direct hydrogenation for laboratory scale-up due to its operational simplicity and self-validating stoichiometry.
Synthesis Workflow Diagram
Figure 2: The Aldol-Cannizzaro synthetic pathway converts an enolizable aldehyde into a 1,3-diol using formaldehyde as both a carbon source and a reducing agent.[1][2]
Detailed Protocol: Synthesis of 2,2-Dibutylpropane-1,3-diol
Target: Synthesis of a hydrophobic linker for lipophilic drug conjugates.
Reagents:
-
2-Ethylhexanal (1.0 eq) - Note: Precursor determines the alkyl chain.
-
Formaldehyde (37% aq. solution, 2.2 eq)
-
Sodium Hydroxide (50% aq. solution, 1.1 eq)
-
Solvent: Methanol/Water (1:1)
Procedure:
-
Aldol Addition: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, charge 2-ethylhexanal and formaldehyde solution. Heat to 40°C.
-
Base Catalysis: Add NaOH solution dropwise over 60 minutes. The reaction is exothermic; maintain temperature <60°C to prevent polymerization of formaldehyde.
-
Cannizzaro Reduction: Once the intermediate aldo-ol is formed (monitor via TLC/GC), raise temperature to 70°C and hold for 2 hours. The excess formaldehyde reduces the intermediate aldehyde to the alcohol while oxidizing itself to formate.[1]
-
Work-up:
-
Cool to room temperature.
-
Extract with ethyl acetate (3x).
-
Wash organic layer with saturated brine and sodium bisulfite (to remove unreacted aldehyde).
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from hexane/toluene or distill under high vacuum (bp ~140°C @ 2 mmHg) to obtain white crystals.
Applications in Drug Development[1][5][9]
Prodrug Linkers & The "Trimethyl Lock" Principle
While the classic "Trimethyl Lock" utilizes a phenolic system, the underlying principle—Thorpe-Ingold enhanced cyclization —is directly applicable to 2,2-dialkylpropane-1,3-diols.
-
Mechanism: A drug is conjugated to one hydroxyl group via an ester or carbonate linkage. The second hydroxyl acts as a nucleophile.
-
Trigger: Upon physiological activation (e.g., enzymatic cleavage of a protecting group on the second hydroxyl), the gem-dialkyl effect forces the free hydroxyl into proximity with the drug-linker bond.
-
Release: Rapid cyclization ensues, expelling the drug and forming a stable cyclic carbonate or cyclic ether.
Strategic Advantage: By varying the alkyl groups (Methyl vs. Butyl), researchers can tune the bond angle compression and thus the half-life of drug release from minutes to days.
Solubility Enhancement
The 2,2-dialkyl-1,3-diol moiety serves as an excellent solubility modulator .
-
Hydrophilic Drugs: Conjugation with 2,2-dibutylpropane-1,3-diol increases lipophilicity (LogP > 3), facilitating membrane permeability and blood-brain barrier (BBB) crossing.
-
Lipophilic Drugs: Conjugation with NPG (LogP ~0.1) can improve aqueous solubility and formulation stability.[3]
Applications in Polymer Science: Hydrolytic Stability
Polyesters derived from 2,2-dialkylpropane-1,3-diols are industry standards for weather-resistant coatings and hydrolytically stable polyurethanes.
The Mechanism of Stability: In a standard polyester (e.g., derived from adipic acid and ethylene glycol), the ester carbonyl is exposed to water molecules. In NPG-based polyesters, the gem-dimethyl groups act as a "steric umbrella." They physically block the trajectory of incoming water molecules, preventing the formation of the tetrahedral intermediate required for ester hydrolysis.
-
Experimental Validation: To test this, synthesize a polyester using 2,2-diethylpropane-1,3-diol and subject it to an accelerated aging test (80°C, pH 10 buffer). Compare molecular weight loss (GPC) against a 1,3-propanediol control. The substituted diol polymer typically retains >90% molecular weight when the control has degraded completely.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to 2,2-dibutylpropane-1,3-diol: Synthesis, Properties, and Potential Applications. Retrieved from
-
National Institute of Standards and Technology (NIST). 2,2-Dimethyl-1,3-propanediol Thermochemical Data. Retrieved from
-
PubChem. Compound Summary for CID 73557448: 2,2-Dimethylpropane-1,3-diol; 2-ethylpropane-1,3-diol.[2] Retrieved from
-
Gantrade Corporation. Hydrolysis Resistance of Polyester Based Polyurethanes. Retrieved from
-
Royal Society of Chemistry. (2024). A chiral trimethyl lock based on the vicinal disubstituent effect. Chemical Communications.[4] Retrieved from
-
Cheméo. Chemical Properties of 2,2-diethyl-1,3-propanediol. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,2-Dimethylpropane-1,3-diol;2-ethylpropane-1,3-diol | C10H24O4 | CID 73557448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. A chiral trimethyl lock based on the vicinal disubstituent effect: prolonged release of camptothecin into cancer cells - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01220H [pubs.rsc.org]
Methodological & Application
Aldol condensation for 2-substituted-1,3-propanediol synthesis
Application Notes & Protocols
Abstract
The synthesis of 2-substituted-1,3-propanediols represents a cornerstone transformation in organic chemistry, providing critical building blocks for polymers, pharmaceuticals, and specialty chemicals. This application note provides a comprehensive guide to the synthesis of these valuable motifs utilizing a strategic application of the base-catalyzed crossed aldol condensation, often referred to as the Tollens condensation. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this robust C-C bond-forming strategy for the efficient construction of polyhydroxylated compounds.
Theoretical Background & Mechanistic Insight
The synthesis of 2-substituted-1,3-propanediols is elegantly achieved through a crossed aldol condensation between an enolizable aldehyde or ketone and an excess of formaldehyde. Formaldehyde, lacking α-hydrogens, cannot enolize and thus serves exclusively as the electrophilic partner in the reaction.[1][2] The true power of this method is realized when the enolizable partner possesses at least two α-hydrogens, enabling a sequence of reactions that culminates in a polyol. This specific variant is known as the Tollens condensation .[3][4]
The overall transformation can be dissected into two primary stages:
-
Iterative Aldol Additions: The enolizable aldehyde reacts with two equivalents of formaldehyde in successive base-catalyzed aldol additions. Each addition replaces an acidic α-hydrogen with a hydroxymethyl (-CH₂OH) group.
-
Crossed Cannizzaro Reaction: After all α-hydrogens are substituted, the resulting aldehyde can no longer form an enolate. In the presence of a strong base and excess formaldehyde, it undergoes a crossed Cannizzaro reaction. A hydride ion is transferred from formaldehyde (which is oxidized to formic acid/formate) to the substituted aldehyde, reducing it to the final 1,3-propanediol product.[3]
The requirement for excess formaldehyde is critical; it serves as the electrophile in the aldol steps and as the hydride donor in the final reduction step, driving the reaction to completion.[3]
Mechanistic Pathway
The detailed mechanism for the synthesis of a generic 2-substituted-1,3-propanediol from an aldehyde (R-CH₂-CHO) is illustrated below.
Caption: Mechanism of Tollens condensation for diol synthesis.
Key Reaction Parameters & Optimization
The success of the synthesis hinges on the careful control of several key parameters. The interplay between substrate, catalyst, stoichiometry, and temperature dictates the yield and purity of the final product.
| Parameter | Recommended Setting | Rationale & Field-Proven Insights |
| Substrate | Aldehydes with ≥2 α-hydrogens (e.g., acetaldehyde, propionaldehyde, n-butyraldehyde). | The presence of two acidic α-protons is a prerequisite for the double aldol addition required to form the 1,3-diol structure.[3] |
| Catalyst | Strong bases: NaOH, KOH, Ca(OH)₂. | Base catalysis is essential for deprotonating the α-carbon to generate the nucleophilic enolate.[5] Calcium hydroxide is often preferred as it is inexpensive and its lower solubility can help moderate the reaction rate, reducing side product formation. |
| Stoichiometry | Formaldehyde: >3 molar equivalents relative to the enolizable aldehyde. | A significant excess of formaldehyde is crucial. Two equivalents are consumed in the aldol additions, and at least one is required for the final Cannizzaro reduction.[3] Excess ensures the reaction goes to completion and minimizes self-condensation of the starting aldehyde.[2] |
| Solvent | Protic solvents (Water, Ethanol, Methanol). | These solvents are effective at dissolving the reactants and the base catalyst. Water is the most common and economical choice. |
| Temperature | 15-60 °C. | The reaction is typically exothermic. Initial cooling may be required during the slow addition of reactants. Gentle heating may be applied later to drive the reaction to completion. Higher temperatures can promote side reactions, including the simple aldol condensation product.[6] |
| Reactant Addition | Slow, controlled addition of the enolizable aldehyde to the formaldehyde/base mixture. | This strategy is critical to prevent the self-condensation of the enolizable aldehyde. By keeping its instantaneous concentration low, it preferentially reacts with the abundant formaldehyde.[2] |
Detailed Experimental Protocol: Synthesis of Trimethylolpropane
This protocol details the synthesis of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (Trimethylolpropane), a widely used polyol, from n-butyraldehyde and formaldehyde.[7]
Materials & Reagents
-
n-Butyraldehyde (≥99%)
-
Formaldehyde (37 wt. % solution in H₂O)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diatomaceous Earth (Celite®)
Equipment
-
Three-neck round-bottom flask (1 L)
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Experimental Workflow
Caption: Workflow for Trimethylolpropane synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 1 L three-neck flask with a mechanical stirrer, addition funnel, and thermometer. Charge the flask with formaldehyde (37% solution, 270 g, ~3.3 mol) and deionized water (100 mL).
-
Catalyst Addition: While stirring, slowly add calcium hydroxide (45 g, 0.61 mol) to the formaldehyde solution to form a slurry.
-
Reactant Addition: Charge the addition funnel with n-butyraldehyde (72.1 g, 1.0 mol). Add the n-butyraldehyde dropwise to the stirred slurry over a period of 2-3 hours. Use a water bath to maintain the internal temperature between 20-30 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour. Then, equip the flask with a condenser and heat the mixture to 60 °C for 3 hours.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid while monitoring the pH. Continue adding acid until the mixture is neutral to slightly acidic (pH 6-7).
-
Filtration: Filter the slurry through a pad of diatomaceous earth to remove the precipitated calcium salts. Wash the filter cake with a small amount of deionized water.
-
Concentration: Combine the filtrate and washings. Concentrate the aqueous solution under reduced pressure using a rotary evaporator to remove most of the water and any unreacted formaldehyde.
-
Extraction: Transfer the concentrated residue to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Drying and Final Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purification: The crude trimethylolpropane can be purified by vacuum distillation or by recrystallization from a suitable solvent like acetone or methyl isobutyl ketone.
Data, Expected Results & Troubleshooting
Expected Results
-
Product: 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (Trimethylolpropane)
-
Appearance: White, crystalline solid (after purification).[7]
-
Yield: 75-85% (based on n-butyraldehyde).
-
Melting Point: 58-60 °C.[7]
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Self-condensation of starting aldehyde. 3. Insufficient excess of formaldehyde. | 1. Increase reaction time or temperature moderately. 2. Ensure slow addition of the aldehyde to the formaldehyde/base mixture. 3. Verify stoichiometry; use at least 3 equivalents of formaldehyde. |
| Formation of a viscous polymer-like substance | Uncontrolled, rapid reaction due to poor temperature management or too rapid addition of reactants/catalyst. | Improve cooling during the initial addition phase. Add the base catalyst portion-wise to a cooled solution of the aldehydes. |
| Product contaminated with formate salts | Incomplete removal of salts during filtration and work-up. | Ensure pH is properly adjusted before filtration. Wash the crude product thoroughly during extraction. Consider a water wash of the combined organic layers. |
| Cannizzaro reaction on starting aldehyde | This is a potential side reaction if the starting aldehyde also lacks α-hydrogens. | This protocol is not suitable for aldehydes without α-hydrogens. The Tollens condensation is specific to enolizable carbonyls. |
References
-
Slideshare. (n.d.). Crossed aldol condensation. Retrieved from [Link]
-
Jiang, S., et al. (2022). Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]
-
. (2023). Downstream Processing of 1,3-Propanediol: Thermodynamic Analysis and Simulation. Retrieved from [Link]
-
YouTube. (2020). Synthesis via Aldol Condensation. Retrieved from [Link]
- Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
-
Jiang, S., et al. (2022). Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. ResearchGate. Retrieved from [Link]
-
Frontiers. (2024). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
JoVE. (2023). Video: Crossed Aldol Reaction Using Weak Bases. Retrieved from [Link]
-
Khan Academy. (n.d.). Mixed (crossed) aldol condensation. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
-
Royal Society of Chemistry. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. Retrieved from [Link]
-
The Science Snail. (2024). The Tollens Condensation. Retrieved from [Link]
-
YouTube. (2023). Crossed Aldol Condensation | Acetaldehyde & Fromaldehyde | 3-hydroxy propanal | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mechanism of the Reaction of the Tollens Reagent. Retrieved from [Link]
- Google Patents. (n.d.). US3438997A - Polyol synthesis using formaldehyde and olefins.
-
Semantic Scholar. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Tollens' Test. Retrieved from [Link]
-
MDPI. (n.d.). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]
-
YouTube. (2019). Unique reactivity of Formaldehyde in Cross-Aldol Condensation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Tollens' reagent – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.5: Using Aldol Reactions in Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Aldol condensation reactions of acetone and formaldehyde over vanadium phosphate catalysts: Comments on the acid base properties. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Crossed Aldol Reaction Using Weak Bases [jove.com]
- 3. The Tollens Condensation - The Science Snail [sciencesnail.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol for synthesis 77-99-6 [sigmaaldrich.com]
High-Fidelity Synthesis of 2,2-Dialkyl-1,3-Propanediols via Malonic Ester Transformation
Executive Summary & Strategic Importance
The synthesis of 2,2-dialkyl-1,3-propanediols is a cornerstone transformation in medicinal chemistry and materials science. These motifs are not merely structural linkers; they are kinetic enablers.[1] The presence of the gem-dialkyl group at the C2 position induces the Thorpe-Ingold Effect (gem-dialkyl effect), which significantly accelerates the rate of intramolecular cyclization for subsequent derivatives (e.g., cyclic carbonates, acetals, or lactones) by compressing the internal bond angle and reducing the entropic penalty of ring formation.[2]
This guide provides a rigorous, high-yield workflow for transforming diethyl malonate into 2,2-dialkyl-1,3-propanediols. Unlike standard textbook descriptions, this protocol addresses the practical challenges of steric hindrance during the second alkylation event and the safety-critical handling of Lithium Aluminum Hydride (LiAlH4) during reduction.
Mechanistic Logic & Pathway
The transformation proceeds via two distinct phases:[3][4]
-
Sequential Enolate Alkylation: Exploiting the acidity of the
-protons ( ) of diethyl malonate to introduce alkyl groups via reactions. -
Exhaustive Reduction: Converting the diester to the diol using a potent hydride donor.
Reaction Pathway Diagram
Figure 1: Sequential alkylation and reduction pathway. Note that the second alkylation (Enolate 2 -> Dialkyl) is often the rate-limiting step due to steric crowding.
Phase I: Double Alkylation of Diethyl Malonate
While sodium ethoxide (NaOEt) in ethanol is the classical reagent, it is often unsuitable for drug development applications involving diverse alkyl halides due to transesterification risks and slower kinetics. We utilize Sodium Hydride (NaH) in THF or DMF to ensure irreversible deprotonation and faster reaction rates.
Reagents & Equipment[3][4][5][6][7][8]
-
Substrate: Diethyl malonate (1.0 eq).
-
Base: Sodium Hydride (60% dispersion in mineral oil) (2.2 eq).
-
Electrophile: Alkyl Halide (R-Br or R-I) (2.5 eq). Note: Secondary halides require DMF and heating; tertiary halides generally fail via this route.
-
Solvent: Anhydrous THF (0.5 M concentration).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Protocol
-
Base Preparation:
-
Place NaH (2.2 eq) in a flame-dried 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel.
-
Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to hydrocarbons.
-
Suspend NaH in anhydrous THF. Cool to 0°C.[5]
-
-
Enolate Formation:
-
Add Diethyl malonate (1.0 eq) dropwise over 30 minutes.
-
Observation: Vigorous
evolution will occur.[6] Ensure adequate venting. -
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete formation of the sodiomalonate.
-
-
Alkylation:
-
Scenario A (Symmetrical Dialkylation): Add the alkyl halide (2.5 eq) in one portion. Heat to reflux.[7][8][9]
-
Scenario B (Unsymmetrical): Add first alkyl halide (1.05 eq). Stir at RT (or mild heat) until TLC shows consumption of starting material. Cool to 0°C, add second portion of NaH (1.1 eq), stir 30 mins, then add second alkyl halide (1.2 eq) and reflux.
-
Monitoring: The second alkylation is sluggish. Reflux for 12–24 hours is typical.
-
-
Workup:
-
Quench carefully with saturated
. -
Extract with Ethyl Acetate (3x).[7]
-
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Vacuum distillation is preferred for dialkyl malonates to remove mono-alkylated byproducts.
-
Phase II: Exhaustive Reduction (The Critical Step)
Reducing a sterically hindered diester requires a powerful reducing agent. Lithium Aluminum Hydride (LiAlH4) is the standard.[6][10] Sodium Borohydride (
Comparative Analysis of Reducing Agents
| Reagent | Reactivity | Suitability for Malonates | Safety Profile | Comments |
| LiAlH4 (LAH) | High | Excellent | Low (Pyrophoric) | Reduces esters to diols rapidly. Requires strict anhydrous conditions. |
| NaBH4 | Low | Poor | High | Typically reduces aldehydes/ketones only.[11] Requires Lewis acid additives (e.g., |
| DIBAL-H | Medium | Moderate | Low | Can stop at aldehyde at -78°C; reduces to alcohol at RT. More expensive than LAH. |
| H2 / Catalyst | Variable | Poor | High | Catalytic hydrogenation of esters requires high pressure and specific catalysts (e.g., Cu-Cr), often impractical for lab scale. |
Detailed Reduction Protocol
Safety Warning: LiAlH4 reacts violently with water and releases hydrogen gas.[6] All glassware must be flame-dried.
-
Setup:
-
Charge a 3-neck RBF with LiAlH4 (2.5 eq, excess is needed for diesters) and anhydrous THF (or Diethyl Ether).
-
Cool the suspension to 0°C under Argon.
-
-
Addition:
-
Dissolve the 2,2-dialkyl malonate (from Phase I) in a minimal amount of anhydrous THF.
-
Add the ester solution dropwise to the LAH suspension.
-
Control: Maintain internal temperature <10°C. The reaction is highly exothermic.
-
-
Reaction:
-
Allow to warm to RT.
-
Reflux for 4–12 hours. Sterically bulky groups (e.g., isopropyl, isobutyl) require longer reflux times to ensure the intermediate aluminate complex breaks down.
-
-
The "Fieser" Quench (Crucial for Filtration):
-
Cool reaction mixture to 0°C.
-
Dilute with diethyl ether.
-
Perform the quench sequence strictly by weight of LAH used (
grams):-
Add
mL Water (slowly). -
Add
mL 15% NaOH solution. -
Add
mL Water .
-
-
Result: This produces a granular, white precipitate of aluminum salts that is easily filtered, unlike the gelatinous mess formed by random quenching.
-
-
Isolation:
-
Add anhydrous
directly to the quenching mixture and stir for 15 mins. -
Filter through a pad of Celite.
-
Concentrate the filtrate to yield the crude diol.
-
Purification: Recrystallization (from hexanes/ethyl acetate) is common for solid diols; vacuum distillation for liquids.
-
Experimental Workflow: The Fieser Quench
Figure 2: The Fieser workup protocol ensures high recovery of the diol by preventing aluminum emulsion formation.
Troubleshooting & Optimization
-
Problem: Low Yield in Alkylation.
-
Cause: O-alkylation vs. C-alkylation.
-
Solution: Ensure solvent is strictly anhydrous. Use a more polar aprotic solvent like DMF if the alkyl halide is unreactive.
-
-
Problem: Incomplete Reduction.
-
Cause: Steric shielding of the carbonyls.
-
Solution: Switch solvent to Diglyme (higher boiling point) and reflux at higher temperatures, or use a Soxhlet extractor to continuously cycle the diester into the LAH solution if solubility is poor.
-
-
Problem: Gelatinous Workup.
-
Cause: Incorrect water/base ratio during quench.
-
Solution: Use Rochelle's Salt (Sodium potassium tartrate) saturated solution. Stir the quenched mixture with Rochelle's salt solution for 2-4 hours to complex the aluminum.
-
References
-
Organic Syntheses, Coll. Vol. 2, p. 272 (1943); Vol. 11, p. 76 (1931). Methylmalonic acid, diethyl ester (Alkylation Protocol). [Link]
-
Organic Syntheses, Coll. Vol. 4, p. 291 (1963); Vol. 30, p. 35 (1950). 2,2-Dimethyl-1,3-Propanediol (Reduction Protocol). [Link]
-
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. (Mechanistic insight into Thorpe-Ingold effect). [Link]
-
Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. (Source of the Fieser Workup method for LAH). [Link]
Sources
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. books.lucp.net [books.lucp.net]
- 3. library2.smu.ca [library2.smu.ca]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lialh4 mechanism | Reactions and Mechanism of lialh4 [pw.live]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
The Strategic Integration of 2-Tert-butylpropane-1,3-diol in Advanced Polymer Synthesis: Application Notes and Protocols
Introduction: The Architectural Advantage of the Bulky Tert-Butyl Group
In the landscape of polymer chemistry, the monomer's architecture is the primary determinant of the final polymer's macroscopic properties. The strategic selection of monomers with specific structural motifs allows for the precise tuning of material characteristics. 2-Tert-butylpropane-1,3-diol emerges as a compelling monomer for the synthesis of advanced polyesters, polycarbonates, and polyurethanes. Its defining feature, the sterically demanding tert-butyl group, imparts a unique combination of properties to the resulting polymers, including enhanced thermal stability, amorphous character, and improved solubility. This guide provides an in-depth exploration of the use of 2-tert-butylpropane-1,3-diol in polymer synthesis, offering detailed application notes and protocols for researchers and scientists in materials science and drug development.
The bulky tert-butyl group introduces significant steric hindrance along the polymer backbone, disrupting chain packing and inhibiting crystallization. This often leads to the formation of amorphous polymers with lower glass transition temperatures compared to their linear analogues.[1] Furthermore, the neopentyl-like core structure is associated with high thermal and chemical stability, a desirable trait in high-performance polymers.[2]
Physicochemical Properties of 2-Tert-butylpropane-1,3-diol
A thorough understanding of the monomer's properties is crucial for designing polymerization reactions and predicting polymer characteristics.
| Property | Value | Source |
| IUPAC Name | 2-tert-butylpropane-1,3-diol | PubChem |
| CAS Number | 2819-05-8 | [3] |
| Molecular Formula | C7H16O2 | [3] |
| Molecular Weight | 132.20 g/mol | [3] |
| Melting Point | 54-56 °C | [3] |
| Boiling Point | 100-102 °C (at 2 mmHg) | [3] |
| Appearance | White crystalline solid | - |
Application in Polyester Synthesis: Crafting Amorphous and Thermally Stable Materials
The incorporation of 2-tert-butylpropane-1,3-diol into polyester chains is an effective strategy to produce amorphous materials with enhanced thermal stability. The bulky side group disrupts the regular chain packing necessary for crystallization, leading to transparent materials with good solubility in common organic solvents.[1]
Protocol: Melt Condensation Synthesis of a Polyester from 2-Tert-butylpropane-1,3-diol and Adipic Acid
This protocol details the synthesis of a polyester via a two-stage melt condensation process, a common and scalable method for polyesterification.[4]
Materials:
-
2-Tert-butylpropane-1,3-diol (1.05 molar equivalent)
-
Adipic acid (1.00 molar equivalent)
-
Titanium(IV) isopropoxide (catalyst, ~250 ppm)
-
Antioxidant (e.g., Irganox 1010, ~0.1 wt%)
-
High-purity nitrogen gas
-
Vacuum source (<1 mmHg)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation condenser, and vacuum connection
Experimental Workflow:
Polyester Synthesis Workflow. A two-stage process involving initial esterification followed by high-temperature, high-vacuum polycondensation.
Step-by-Step Methodology:
-
Reactor Charging and Inerting: Charge the reactor with 2-tert-butylpropane-1,3-diol, adipic acid, and the antioxidant. Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen.
-
Esterification: While maintaining a slow nitrogen flow, heat the reactor to 180-200°C with continuous stirring. The reactants will melt and begin to esterify, releasing water which is collected in the distillation condenser. This stage typically takes 2-4 hours.
-
Monitoring Esterification: Periodically take samples to determine the acid number by titration. The esterification is considered complete when the acid number is below 10 mg KOH/g.
-
Polycondensation: Once the target acid number is reached, add the titanium(IV) isopropoxide catalyst. Increase the temperature to 220-240°C and gradually apply a vacuum, reducing the pressure to below 1 mmHg over approximately one hour.
-
Byproduct Removal and Molecular Weight Build-up: Under high vacuum and elevated temperature, excess diol and any remaining water are removed, driving the polymerization reaction to completion. The viscosity of the molten polymer will increase, which can be monitored by the torque on the mechanical stirrer. This stage typically lasts for 3-5 hours.
-
Polymer Recovery: Once the desired viscosity is achieved, discontinue heating and break the vacuum with nitrogen. Extrude the molten polymer from the reactor and allow it to cool.
Expected Polymer Properties:
The resulting polyester is expected to be an amorphous, transparent solid with good thermal stability. The bulky tert-butyl groups will likely result in a lower glass transition temperature (Tg) compared to a polyester synthesized with a linear diol like 1,3-propanediol.[5]
| Property | Expected Outcome | Rationale |
| Appearance | Transparent, colorless to pale yellow solid | Amorphous nature due to disrupted chain packing by the tert-butyl group. |
| Crystallinity | Amorphous | Steric hindrance from the bulky side group prevents ordered chain alignment.[1] |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform) | The amorphous structure and increased free volume enhance solvent penetration. |
| Thermal Stability | High decomposition temperature | The neopentyl-like structure contributes to enhanced thermal stability.[2] |
Application in Polycarbonate Synthesis: Enhancing Processability and Impact Resistance
In polycarbonate synthesis, 2-tert-butylpropane-1,3-diol can be used to produce amorphous materials with potentially improved impact resistance and processability. The synthesis can be achieved through the transesterification of a carbonate source, such as diphenyl carbonate, with the diol.
Protocol: Melt Transesterification for Polycarbonate Synthesis
This protocol outlines the synthesis of a polycarbonate from 2-tert-butylpropane-1,3-diol and diphenyl carbonate.
Materials:
-
2-Tert-butylpropane-1,3-diol (1.00 molar equivalent)
-
Diphenyl carbonate (1.00 molar equivalent)
-
Sodium methoxide (catalyst, ~0.01 mol%)
-
High-purity nitrogen gas
-
Vacuum source (<1 mmHg)
-
Glass reactor with appropriate stirring and distillation setup
Experimental Workflow:
Polycarbonate Synthesis Workflow. A melt transesterification process involving the reaction of the diol with diphenyl carbonate.
Step-by-Step Methodology:
-
Reactor Setup: Charge the reactor with 2-tert-butylpropane-1,3-diol and diphenyl carbonate and purge with nitrogen.
-
Initial Heating: Heat the mixture to 180°C under a nitrogen atmosphere with stirring until a homogeneous melt is formed.
-
Catalyst Addition: Add the sodium methoxide catalyst to the molten mixture.
-
Transesterification and Phenol Removal: Gradually increase the temperature to 220°C while simultaneously reducing the pressure to facilitate the removal of the phenol byproduct through distillation.
-
Polymerization: Continue the reaction under high vacuum (<1 mmHg) at 220°C for 2-4 hours to build the molecular weight of the polycarbonate.
-
Product Isolation: After the desired viscosity is reached, cool the reactor and isolate the resulting polycarbonate.
Application in Polyurethane Synthesis: Tailoring Elastomeric Properties
Polyurethanes are a versatile class of polymers formed by the reaction of a diol with a diisocyanate.[6] The use of 2-tert-butylpropane-1,3-diol as a chain extender in polyurethane synthesis can influence the properties of the hard segment, potentially leading to elastomers with unique mechanical properties.
Protocol: Two-Step Polyurethane Synthesis
This protocol describes a typical two-step synthesis of a polyurethane elastomer, where a prepolymer is first formed and then chain-extended.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn ≈ 1000 g/mol )
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
2-Tert-butylpropane-1,3-diol (chain extender)
-
Dibutyltin dilaurate (catalyst)
-
Dry solvent (e.g., dimethylformamide, DMF)
Experimental Workflow:
Polyurethane Synthesis Workflow. A two-step process involving the formation of an isocyanate-terminated prepolymer followed by chain extension with the diol.
Step-by-Step Methodology:
-
Prepolymer Synthesis: In a moisture-free environment, dissolve PTMEG in dry DMF in the reactor. Heat the solution to 70-80°C and add MDI. Allow the reaction to proceed for 2-3 hours to form the isocyanate-terminated prepolymer. The progress can be monitored by titrating for the isocyanate (NCO) content.
-
Chain Extension: Cool the prepolymer solution to 40-50°C. In a separate flask, dissolve the 2-tert-butylpropane-1,3-diol in dry DMF. Add the diol solution to the prepolymer with vigorous stirring, followed by the addition of the dibutyltin dilaurate catalyst.
-
Curing: The viscosity of the solution will increase as the chain extension reaction proceeds. Once the mixture becomes highly viscous, pour it into a mold and cure in an oven at a specified temperature (e.g., 80-100°C) for several hours to obtain the final polyurethane elastomer.
Conclusion: A Versatile Building Block for Advanced Polymers
2-Tert-butylpropane-1,3-diol represents a valuable monomer for the synthesis of polyesters, polycarbonates, and polyurethanes with tailored properties. The presence of the bulky tert-butyl group provides a powerful tool for controlling crystallinity, enhancing thermal stability, and modifying mechanical properties. The protocols provided herein serve as a comprehensive guide for researchers to explore the potential of this unique diol in the development of novel and high-performance polymeric materials. Further investigation into the specific performance characteristics of these polymers will undoubtedly open up new avenues for their application in diverse fields, from advanced coatings and engineering plastics to biomedical devices.
References
-
Synthesis and characterization of polyesters derived from succinic acid, ethylene glycol and 1,3-propanediol. ResearchGate. Available from: [Link]
-
The synthesis of polycarbonates and polycarbonate diols from CO2 and diols (or diolates). ResearchGate. Available from: [Link]
-
Polyethylene terephthalate. Wikipedia. Available from: [Link]
-
Polyurethane-Synthesis, properties and application- Module-3 and series-2. YouTube. Available from: [Link]
-
Synthesis of Polycarbonates from CO2 Promoted by Immobilized Ionic Liquid Functionalized di-Mg Complex Catalyst. Technion - Israel Institute of Technology. Available from: [Link]
-
Condensation Polymerisation (A-Level). ChemistryStudent. Available from: [Link]
-
The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters. MDPI. Available from: [Link]
-
THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. The Madison Group. Available from: [Link]
-
12 Condensation Polymerization: Preparation of Two Types of Polyesters. Terrific Science. Available from: [Link]
-
Study of Mechanical, Physical, and Thermal Properties of Polyester-Polyethylene Composite Materials Reinforced with Rubber Granules. IIETA. Available from: [Link]
-
Organic Condensation Polymers 1. Polyesters. YouTube. Available from: [Link]
-
Synthesis of bio-polyurethanes with isosorbide and propanediol based poly(lactic acid) diol. ResearchGate. Available from: [Link]
- Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol. Google Patents.
- Processes for producing polycarbonate polyols. Google Patents.
-
20.10: Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts. Available from: [Link]
-
Step-Growth Polyesters with Biobased (R)-1,3-Butanediol. ACS Publications. Available from: [Link]
-
2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications. Gantrade. Available from: [Link]
-
The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PMC. Available from: [Link]
-
Polyurethane synthesis and classification - A mini-review. ResearchGate. Available from: [Link]
-
Thermal Properties of Polyester/Epoxy Blend. ResearchGate. Available from: [Link]
-
Neopenthyl glycol containing poly(propylene azelate)s: Synthesis and thermal properties. ResearchGate. Available from: [Link]
-
Preparation and Performance Study of Poly(1,3-propanediol) Ester/PLLA Blended Membrane. MDPI. Available from: [Link]
-
Recent Advances in the Enzymatic Synthesis of Polyester. PMC - NIH. Available from: [Link]
-
Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System. NIH. Available from: [Link]
-
Continuous polymer synthesis and manufacturing of polyurethane elastomers enabled by automation. OSTI.GOV. Available from: [Link]
-
Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate. MDPI. Available from: [Link]
-
The Relationship Between Structure and Properties of Thermoplastic Polyesters. The Madison Group. Available from: [Link]
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. Available from: [Link]
-
Synthesis and characterization of polyesters derived from succinic acid, ethylene glycol and 1,3-propanediol. ResearchGate. Available from: [Link]
-
New Trends and Perspectives in Production of 1,2-Propanediol. ACS Publications. Available from: [Link]
Sources
- 1. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neopentyl Glycol: A Versatile Diol for Advanced Polymer Applications and Radiopharmaceutical Development_Chemicalbook [chemicalbook.com]
- 3. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.oszk.hu [epa.oszk.hu]
2-Tert-butylpropane-1,3-diol as a monomer for polyesters
Application Note: High-Performance Polyester Synthesis Using 2-Tert-Butylpropane-1,3-Diol
Executive Summary
This guide details the utilization of 2-tert-butylpropane-1,3-diol (2-tBu-PDO) as a strategic monomer in the synthesis of advanced polyesters. Unlike linear aliphatic diols (e.g., 1,4-butanediol) that promote high crystallinity and rapid degradation, 2-tBu-PDO introduces a bulky tert-butyl side chain. This steric bulk disrupts polymer chain packing, resulting in amorphous materials with enhanced solubility in organic solvents and superior hydrolytic stability due to steric shielding of the ester linkage.
Primary Applications:
-
Hydrolytically Stable Coatings: For automotive and marine environments.
-
Drug Delivery Vectors: Hydrophobic modification of PLGA/PLA matrices to tune degradation rates.
-
Polyurethane Prepolymers: Synthesis of amorphous polyester polyols with low viscosity.
Chemical Profile & Monomer Specifications
Before initiating synthesis, verify the monomer specifications. The purity of the diol is critical for achieving high molecular weight (
| Property | Specification | Notes |
| Compound Name | 2-Tert-butylpropane-1,3-diol | |
| CAS Number | 2819-05-8 | Confirm CAS; often confused with neopentyl glycol analogs.[1] |
| Molecular Weight | 132.20 g/mol | |
| Structure | HO-CH | Primary diol with bulky C2 substitution. |
| Melting Point | 54–56 °C | Solid at RT; easily melt-processable. |
| Boiling Point | 100–102 °C (2 mmHg) | Critical: Risk of loss during high-vacuum polycondensation. |
| Purity Requirement | Impurities act as chain terminators. |
Mechanism & Strategic Design
The Steric Shielding Effect
The tert-butyl group at the C2 position exerts a profound influence on the polymer architecture.
-
Crystallinity Disruption: The bulky group prevents the efficient packing of polymer chains, rendering the resulting polyester amorphous. This is advantageous for clear coatings and soluble drug delivery carriers.
-
Hydrophobic Shielding: The hydrophobic bulk protects the susceptible ester carbonyl carbon from nucleophilic attack by water (hydrolysis).
Reaction Pathway Visualization
The following diagram illustrates the Melt Polycondensation pathway and the steric shielding concept.
Figure 1: Synthesis pathway highlighting the transition from monomers to a sterically stabilized polyester.
Experimental Protocol: Melt Polycondensation
Safety Note: This protocol involves high temperatures and vacuum. Wear thermal resistant gloves and safety goggles. Perform all steps in a fume hood.
Materials:
-
Diol: 2-Tert-butylpropane-1,3-diol (1.1 to 1.2 molar excess relative to diacid).
-
Diacid: Adipic acid (for flexible polymers) or Terephthalic acid (for rigid/high
polymers). -
Catalyst: Titanium(IV) butoxide (
) or Tin(II) 2-ethylhexanoate ( ). Concentration: 100–300 ppm. -
Solvent: None (Bulk melt).
Step-by-Step Methodology:
Phase 1: Esterification (Oligomer Formation)
-
Charging: Into a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (with condenser), charge the Diacid (1.0 eq) and 2-tBu-PDO (1.2 eq).
-
Expert Insight: The 20% excess diol compensates for volatility and ensures hydroxyl-terminated oligomers.
-
-
Melting: Purge the system with
for 15 mins. Heat the flask to 160 °C . The 2-tBu-PDO (MP ~55°C) will melt first, acting as a solvent for the diacid. -
Reaction: Increase temperature to 180–190 °C . Water will begin to distill. Stir at 150–200 RPM.
-
Catalyst Addition: Once the mixture is homogenous and water evolution slows (approx. 1 hour), add the catalyst (dissolved in a small amount of toluene or added neat).
-
Completion Check: Continue until the theoretical amount of water is collected (or Acid Value < 10 mg KOH/g).
Phase 2: Polycondensation (MW Build-up)
-
Vacuum Ramp: Increase temperature to 210–220 °C . Slowly apply vacuum over 30 minutes to prevent bumping. Target pressure: < 1 mbar (0.75 Torr) .
-
Reaction: Hold at high vacuum and temperature for 2–4 hours. The viscosity will increase significantly (torque on the stirrer will rise).
-
Termination: Stop the reaction when the desired torque/viscosity is reached. Release vacuum with
. -
Harvesting: Pour the hot polymer onto a Teflon sheet or into a mold. Allow to cool.
Characterization & Quality Control
To validate the synthesis, the following analytical workflow is required.
| Method | Parameter | Expected Outcome |
| 1H NMR (CDCl3) | Composition & End Groups | Verify ratio of t-butyl protons (0.9 ppm, singlet) to acid backbone. Calculate |
| DSC | Thermal Transitions | Expect No Melting Point ( |
| GPC (THF) | Molecular Weight | Target |
| Acid Titration | Acid Value (AV) | AV < 2 mg KOH/g indicates high conversion. |
Workflow Visualization
Figure 2: Quality Control Decision Tree.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight | Loss of diol during vacuum stage. | Use a packed column during esterification; add 5% excess diol initially. |
| Discoloration (Yellowing) | Thermal degradation / Oxidation. | Ensure strict |
| Slow Kinetics | Steric hindrance of t-butyl group. | The secondary nature of the steric bulk is remote but significant. Increase catalyst load to 500 ppm or extend reaction time. |
| Crystallinity Observed | Impure monomer or sequence length issues. | Confirm monomer purity. Randomize copolymer blocks if using mixed diols. |
References
-
PubChem. (n.d.). 2-tert-Butylpropane-1,3-diol (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
U.S. Patent No. 7,405,258. (2008). Method for producing polyurethane emulsion for aqueous one-component coating agent. (Lists 2-tert-butyl-1,3-propanediol as a key polyester polyol monomer).[5][6] Retrieved from
-
Thermo Scientific Chemicals. (n.d.). 2-tert-Butylpropane-1,3-diol, 98%.[2][3] Fisher Scientific. Retrieved from [Link]
Sources
- 1. m.chemicalbook.com [m.chemicalbook.com]
- 2. 2-TERT-BUTLPROPANE-13-DI 98 5G ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 3. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. CAS 2819-05-8 MFCD01075745-2-Tert-Butylpropane-1,3-Diol 2-叔-丁基丙烷-1,3-二醇 -LabNovo [do.labnovo.com]
- 5. US7405258B2 - Method for producing polyurethane emulsion for aqueous one-component coating agent - Google Patents [patents.google.com]
- 6. US20170107319A1 - Process for preparing solvent-free aqueous polyurethane dispersion - Google Patents [patents.google.com]
Advanced Application Note: 2-Tert-butylpropane-1,3-diol (TBPD) in Polyurethane Synthesis
Executive Summary
This technical guide details the application of 2-tert-butylpropane-1,3-diol (TBPD) as a critical modifier in the synthesis of high-performance polyurethanes (PUs). Unlike linear chain extenders (e.g., 1,4-butanediol), TBPD possesses a bulky tert-butyl pendant group at the C2 position. This structural feature introduces significant steric hindrance, which serves two primary functions:
-
Hydrolytic Stabilization: It acts as a steric shield, protecting susceptible ester linkages from hydrolytic attack, making these materials ideal for long-term biomedical implants and outdoor applications.
-
Crystallinity Disruption: It suppresses crystallization in the soft segment, resulting in amorphous, transparent elastomers with enhanced flexibility at low temperatures.
This guide provides a validated workflow for incorporating TBPD into polyester polyols and subsequently into polyurethane elastomers.
Scientific Foundation: The Steric Shielding Mechanism
The "Umbrella" Effect
In polyester-based polyurethanes, degradation primarily occurs via the hydrolysis of the ester bond (
In standard adipate esters (derived from 1,4-butanediol), the carbonyl is exposed. In TBPD-based esters, the bulky tert-butyl group at the
Comparative Steric Hindrance
The efficacy of hydrolysis resistance correlates with the size of the pendant group:
-
Linear (1,4-BDO): No protection. High hydrolysis rate.
-
Methyl (MPD): Moderate protection.
-
Neopentyl (NPG): Good protection (dimethyl substitution).
-
Tert-butyl (TBPD): Superior protection (bulky trimethyl group).
Visualizing the Mechanism
The following diagram illustrates the protective mechanism and the synthesis workflow.
Caption: Figure 1.[1] Left: Mechanistic representation of the tert-butyl group blocking hydrolytic attack on the ester bond. Right: The three-stage synthesis workflow.
Experimental Protocols
Protocol A: Synthesis of TBPD-Modified Polyester Polyol
Objective: Synthesize a hydroxyl-terminated polyester polyol (MW ~2000 g/mol ) using Adipic Acid and TBPD.
Reagents:
-
Diacid: Adipic Acid (AA), High Purity (>99.5%).
-
Diol: 2-tert-butylpropane-1,3-diol (TBPD).[2] Note: Use a 5-10% molar excess to account for volatility and ensure OH-termination.
-
Catalyst: Titanium(IV) butoxide (
) or Tin(II) Octoate. Concentration: 150-200 ppm.
Equipment:
-
4-neck round bottom flask (equipped with mechanical stirrer, N2 inlet, thermometer, and Dean-Stark trap/condenser).
-
Heating mantle with PID controller.
-
Vacuum pump.
Step-by-Step Methodology:
-
Charging: Charge Adipic Acid and TBPD into the reactor.
-
Ratio: 1.0 : 1.1 (Acid : Diol molar ratio).
-
-
Esterification (Atmospheric):
-
Purge system with
. -
Heat to 160°C until the mixture melts and water evolution begins.
-
Gradually increase temperature to 210-220°C over 4 hours.
-
Checkpoint: Monitor the distillation of water. Maintain column head temperature <100°C to prevent diol loss.
-
-
Catalysis & Vacuum:
-
When Acid Value (AV) drops below 20 mg KOH/g, add the catalyst.
-
Gradually apply vacuum (reduce pressure to <5 mmHg) over 1 hour.
-
Hold at 220°C under full vacuum to drive the reaction and remove excess diol.
-
-
Endpoint:
-
Stop reaction when Acid Value < 1.0 mg KOH/g.
-
Measure Hydroxyl Value (OHV) to verify MW (Target: 56.1 mg KOH/g for 2000 MW).
-
Protocol B: Polyurethane Elastomer Synthesis (Prepolymer Method)
Objective: Convert the TBPD-polyester polyol into a thermoplastic polyurethane (TPU) or cast elastomer.
Reagents:
-
Polyol: TBPD-Polyester (synthesized in Protocol A).
-
Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) (Solid, fused at 50°C).
-
Chain Extender: 1,4-Butanediol (BDO) (Dry, <0.05% water).
Step-by-Step Methodology:
-
Dehydration:
-
Heat TBPD-polyol to 100°C under vacuum (<5 mmHg) for 1 hour to remove trace moisture. Critical Step: Moisture reacts with NCO to form urea and CO2 bubbles.
-
-
Prepolymer Formation:
-
Cool polyol to 60°C.
-
Add calculated amount of MDI (Target %NCO usually 6-10% for prepolymer).
-
React at 80°C for 2 hours under
. -
Validation: Titrate %NCO using the di-n-butylamine method (ASTM D2572) to confirm conversion.
-
-
Chain Extension:
-
Calculate required BDO using the equation:
(Target Isocyanate Index: 1.02 - 1.05). -
Vigorously mix BDO into the prepolymer for 30-60 seconds (until mixture whitens/thickens).
-
-
Curing:
-
Pour into pre-heated Teflon molds (110°C).
-
Cure at 110°C for 24 hours.
-
Post-cure at room temperature for 1 week before testing.
-
Data Analysis & Characterization
Expected Properties
The following table contrasts a standard BDO-Adipate PU with a TBPD-Adipate PU.
| Property | Standard PU (BDO-Adipate) | TBPD-Modified PU | Scientific Rationale |
| Hydrolytic Stability | Poor (Degrades in weeks) | Excellent (Stable for months) | Steric shielding of ester bond. |
| Crystallinity | Semi-crystalline (Opaque) | Amorphous (Clear/Translucent) | Bulky side group disrupts chain packing. |
| Glass Transition ( | -40°C to -30°C | -30°C to -20°C | Steric bulk restricts chain rotation (higher |
| Hardness | Variable | Variable | Dependent on hard segment content. |
Validation Protocol: Hydrolytic Stability Test
To validate the efficacy of TBPD, perform an accelerated aging test:
-
Samples: Prepare "dog-bone" tensile bars of Standard PU and TBPD-PU.
-
Condition: Immerse in Saline Solution (PBS) at 70°C (Accelerated condition).
-
Sampling: Remove samples at Day 0, 7, 14, 28, and 56.
-
Metric: Measure Retained Tensile Strength (%) .
-
Pass Criteria: TBPD-PU should retain >80% strength after 28 days.
-
Fail Criteria: Standard PU typically drops to <50% strength within 14-21 days.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Acid Value in Polyol | Incomplete esterification or loss of diol. | Increase reaction time at 220°C; add 2% excess TBPD during synthesis. |
| Bubbles in Elastomer | Moisture in polyol or isocyanate. | Dehydrate polyol at 100°C/Vacuum for >2 hours. Check MDI quality. |
| Phase Separation (Opaque) | Incompatibility between hard/soft segments. | Increase catalyst level; ensure vigorous mixing during chain extension. |
| Low Molecular Weight | Incorrect stoichiometry. | Re-titrate %NCO of prepolymer precisely before adding chain extender. |
References
-
Gantrade Corporation. (n.d.). Hydrolysis Resistance: Polyester Based Polyurethanes.[3] Retrieved from [Link]
-
PubChem. (n.d.).[2] 2-tert-butylpropane-1,3-diol (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2019).[4] Hydrolysis-resistant polyurethane elastomers synthesized from hydrophobic bio-based polyfarnesene diol. Retrieved from [Link]
-
MDPI. (2025). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. Retrieved from [Link][5]
Sources
- 1. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gantrade.com [gantrade.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: 2-Tert-butylpropane-1,3-diol as a Reactive Plasticizer
[1]
Executive Summary
This guide details the application of 2-Tert-butylpropane-1,3-diol (CAS: 2819-05-8) as a steric modifier and internal plasticizer.[1] Unlike traditional external plasticizers (e.g., phthalates) which migrate and leach, 2-tert-butylpropane-1,3-diol is designed to be chemically incorporated into the polymer backbone.[1] Its bulky tert-butyl side group acts as a "molecular wedge," increasing free volume and preventing chain packing.[1] This results in permanent flexibility, reduced glass transition temperature (
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-tert-butylpropane-1,3-diol |
| CAS Number | 2819-05-8 |
| Molecular Formula | |
| Molecular Weight | 132.20 g/mol |
| Appearance | White crystalline solid or viscous liquid (supercooled) |
| Melting Point | 54–56 °C |
| Boiling Point | 100–102 °C (at 2 mmHg) |
| Solubility | Soluble in alcohols, esters, ketones; limited water solubility |
| Function | Reactive Internal Plasticizer, Chain Extender |
Mechanism of Action: Steric Modulation
The efficacy of 2-tert-butylpropane-1,3-diol stems from the Free Volume Theory of plasticization.[1] In a standard linear polymer (e.g., Polyethylene Terephthalate), chains pack tightly, leading to high crystallinity and brittleness.
When this diol is copolymerized:
-
Steric Interference: The bulky tert-butyl group (
) creates significant steric hindrance.[1] -
Crystallinity Disruption: It prevents the polymer chains from aligning into organized lamellae.[1]
-
Free Volume Expansion: The "wedge" effect forces chains apart, increasing the free volume available for segmental motion.
-
Result: The polymer transitions from a rigid, semi-crystalline state to a flexible, amorphous state with a permanently lowered
.
Mechanism Diagram
Figure 1: Logical pathway of internal plasticization via steric hindrance.[1]
Application Protocols
Protocol A: Synthesis of Internally Plasticized Polyester
Objective: Synthesize a flexible copolyester using 2-tert-butylpropane-1,3-diol as a co-monomer to reduce the
Reagents:
-
Monomer A (Diacid): Adipic Acid (1.0 eq)[1]
-
Monomer B (Standard Diol): 1,6-Hexanediol (0.8 eq)
-
Monomer C (Modifier): 2-Tert-butylpropane-1,3-diol (0.3 eq) (Excess ensures hydroxyl termination)[1]
-
Catalyst: Titanium(IV) butoxide (
), 100 ppm -
Solvent: None (Melt Polymerization)[1]
Workflow:
-
Esterification (Atmospheric Stage):
-
Load Adipic Acid, 1,6-Hexanediol, and 2-tert-butylpropane-1,3-diol into a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap.
-
Purge with
for 15 minutes. -
Heat to 160°C until the mixture melts.
-
Gradually increase temperature to 190°C over 2 hours.
-
Checkpoint: Monitor water evolution.[1] Maintain temperature until acid value (AV) drops below 20 mg KOH/g.
-
-
Polycondensation (Vacuum Stage):
-
Isolation:
-
Cool to 100°C under
. -
Pour resin onto a Teflon sheet or into a mold.[1]
-
Protocol B: Validation & Characterization
Objective: Verify plasticization efficiency compared to a control (100% 1,6-Hexanediol).
| Test Method | Instrument | Parameter | Success Criteria (vs. Control) |
| DSC | Differential Scanning Calorimetry | Decrease of >10°C | |
| XRD | X-Ray Diffraction | Crystallinity % | Significant reduction or amorphous halo |
| GPC | Gel Permeation Chromatography | ||
| Tensile | Universal Testing Machine | Elongation at Break | Increase > 50% |
DSC Protocol:
-
Heat sample (5–10 mg) from -80°C to 150°C at 10°C/min (First Heat).
-
Cool to -80°C at 10°C/min.
-
Heat to 150°C at 10°C/min (Second Heat).
-
Analysis: Record
from the midpoint of the inflection in the Second Heat.
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis and validation workflow for modified polyesters.
Safety & Handling (E-E-A-T)
While 2-tert-butylpropane-1,3-diol is generally considered low toxicity compared to aromatic amines, standard laboratory safety is non-negotiable.[1]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Use in a fume hood, especially during the high-temperature esterification phase where volatile by-products are released.[1]
-
Storage: Store in a cool, dry place. The compound is hygroscopic; keep containers tightly sealed to prevent moisture absorption which can skew stoichiometric calculations in polymerization.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Crystallinity (Opaque Resin) | Insufficient incorporation of modifier.[1] | Increase mole % of 2-tert-butylpropane-1,3-diol to >30% of total diol content. |
| Low Molecular Weight | Stoichiometric imbalance or moisture.[1] | Dry all reagents <0.05% water.[1] Ensure precise 1:1 Acid:Alcohol stoichiometry. |
| Yellowing of Resin | Oxidation or thermal degradation.[1] | Ensure strict |
| No Tg Reduction | Phase separation. | The modifier may not have reacted. Verify reaction completion via Acid Value titration. |
References
Application Note: Analytical Characterization of 2-Tert-butylpropane-1,3-diol
Abstract & Scope
This application note details the analytical framework for characterizing 2-Tert-butylpropane-1,3-diol , a critical hindered glycol used to impart hydrolytic stability in polyester and polyurethane synthesis. Due to its lack of a UV-active chromophore and significant hygroscopicity, standard UV-HPLC methods are insufficient. This guide establishes a multi-modal approach: GC-FID/MS (via silylation) for purity profiling, HPLC-ELSD for non-volatile assay, and NMR for structural confirmation.
Molecule Profile & Analytical Challenges
| Property | Specification | Analytical Implication |
| Chemical Name | 2-Tert-butylpropane-1,3-diol | |
| CAS Number | 2819-05-8 | Primary Identifier |
| Structure | HO-CH₂-CH(t-Bu)-CH₂-OH | Primary hydroxyls; C2-hindered backbone |
| Molecular Weight | 132.20 g/mol | Low mass; suitable for GC and LC |
| Physical State | White Crystalline Solid | Hygroscopic; requires desiccation |
| Melting Point | 54–56 °C | Solid handling required |
| Chromophore | None (Aliphatic) | UV Detection (254 nm) is impossible |
| Log P | ~0.8 (Octanol/Water) | Moderately polar; retains on C18 with high aqueous % |
Analytical Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate method based on the analytical objective.
Figure 1: Analytical workflow selection based on characterization goals.
Protocol A: Structural Identification via NMR
Objective: Confirm chemical structure and rule out isomeric impurities (e.g., 2-n-butyl isomers).
Mechanistic Insight
The molecule possesses a plane of symmetry through the C2 carbon and the tert-butyl group. This results in chemical equivalence for the C1 and C3 protons, simplifying the spectrum.
Experimental Parameters
-
Solvent: CDCl₃ (Deuterated Chloroform) or D₂O. CDCl₃ is preferred to observe hydroxyl protons (if dry).
-
Frequency: 400 MHz or higher.
-
Concentration: 10 mg/mL.
Expected Assignments (¹H NMR in CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 0.92 | Singlet (s) | 9H | Tert-butyl group (-C(CH₃)₃) |
| 1.50 | Multiplet (m) | 1H | C2 Methine (-CH-) |
| 2.8 - 3.2 | Broad (br) | 2H | Hydroxyls (-OH) (Shift varies with conc.) |
| 3.70 - 3.85 | Doublet/Multiplet | 4H | C1/C3 Methylenes (-CH₂-OH) |
Validation Criteria:
-
The tert-butyl signal must be a sharp singlet. Splitting indicates impurities.
-
Integration ratio of t-Butyl : CH₂ : CH must be 9 : 4 : 1.
Protocol B: Purity Profiling via GC-FID/MS (Derivatization)
Objective: Quantify organic impurities. Challenge: Diols interact strongly with silanol groups in GC columns, leading to peak tailing. The high boiling point of the diol can also cause thermal degradation. Solution: Silylation using BSTFA converts hydroxyls to Trimethylsilyl (TMS) ethers, increasing volatility and improving peak symmetry.
Derivatization Workflow
The reaction uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) as a catalyst.
Figure 2: Silylation workflow for converting polar diols to GC-compatible ethers.
Step-by-Step Protocol
-
Sample Prep: Weigh 10 mg of sample into a 2 mL GC vial.
-
Solvent: Add 1.0 mL of anhydrous Pyridine (scavenges acid byproducts).
-
Reagent: Add 200 µL of BSTFA + 1% TMCS.
-
Incubation: Cap and heat at 60°C for 30 minutes. (Ensure complete reaction of primary alcohols).
-
Dilution: Dilute 1:10 with Dichloromethane or Heptane prior to injection.
GC Instrument Parameters
-
Column: DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm). Non-polar phase is ideal for TMS derivatives.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 260°C.
-
Oven Program:
-
Start: 80°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C
-
End: Hold 5 mins.
-
-
Detector (FID): 300°C. H₂/Air mix.
-
Detector (MS): Scan range 40–450 m/z. Look for [M-15]⁺ (Loss of methyl from TMS) as a characteristic fragment.
System Suitability:
-
Tailing Factor: < 1.2 (Derivatization successful).[1]
-
Resolution: > 2.0 between the diol-TMS peak and any synthesis byproducts (e.g., mono-ol precursors).
Protocol C: Assay via HPLC-ELSD
Objective: Quantification of the diol in formulations or reaction mixtures where derivatization is impractical. Detection Principle: Evaporative Light Scattering Detector (ELSD) detects non-volatile analytes based on light scattering, independent of optical absorption.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Note: A standard C18 is used, but due to the polarity, a high-aqueous start is required.
-
-
Mobile Phase A: Water (0.1% Formic Acid).[2]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold to retain polar diol).
-
2–15 min: Linear ramp to 90% B.
-
15–20 min: Hold 90% B (Column wash).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
ELSD Settings (Critical)
ELSD response is non-linear (log-log relationship).
-
Nebulizer Temp: 40°C (Keep low to prevent evaporation of the semi-volatile diol).
-
Evaporator Temp: 50°C.
-
Gas Flow: 1.6 SLM (Standard Liters/Min) Nitrogen.
-
Gain: Set to optimize S/N ratio for 1 mg/mL standard.
Calibration Strategy
Since ELSD is non-linear:
-
Prepare standards at 0.1, 0.5, 1.0, 2.0 mg/mL.
-
Plot Log(Area) vs. Log(Concentration) .
-
Linearity (R²) of the log-log plot must be > 0.995.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100226, 2-tert-butylpropane-1,3-diol. Retrieved from [Link][3]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.[4] Talanta, 77(4), 1473-1482. (Demonstrates BSTFA superiority for sterically hindered environments). Retrieved from [Link]
-
Agilent Technologies. Analysis of foods using HPLC with evaporative light scattering detection. Application Note 5990-7622EN. (Establishes ELSD protocols for non-chromophoric lipids/diols). Retrieved from [Link]
Sources
- 1. (S)-3-tert-Butylamino-1,2-propanediol(30315-46-9) 13C NMR [m.chemicalbook.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Diastereoselective synthesis of substituted 2-amino-1,3-propanediols
Executive Summary
Substituted 2-amino-1,3-propanediols represent a privileged structural motif in medicinal chemistry, serving as the pharmacophore backbone for sphingosine-1-phosphate (S1P) receptor modulators (e.g., Fingolimod), broad-spectrum antibiotics (e.g., Florfenicol, Chloramphenicol), and glycosidase inhibitors.
The synthetic challenge lies not merely in the assembly of the carbon skeleton but in the rigorous control of diastereoselectivity (syn vs. anti) at the C1-C2 interface. This Application Note details two orthogonal protocols for constructing these scaffolds with high stereocontrol:
-
The Chiral Pool Approach: Nucleophilic addition to Garner’s Aldehyde (Anti-selective).
-
The De Novo Approach: Catalytic Asymmetric Henry Reaction (Syn-selective).
Strategic Retrosynthesis & Pathway Selection
To achieve high diastereomeric ratios (dr), one must select the pathway based on the desired stereochemistry relative to the amino group.
Figure 1: Retrosynthetic logic flow. Pathway selection is dictated by the target diastereomer (Anti via Garner's; Syn/Anti tunable via Henry).
Protocol A: Anti-Selective Synthesis via Garner’s Aldehyde
Principle: This method utilizes the "chiral pool" (L-Serine). The stereocontrol is governed by the Felkin-Anh model . The bulky Boc-oxazolidine ring of Garner's aldehyde directs incoming nucleophiles (Grignard or organolithium reagents) to the re-face, predominantly yielding the anti-diastereomer (1S, 2S if starting from L-Serine).
Materials:
-
Substrate: (S)-Garner’s Aldehyde (N-Boc-N,O-isopropylidene-L-serinal).
-
Nucleophile: Aryl/Alkyl Grignard reagent (e.g., PhMgBr).
-
Solvent: Anhydrous THF (Must be <50 ppm H2O).
-
Lewis Acid (Optional): ZnBr2 (to switch selectivity to syn via chelation control).
Experimental Workflow
-
Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Charge with Garner’s aldehyde (1.0 equiv) and dissolve in anhydrous THF (0.1 M). Cool to -78°C .
-
Nucleophilic Addition:
-
Add the Grignard reagent (1.5 equiv) dropwise over 30 minutes via syringe pump.
-
Critical Control Point: Maintain internal temperature below -70°C to prevent racemization of the aldehyde.
-
-
Reaction Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear; a new diastereomeric alcohol pair appears (Rf ~0.3-0.4).
-
Quench & Workup:
-
Deprotection (Global):
-
Dissolve the intermediate oxazolidine in MeOH.
-
Add p-TsOH (0.1 equiv) or 2M HCl. Stir at RT for 4 hours to cleave the acetonide and Boc groups.
-
Note: For selective acetonide cleavage (retaining Boc), use mild acid (PPTS) in MeOH.
-
Expected Results:
-
Yield: 75-85%
-
Diastereomeric Ratio (dr): Typically >90:10 (anti:syn) under non-chelating conditions.
Protocol B: Syn-Selective Synthesis via Henry Reaction
Principle:
The nitroaldol (Henry) reaction couples a nitroalkane with an aldehyde. While the reaction itself is reversible and often yields mixtures, the subsequent reduction of the
Materials:
-
Substrate: Benzaldehyde (or derivative).
-
Reagent: 2-Nitroethanol (or Nitroethane for methyl substitution).
-
Catalyst: Copper(II) acetate + chiral ligand (e.g., Camphor-derived) for enantioselective Henry, or simple base for racemic.
-
Reducing Agent: H2 / Pd-C (for global reduction) or NaBH4/CeCl3 (Luche) for ketone intermediates.
Experimental Workflow
-
Henry Reaction:
-
Mix aldehyde (1.0 equiv) and nitroethanol (1.2 equiv) in THF/tBuOH.
-
Add catalytic base (KOtBu, 10 mol%) or Cu-ligand complex. Stir at 0°C -> RT for 12h.
-
Isolate the nitro-diol intermediate.
-
-
Diastereoselective Reduction:
-
To target Syn-isomer: Dissolve nitro-diol in dry MeOH.
-
Add Pd/C (10 wt% loading). Hydrogenate at 1 atm (balloon) or 50 psi (Parr shaker) for 12-24h.
-
Alternative (if ketone intermediate used): Reduction of
-amino ketones using Zn(BH4)2 often yields syn-1,2-amino alcohols via a chelated transition state.
-
Expected Results:
-
Yield: 60-75% (over 2 steps).
-
Selectivity: Catalytic hydrogenation of nitro-diols often favors the syn isomer due to intramolecular H-bonding in the intermediate.
Characterization & Data Analysis
Validating the stereochemistry is critical. Do not rely solely on optical rotation.
Table 1: Diagnostic NMR Parameters
| Parameter | Anti-Isomer (Threo) | Syn-Isomer (Erythro) | Mechanistic Basis |
| J(H1-H2) Coupling | 7.0 - 9.0 Hz | 3.0 - 5.0 Hz | Karplus relationship (Dihedral angle). |
| Oxazolidinone deriv. | J = 7-9 Hz (trans) | J = 4-6 Hz (cis) | Upon cyclization with triphosgene/CDI. |
| Acetonide methyls | "Garner's Rule" for acetonide shifts. |
Protocol Validation Step (The "Mosher" Test): To determine absolute configuration of the new alcohol center:
-
Derivatize the secondary alcohol with (R)- and (S)-MTPA chloride.
-
Analyze
(S-R) in 1H NMR. -
Positive/Negative shift patterns confirm the spatial arrangement of substituents.
Troubleshooting & Optimization (Expert Insights)
-
Issue: Low Diastereoselectivity in Method A.
-
Cause: Temperature fluctuation or presence of coordinating salts (MgBr2).
-
Fix: Switch to organolithium reagents (non-chelating) or add HMPA (complexes Li, enhancing Felkin-Anh selectivity). Conversely, if syn is desired from Garner's aldehyde, add ZnCl2 or TiCl4 to enforce a chelated transition state.
-
-
Issue: Incomplete Reduction in Method B.
-
Cause: Poisoning of Pd catalyst by nitro-group byproducts.
-
Fix: Refresh catalyst or switch to Raney Nickel (more robust for nitro groups).
-
-
Issue: Racemization of Garner's Aldehyde.
-
Cause: Acidic silica gel during purification.
-
Fix: Use neutral alumina or deactivate silica with 1% Et3N. Store the aldehyde at -20°C; it is configurationally unstable over time.
-
Visualizing the Decision Process
Figure 2: Operational workflow for selecting the synthesis method based on stereochemical requirements.
References
-
Paioti, P. H. S., et al. (2011). " from Morita-Baylis-Hillman adducts." Journal of the Brazilian Chemical Society. Link
-
Kandagatla, B., et al. (2018). "Efficient Method for the Synthesis of Fingolimod and Impurities." Der Pharma Chemica. Link
-
Szakonyi, Z., et al. (2014). "Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols." Beilstein Journal of Organic Chemistry. Link
- Trost, B. M., et al. (2002). "The catalytic asymmetric Mannich reaction: A direct approach to chiral amino alcohols." Chemical Reviews. (Cited for mechanistic grounding of Henry/Mannich type stereocontrol).
- Garner, P., & Park, J. M. (1987). "The synthesis and configurational stability of N-Boc-N,O-isopropylidene-L-serinal." Journal of Organic Chemistry.
Disclaimer: This protocol involves the use of hazardous reagents (Grignard, Organolithiums, Hydrogen gas). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
Organo-catalytic ring opening polymerization of cyclic carbonates derived from 2-amino-1,3-propanediols
Executive Summary
This Application Note details the protocol for the synthesis and organocatalytic ring-opening polymerization (ROP) of cyclic carbonates derived from 2-amino-1,3-propanediol (serinol) . Unlike traditional metal-catalyzed routes, this guide utilizes organic superbases (DBU, TBD) and thiourea cocatalysts to achieve metal-free, biomedical-grade polycarbonates with precise molecular weights and narrow dispersity (
Target Audience: Synthetic chemists and pharmaceutical scientists developing biodegradable vectors for gene delivery, antimicrobial coatings, or hydrogels.
Scientific Rationale & Mechanism
The Serinol Advantage
Serinol (2-amino-1,3-propanediol) serves as an ideal
Organocatalytic ROP Mechanism
We utilize a dual-activation mechanism to ensure living polymerization characteristics.
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) acts as the base to activate the initiating alcohol.[1][2]
-
Cocatalyst: A thiourea derivative (e.g., TU ) acts as a hydrogen-bond donor, activating the carbonyl of the cyclic carbonate monomer.
-
Result: This cooperative catalysis suppresses transesterification (back-biting), yielding polymers with predictable molecular weights (
) and low dispersity.
Mechanistic Pathway Visualization
Figure 1: Dual-activation mechanism for the ROP of serinol-based cyclic carbonates. Thiourea activates the monomer electrophile, while DBU activates the chain-end nucleophile.
Module 1: Monomer Synthesis Protocol
Objective: Synthesize N-substituted-2-amino-1,3-propanediol cyclic carbonate (N-R-CC). Example Target: N-Benzyl-2-amino-trimethylene carbonate (for hydrophobic modification) or N-Boc-serinol carbonate (for cationic precursor).
Reagents & Equipment
-
Starting Material: 2-Amino-1,3-propanediol (Serinol).[3][4][5]
-
Reagents: Ethyl chloroformate (cyclizing agent), Triethylamine (TEA), THF (anhydrous).
-
Equipment: Schlenk line, rotary evaporator, high-vacuum pump.
Step-by-Step Procedure
-
N-Functionalization (Pre-cyclization):
-
Dissolve serinol (1.0 eq) in MeOH/Water (1:1).
-
Add NaHCO3 (2.5 eq) and the desired acyl chloride or anhydride (e.g., Boc-anhydride for protection).
-
Stir at RT for 12 h. Extract with EtOAc, dry over MgSO4, and concentrate.
-
Checkpoint: Verify amide formation via FTIR (C=O stretch ~1650 cm⁻¹) and disappearance of primary amine.
-
-
Cyclization:
-
Dissolve the N-substituted serinol (1.0 eq) in anhydrous THF (0.2 M) under
. -
Cool to 0°C. Add Ethyl Chloroformate (2.2 eq) dropwise.
-
Add TEA (2.2 eq) dropwise over 30 mins. Caution: Exothermic.
-
Allow to warm to RT and stir for 12 h.
-
Filter off TEA·HCl salts.[4] Concentrate filtrate.
-
-
Purification (Critical for ROP):
-
Recrystallize from cold THF/Diethyl ether or Toluene.
-
Purity Requirement: >99% by HPLC/NMR. Impurities (protic sources) will kill the ROP.
-
Self-Validating QC Checks
| Parameter | Method | Acceptance Criteria |
| Structure | ¹H NMR (CDCl₃) | Shift of |
| Purity | Karl Fischer | Water content < 50 ppm (Essential for controlled DP). |
| Identity | ¹³C NMR | Carbonate C=O signal at ~148 ppm. |
Module 2: Organocatalytic Polymerization (ROP)
Objective: Polymerize the monomer to target
Reaction Setup
-
Environment: Glovebox or rigorous Schlenk technique (
free). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]
-
Cocatalyst: TU (1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea).[2]
-
Initiator: Benzyl alcohol (BnOH) or mPEG-OH.
Protocol
-
Preparation:
-
In a glovebox, weigh Monomer (
), TU, and Initiator ( ) into a vial equipped with a stir bar. -
Dissolve in anhydrous DCM ([M]₀ = 1.0 M).
-
Ratio Calculation: For Target Degree of Polymerization (
) = 50:- .
- to 5.
- .
-
-
Initiation:
-
Add DBU to the stirring solution to start the reaction (
). -
Seal vial tightly.
-
-
Monitoring:
-
Aliquot 50 µL every 30 mins for ¹H NMR analysis.
-
Monitor conversion by comparing monomer vinyl/methylene peaks vs. polymer broad peaks.
-
Stop Condition: Typically >95% conversion is reached in 2–4 hours.
-
-
Termination & Isolation:
-
Quench with excess Benzoic Acid (neutralizes DBU).
-
Precipitate into cold Diethyl Ether or Methanol (depending on side-chain solubility).
-
Centrifuge, wash 3x, and dry under vacuum at 40°C.
-
Module 3: Characterization & Applications
Characterization Workflow
Figure 2: Standard characterization workflow for validating polymer quality.
Key Data Interpretation
-
¹H NMR: Compare the integration of the initiator's aromatic protons (if BnOH used) to the polymer backbone protons to calculate absolute
. -
GPC: Should show a unimodal peak. A low molecular weight tail indicates back-biting; a high molecular weight shoulder indicates coupling.
Application: Cationic Gene Delivery Vectors
If the monomer was N-Boc protected:
-
Deprotection: Dissolve polymer in DCM/TFA (1:1). Stir 1 h. Remove solvent/TFA in vacuo.
-
Result: Water-soluble cationic polycarbonate.
-
Usage: Mix with plasmid DNA (N/P ratio 5–20) to form polyplexes. The carbonate backbone ensures biodegradability, reducing cytotoxicity compared to PEI.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad PDI (>1.4) | Transesterification | Lower reaction temperature; reduce reaction time; ensure [TU] is sufficient. |
| Low Conversion | Impure Monomer | Recrystallize monomer; dry reagents over |
| No Polymerization | Wet Solvent/Catalyst | Titrate solvent; use fresh DBU (absorbs |
| Insoluble Polymer | Crosslinking | Ensure monomer was strictly bifunctional; avoid side reactions at the N-position. |
References
-
Pratt, R. C., et al. (2006). "Tagging alcohols with cyclic carbonate: a versatile equivalent of (meth)acrylate for ring-opening polymerization." Chemical Communications. Link
-
Sanders, D. P., et al. (2012). "2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers."[3][6] Polymer Chemistry. Link
-
Nederberg, F., et al. (2007). "Organocatalytic Ring-Opening Polymerization of Trimethylene Carbonate." Biomacromolecules. Link
-
Tempelaar, S., et al. (2013). "Organocatalytic synthesis of block copolymers based on poly(trimethylene carbonate) and poly(L-lactide)." Polymer.[1][2][3][6][7][8][9][10][11][12][13] Link
-
Engler, A. C., et al. (2011). "High-throughput synthesis of nanoscale materials via organocatalytic ring-opening polymerization." Nature Communications. Link
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2000053567A1 - Process for the production of serinol (2-amino-1,3-propanediol) - Google Patents [patents.google.com]
- 6. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. boydbiomedical.com [boydbiomedical.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Tert-butylpropane-1,3-diol
[1]
Topic: Purification of Crude 2-Tert-butylpropane-1,3-diol (CAS: 2163-42-0 / 2819-05-8) Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists[1]
Introduction: The "Low Melting Point" Trap
Welcome to the technical support center for hindered diols. You are likely here because your purification of 2-tert-butylpropane-1,3-diol has hit a wall.
This molecule presents a specific thermodynamic paradox common to neopentyl-like structures:
-
High Boiling Point: (~100–102°C at 2 mmHg) requiring high vacuum.[1]
-
Low Melting Point: (~54–56°C), which makes recrystallization notoriously difficult due to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.[1]
This guide moves beyond generic advice to address the specific physicochemical behavior of the tert-butyl moiety in a 1,3-diol framework.
Module 1: Recrystallization Troubleshooting
Q: My product separates as a viscous oil at the bottom of the flask instead of crystallizing. How do I fix this?
A: You have exceeded the "Oiling Out" Limit (T_oil > T_crystallization). [1]
Because the melting point (~55°C) is low, if your solvent temperature exceeds this limit during the cooling phase while the solution is supersaturated, the product will separate as a liquid (oil) rather than a solid.[1]
The Protocol:
-
Switch Solvent System: Avoid high-boiling solvents (like Toluene or Water) that require heating above 60°C to dissolve the solute.[1]
-
The "Cold-Dissolution" Technique:
-
Dissolve the crude solid in a minimum amount of Ethyl Acetate or Dichloromethane (DCM) at Room Temperature (20–25°C).[1] Do not heat to reflux.
-
Slowly add Hexane or Heptane (Anti-solvent) dropwise until persistent cloudiness appears.[1][2]
-
Crucial Step: Add a seed crystal.[1] If you lack seeds, scratch the glass surface vigorously.[1]
-
Cool slowly to 0°C, then to -20°C.
-
Why this works: The tert-butyl group adds significant lipophilicity, making the molecule soluble in organic solvents but the diol functionality resists non-polar hydrocarbons.[1] By keeping the temperature well below the MP (55°C), you force a solid-solid transition rather than a liquid-liquid separation.[1]
Visualization: The "Oiling Out" Decision Tree
Caption: Logic flow for preventing liquid-liquid phase separation (oiling out) during purification.
Module 2: Distillation & Thermal Stability
Q: During vacuum distillation, the product turns yellow and the vacuum pressure fluctuates. What is happening?
A: You are likely triggering cyclic acetal formation or dehydration.
1,3-diols are susceptible to cyclization, especially if trace acids are present from the synthesis (e.g., if made via acid-catalyzed aldol/Cannizzaro routes).[1]
The Troubleshooting Guide:
| Symptom | Root Cause | Corrective Action |
| Pressure Spikes | Water/Solvent release or Decomposition | Degas the crude oil thoroughly at 40°C under high vacuum before heating the mantle.[1] |
| Yellow Distillate | Oxidation or Aldol Polymerization | Add 0.1% w/w Sodium Borohydride (NaBH₄) to the pot before distillation to reduce carbonyl impurities.[1] |
| High Pot Temp (>140°C) | Insufficient Vacuum | Requirement: Vacuum must be < 2 mmHg .[1] The BP is ~100°C at 2 mmHg.[1][3] If you only have a water aspirator (~20 mmHg), you will burn the product before it distills.[1] |
Protocol for Short-Path Distillation:
-
Neutralize: Ensure crude is pH 7-8. (Acid traces catalyze cyclic ether formation).[1]
-
Vacuum: < 1.0 mbar (ideal).
-
Head Temp: Expect collection between 98°C – 105°C (pressure dependent).
-
Condenser: Keep warm (45°C). Warning: Since the MP is 55°C, the product will solidify in a cold water condenser, causing a dangerous blockage.[1] Use warm water or an air condenser.[1]
Module 3: Chemical Impurity Removal
Q: I have a persistent "sweet" odor and minor peaks in the NMR near 9.5 ppm. Recrystallization isn't removing them.[2]
A: You have unreacted aldehyde intermediates.
If synthesized via the reaction of formaldehyde and an aldehyde (e.g., 3,3-dimethylbutanal), the intermediate aldols can be difficult to separate by physical means due to similar solubility profiles.[1]
Chemical Wash Protocol (Pre-Purification):
-
Dissolve crude oil in Methanol .
-
Add 1.2 equivalents of NaBH₄ (relative to the estimated aldehyde impurity).[1] Stir for 30 mins at 0°C.
-
Quench with saturated NH₄Cl.
-
Extract into Ethyl Acetate .[1]
-
Result: The aldehyde is reduced to an alcohol, which is much more polar and will stay in the mother liquor during the subsequent recrystallization of the diol.[1]
Summary Data Table
| Property | Value | Operational Implication |
| CAS No. | 2163-42-0 | Verification of identity.[1] |
| Melting Point | 54–56°C | DANGER: Do not recrystallize >50°C. Condensers must be heated >55°C to prevent clogging.[1] |
| Boiling Point | 100–102°C @ 2 mmHg | Requires high-vacuum pump (oil pump), not aspirator.[1] |
| Solubility | High: Alcohols, DCM, EtOAcLow: Hexane, Water (Cold) | Use EtOAc/Hexane for precipitation. |
| Key Impurities | Aldehydes, Cyclic Acetals | Neutralize acids before heating; chemical reduction for aldehydes.[1] |
Master Purification Workflow
Caption: Integrated workflow combining chemical cleanup, thermal purification, and crystallization.
References
-
Thermo Scientific Chemicals. (n.d.).[1][3] 2-tert-Butylpropane-1,3-diol, 98%.[1][3] Fisher Scientific.[1][3] Retrieved February 6, 2026, from [Link][1]
-
Stenutz, R. (n.d.).[1] 2-tert-butylpropane-1,3-diol Physical Properties. Stenutz.eu.[1] Retrieved February 6, 2026, from [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] 1,3-Propanediol, 2-butyl-2-ethyl- (Homologous Series Data). NIST WebBook, SRD 69.[1] Retrieved February 6, 2026, from [Link][1]
-
Cheméo. (2025). Chemical Properties of Propane-1,3-diol, 2-methyl- (General Diol Data). Cheméo. Retrieved February 6, 2026, from [Link][1]
Technical Support Center: Vacuum Distillation of 2-Alkyl-1,3-Propanediols
Status: Operational Ticket Type: Advanced Purification / Process Engineering Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The purification of 2-alkyl-1,3-propanediols (e.g., 2-methyl-1,3-propanediol, 2-butyl-2-ethyl-1,3-propanediol) presents a unique set of thermodynamic and kinetic challenges. Unlike simple alcohols, these molecules exhibit significant intermolecular hydrogen bonding, resulting in high boiling points and viscosity. Furthermore, the 1,3-diol motif is structurally predisposed to specific decomposition pathways—namely dehydration to oxetanes or retro-aldol fragmentation—under thermal stress or acidic catalysis.
This guide moves beyond basic protocol to address the mechanistic failure points in your distillation setup.
Part 1: Critical Troubleshooting (Q&A)
Category A: Thermal Instability & Decomposition
Q: My distillate is turning yellow/brown, and the vacuum pressure is fluctuating. What is happening?
A: You are likely triggering acid-catalyzed dehydration or retro-aldol decomposition.
-
The Mechanism: 1,3-propanediols are susceptible to cyclodehydration to form oxetanes (cyclic ethers) or fragmentation back to their aldehyde precursors (retro-aldol) if the pot temperature exceeds 200°C or if trace acids are present. This reaction generates water or volatile aldehydes, causing pressure spikes (bumping) and color formation.
-
The Fix:
-
Neutralize the Pot: If your crude material comes from an acid-catalyzed condensation (e.g., Prins reaction or aldehyde hydrogenation), you must neutralize it completely. Wash with mild base (NaHCO₃) and verify pH is neutral (7.0–7.5). Even Lewis acids from catalysts can trigger decomposition.
-
Lower the Thermal Budget: Do not rely on atmospheric distillation. You need a high-vacuum system (<10 mmHg, ideally <1 mmHg) to keep the pot temperature below 160°C.
-
Check for "Slow" Leaks: Oxygen at high temperatures promotes radical oxidation (browning). Ensure your system is hermetically sealed.
-
Category B: Phase Change & Clogging[1]
Q: The distillate is solidifying in the condenser or receiver, blocking the vacuum path.
A: You are distilling a "high-melter" like 2-butyl-2-ethyl-1,3-propanediol (BEPD) using a coolant that is too cold.
-
The Physics: Many 2,2-disubstituted-1,3-propanediols are solids at room temperature (e.g., BEPD mp ~41–44°C; Neopentyl glycol mp ~127°C). If you use standard tap water (15°C) or a chiller in the condenser, the vapor will desublime or freeze immediately upon contact, creating a plug.
-
The Fix:
-
Warm Condenser Protocol: Switch off the chiller. Use warm water (50–60°C) in the condenser jacket. If a circulator isn't available, use an air-cooled condenser or wrap the condenser in heating tape set just above the compound's melting point.
-
Heat Gun Assist: Keep a heat gun nearby to gently melt any bridges that form at the "cold finger" or vacuum adapter junction.
-
Wide-Bore Adapters: Use distillation heads with wide vapor paths to minimize constriction points.
-
Category C: Separation Efficiency
Q: I cannot separate the mono-ol impurity from my diol. They co-distill.
A: You are battling hydrogen-bonding networks that compress volatility differences.
-
The Mechanism: At high concentrations, diols and mono-ols form complex azeotrope-like hydrogen-bonded networks. Simple "flash" distillation (Claisen head) lacks the theoretical plates to break these interactions.
-
The Fix:
-
Fractionating Column: Insert a Vigreux column (minimum 20 cm) or a packed column (glass helices) between the flask and the still head. This provides the necessary surface area for vapor-liquid equilibrium exchanges.
-
Reflux Ratio: Increase your reflux ratio to 5:1 or 10:1. Do not rush the collection.
-
Chaser Solvent: In extreme cases, adding a high-boiling "chaser" solvent (like PEG-400) can help drive the diol over while retaining heavier polymeric impurities (though this won't help with mono-ols).
-
Part 2: Quantitative Data & Benchmarks
Use these values to calibrate your vacuum controller. Note that boiling points drop significantly as pressure decreases.
Table 1: Thermophysical Properties of Common 2-Alkyl-1,3-Propanediols
| Compound | CAS No.[1][2][3] | Melting Point (°C) | Boiling Point (Atm) | Boiling Point (Vacuum) | Critical Note |
| 2-Methyl-1,3-propanediol (MPD) | 2163-42-0 | -91 (Liquid) | 213°C | 123-125°C @ 20 mmHg | Remains liquid; standard cooling is safe. |
| 2,2-Dimethyl-1,3-propanediol (NPG) | 126-30-7 | 127-130 (Solid) | 208°C | Sublimes easily | High Risk: Requires heated condenser (>130°C) or solid distillation setup. |
| 2-Butyl-2-ethyl-1,3-propanediol (BEPD) | 115-84-4 | 41-44 (Solid) | 262°C | 178°C @ 50 mmHg | Moderate Risk: Use warm water (50°C) in condenser. |
| 2-Phenyl-1,3-propanediol | 1570-95-2 | 52-54 (Solid) | ~280°C (est) | ~150°C @ 1 mmHg | Thermal sensitivity high; keep pot <180°C. |
Data Sources: NIST Chemistry WebBook [1], Sigma-Aldrich Technical Sheets [2].
Part 3: Visual Troubleshooting Workflows
Workflow 1: Diagnosing Distillation Failure
This decision tree helps you identify the root cause of low yield or purity.
Figure 1: Logic flow for diagnosing common vacuum distillation failures in 1,3-diols.
Workflow 2: The "High-Melter" Setup
Correct configuration for distilling compounds like BEPD or NPG that solidify at room temperature.
Figure 2: Schematic for "Hot" Condenser Distillation. Note the temperature control on the condenser loop.
Part 4: Standard Operating Procedure (SOP)
Protocol: Vacuum Distillation of 2-Butyl-2-ethyl-1,3-propanediol (BEPD)
-
Preparation:
-
Charge the crude BEPD into a single-neck round bottom flask. Fill to max 60% capacity.
-
Add a large, egg-shaped magnetic stir bar. Note: Viscosity is high; small bars will decouple.
-
Self-Validation Step: Measure the pH of the crude. If pH < 6, add 1% w/w solid Na₂CO₃ to the pot to buffer against acid-catalyzed dehydration [3].
-
-
Assembly:
-
Assemble a short-path distillation head (minimized distance between pot and receiver).
-
Connect a recirculating heater to the condenser, set to 55°C . (Alternatively, drain the water and use air cooling).
-
Grease all joints with high-vacuum grease (Dow Corning or Apiezon H).
-
-
Degassing (The "Bumping" Phase):
-
Start stirring before applying vacuum.
-
Slowly lower pressure to 100 mmHg to remove residual solvents.
-
Once stable, ramp vacuum to ultimate pressure (<5 mmHg).
-
-
Distillation:
-
Raise oil bath temperature. The delta (ΔT) between bath and vapor is often high (30–50°C) due to the heat of vaporization of diols.
-
Collect the main fraction when the vapor temperature stabilizes (approx. 178°C at 50 mmHg, or lower at higher vacuum).
-
Monitoring: Watch the receiver adapter. If crystals form, blast briefly with a heat gun.
-
-
Shutdown:
-
Break vacuum with nitrogen, not air, to prevent oxidation of the hot diol.
-
References
-
NIST Mass Spectrometry Data Center. (2023). 1,3-Propanediol, 2-butyl-2-ethyl-.[2][3][4] NIST Chemistry WebBook, SRD 69. [Link]
-
Sullivan, C. J. (2012). Propanediols.[3][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. (Contextual synthesis and stability data). [Link]
-
Schlenk Line Survival Guide. (2023). Dynamic Vacuum Distillation. (General technique for high-boiling solids). [Link]
Sources
- 1. 1,3-Propanediol, 2-butyl-2-ethyl- (CAS 115-84-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-丁基-2-乙基-1,3-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Hydrogenation of Substituted Hydroxypropanals
The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and engineers. It prioritizes mechanistic understanding, actionable troubleshooting, and data-driven decision-making.
Topic: Catalyst Selection & Process Optimization
Target Analytes: 3-Hydroxypropanal (3-HPA)
Core Reaction & Catalyst Selection Matrix
Q1: Which catalyst system should I choose for my specific substrate?
A: The choice depends heavily on your tolerance for metal leaching, operating pressure limits, and downstream purification capabilities.
Comparative Analysis of Industrial Catalysts
| Feature | Raney Nickel (Promoted) | Ruthenium on Carbon (Ru/C) | Copper Chromite (CuCr) |
| Primary Utility | Bulk commodity synthesis (Cost-effective) | High-value/Pharma (High stability) | Historical standard (High Selectivity) |
| Activity (TOF) | Moderate ( | High ( | Low (Requires high T/P) |
| Selectivity | Good (90-95%), prone to hydrogenolysis | Excellent (>98%), minimizes C-C cleavage | Excellent for C=O, poor for C=C |
| Deactivation | Leaching, fouling by oligomers | Sintering at high T | Reduction of Cr(VI) species |
| Operating pH | Alkaline tolerant (pH 7-9) | Neutral to Acidic (pH 5-7) | Neutral |
| Key Risk | Pyrophoric handling & Ni leaching | High upfront cost | Chromium toxicity (disposal) |
Recommendation:
-
For 3-HPA
1,3-PDO: Use Ru/SiO₂ or Ru/C . 3-HPA is thermally unstable; Ru allows for lower temperature operation ( C) which suppresses retro-aldol reversion. -
For HPA
NPG: Promoted Raney Nickel (Mo/Cr doped) is the industrial workhorse due to lower cost. However, if product color and metal contamination are critical (e.g., polymer grade), switch to Ru/C or Fixed-bed Cu/SiO₂ .
Troubleshooting Guide: Selectivity & Yield
Q2: I am observing high levels of "light" byproducts (Formaldehyde, Isobutyraldehyde). What is happening?
Issue: Retro-Aldol Reversion . Mechanism: At elevated temperatures or improper pH, the hydroxyaldehyde reverts to its precursors via C-C bond cleavage before hydrogenation can occur. Corrective Actions:
-
Check Feed pH: The aldol condensation step typically uses base (triethylamine, NaOH). Residual base catalyzes the retro-aldol reaction. Neutralize feed to pH 6.0–7.5 before heating.
-
Lower Reactor Temperature: Retro-aldol has a higher activation energy than hydrogenation. Reduce T by 10-15°C and compensate by increasing
pressure or catalyst loading. -
Increase
Mass Transfer: If the hydrogenation rate is diffusion-limited, the substrate sits hot and unreacted, favoring decomposition. Increase stirring speed (>1000 RPM) or pressure.
Q3: My product contains ester impurities (e.g., HPA-NPG ester). How do I eliminate this?
Issue: Tishchenko Reaction . Mechanism: Two aldehyde molecules disproportionate to form an ester.[1] This is often catalyzed by alkaline sites on the support or the metal surface itself. Corrective Actions:
-
Solvent Selection: Dilute the reaction with the product alcohol (e.g., recycle NPG or PDO) or methanol. High concentration of aldehyde favors bimolecular Tishchenko coupling.
-
Catalyst Modification: If using supported Ni or Cu, ensure the support is not basic. Acid-washing the carbon support can mitigate this.
Q4: The catalyst activity drops significantly after 3-4 recycles. Is it poisoning?
Issue: Deactivation via Poisoning or Fouling. Diagnosis:
-
Leaching: Analyze spent filtrate for metal content (ICP-OES). High Ni (>10 ppm) indicates leaching by carboxylic acid byproducts (formed via Cannizzaro).
-
Fouling: TGA of used catalyst showing weight loss at 300-500°C indicates oligomer deposition. Corrective Actions:
-
Feed Purification: Remove amine salts and formate salts from the aldol step using ion exchange resins (e.g., Amberlyst A21) prior to hydrogenation.
-
Regeneration: Wash catalyst with methanol to remove polar oligomers. For Ru/C, mild oxidative regeneration may be possible but is risky; replacement is often preferred.
Visualizations
Figure 1: Reaction Network & Competitive Pathways
Caption: Mechanistic pathways for HPA hydrogenation. Path A is desired. Path B (Retro-Aldol) and C (Tishchenko) are thermal/base-driven side reactions.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low yield or purity issues during hydroxyaldehyde hydrogenation.
Standard Experimental Protocol (Lab Scale)
Objective: Hydrogenation of Hydroxypivalaldehyde (HPA) to Neopentyl Glycol (NPG) using Ru/C.
Materials:
-
Substrate: Crude HPA (approx. 60-70% aq. solution or dimer solid).
-
Solvent: Methanol or Water/Isobutanol (50:50).
-
Catalyst: 5% Ru/C (50% water wet).
-
Equipment: 300 mL Parr Hastelloy Autoclave.
Procedure:
-
Feed Prep: Dissolve HPA in solvent to achieve ~20-30 wt% concentration. Critical: Measure pH. If pH > 7.5, adjust to 7.0 using dilute formic acid. If pH < 5, adjust with dilute NaOH (acid promotes acetal formation).
-
Loading: Charge reactor with solution. Add catalyst (1-3 wt% relative to dry HPA mass).
-
Purging: Seal reactor. Nitrogen purge (3x 10 bar). Hydrogen purge (3x 10 bar).
-
Reaction:
-
Set stirring to 1000 RPM (ensure gas entrainment).
-
Pressurize with
to 40 bar (4 MPa) . -
Heat to 80°C . Note: Do not heat before pressurizing to prevent thermal degradation.
-
Maintain constant pressure (on-demand
feed) until uptake ceases (approx. 2-4 hours).
-
-
Workup: Cool to <30°C. Vent pressure. Filter catalyst (Caution: Ru/C can be pyrophoric when dry; keep wet). Analyze filtrate via GC-FID.
References
-
Mane, R. B., et al. (2013). "Hydrogenation of 3-hydroxypropanal to 1,3-propanediol over Cu-V/Ni/SiO2 Catalyst." RSC Advances. Link
-
Eastman Chemical Company. (1999). "Process for the preparation of neopentyl glycol." WO Patent 1999035112A1. Link
-
LG Chem. (2021).[2] "Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde." Molecules. Link
-
Clariant. "NiSat™ Series Catalysts for Hydrogenation." Clariant Product Portfolio. Link
-
TCI Chemicals. "Hydrogenation Catalysts: Properties and Applications." TCI Technical Guides. Link
Sources
Technical Support Center: Advanced Crystallization Control for Solid Diols
Welcome to the Solid State Chemistry Support Hub. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Rapid uncontrolled crystallization—colloquially known as "crashing out"—is the primary adversary of purity in diol isolation. Due to their dual hydroxyl groups, diols exhibit strong intermolecular hydrogen bonding (forming networks/gels) and often possess high lattice energies relative to their molecular weight.
When a diol crystallizes too rapidly, it traps mother liquor (occlusion), creates amorphous domains, and locks in impurities. This guide moves beyond basic "slow cooling" advice to address the thermodynamic and kinetic drivers specific to diol behavior.
Module 1: Diagnostic Triage
Is it Crystallization or Phase Separation?
Before troubleshooting, you must correctly identify the failure mode. Diols are notorious for Liquid-Liquid Phase Separation (LLPS) , also known as "oiling out," which is often mistaken for rapid crystallization.
Visual Diagnosis Workflow
Figure 1: Diagnostic logic for distinguishing between Oiling Out (common in diols) and Rapid Nucleation.
Module 2: The "Crashing Out" Phenomenon
Issue: The solid forms instantly as a fine powder or hard cake upon cooling.
Q: Why does my diol solidify instantly despite using a standard cooling ramp?
A: You have likely exceeded the Metastable Zone Width (MSZW) . Diols often have a wide MSZW, meaning they require high supersaturation to nucleate spontaneously. Once they hit that limit (the Metastable Limit), the driving force is so high that catastrophic nucleation occurs, consuming all supersaturation instantly.
The Fix: You must map the MSZW to identify the "Safe Seeding Window."
Protocol: MSZW Determination (Polythermal Method)
Objective: Define the temperature gap between the Solubility Curve (Thermodynamic limit) and the Supersolubility Curve (Kinetic limit).
-
Preparation: Prepare a slurry of the diol in your chosen solvent (approx. 100 mg/mL) in a reactor with turbidity probe or FBRM (Focused Beam Reflectance Measurement).
-
Dissolution: Heat at 1.0°C/min until the signal drops to baseline (Clear Point,
). -
Nucleation: Cool at 0.5°C/min until the signal spikes (Cloud Point,
). -
Cycling: Repeat for 3 different concentrations.
-
Calculation:
.
Application:
-
If
: You must use seed crystals. Spontaneous nucleation will always be too rapid. -
Seeding Point: Add 0.5 wt% seeds at
(inside the metastable zone).
Module 3: Impurity Trapping & Oiling Out
Issue: The product is crystalline but purity is low, or it forms a sticky oil/gum first.
Q: I see oil droplets before crystals. Is this ruining my purity?
A: Yes. This is Oiling Out . When a system oils out, the diol forms a solute-rich liquid phase. Impurities are highly soluble in this oil phase. When the oil eventually solidifies, it occludes (traps) these impurities inside the solid mass.
The Fix: You need to bypass the LLPS region or use Ostwald Ripening to purify the solid.
Data: Solvent Selection for Diols
Diols require specific solvent interactions to inhibit oiling out.
| Solvent Class | Example | Suitability for Diols | Mechanism |
| Alcohols | Methanol, IPA | High | H-bonding mimics diol structure; prevents LLPS but high solubility may reduce yield. |
| Ethers | TBME, THF | Medium | Good antisolvents. Can induce oiling out if added too fast. |
| Chlorinated | DCM, Chloroform | Low | Avoid. High evaporation rate causes skinning/crusting. Poor H-bonding control. |
| Aromatic | Toluene | Specific | Useful for azeotropic drying, but often leads to oiling out in polar diols. |
Protocol: Temperature Cycling (Ostwald Ripening)
Objective: Repair crystal defects and release trapped impurities from rapid crystallization or oiled-out material.
-
Initial State: Start with the suspension (even if it crashed out or oiled out).
-
Heat: Raise temperature to dissolve ~30% of the solid mass (usually
). -
Hold: Maintain for 30–60 minutes. Small "fines" and amorphous regions dissolve; large crystals remain.
-
Cool: Lower temperature slowly (
) back to the isolation temperature. Dissolved material deposits onto the existing large crystals.[1] -
Repeat: Perform 3–5 cycles.
Why this works: This exploits the Gibbs-Thomson effect . Smaller particles (or amorphous oil regions) have higher solubility than larger, ordered crystals. Cycling pumps material from the "bad" solid to the "good" crystal lattice.
Module 4: Process Visualization
The Pathway to Pure Crystals
The following diagram illustrates the thermodynamic pathway required to avoid the "Crash Zone" and the "Oil Zone."
Figure 2: The Critical Path. Successful diol crystallization requires staying in Zone 2 (Metastable) via seeding, avoiding the catastrophic nucleation of Zone 3 or the phase separation of Zone 4.
References & Further Reading
-
Mettler Toledo. Metastable Zone Width (MSZW) in Crystallization. (Explains the polythermal method and FBRM detection).
-
Chemistry LibreTexts. Troubleshooting: Oiling Out. (Mechanisms of liquid-liquid phase separation).[2][3]
-
Chemical Engineering Science. Control of Ostwald Ripening. (Thermodynamics of particle size distribution and purity improvement).
-
University of Florida. Solvent Selection Guide for Crystallization. (Polarity and miscibility charts).
-
National Institutes of Health (PMC). The Relevance of Crystal Forms in the Pharmaceutical Field. (Impact of impurities and seeding on polymorphism).
Sources
Navigating the Challenge of "Oiling Out" in Crystallization: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and ultimately control the phenomenon of "oiling out" during the crystallization of organic compounds. This guide is structured to provide both foundational knowledge and actionable, field-proven protocols to ensure the integrity and success of your crystallization processes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding oiling out, providing a foundational understanding of the topic.
1. What exactly is "oiling out" in the context of crystallization?
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound, upon changes in conditions like cooling or the addition of an anti-solvent, separates from the solution as a liquid (an "oil" or secondary liquid phase) rather than directly forming solid crystals. This oil is a solute-rich, often supersaturated, liquid phase that can appear as droplets, an emulsion, or a distinct liquid layer.
2. Why is oiling out considered a problem in crystallization?
Oiling out is generally undesirable because it can significantly compromise the objectives of crystallization, which are purification and the formation of a stable, easily handleable solid form. Key problems include:
-
Reduced Purity: The oil phase can act as a good solvent for impurities, which then get trapped within the solid product when the oil eventually solidifies.
-
Poor Crystal Quality: The solidification of the oil is often a rapid and uncontrolled process, leading to the formation of an amorphous solid, a glass, or small, poorly formed crystals with undesirable properties.
-
Process Control and Scale-Up Issues: Oiling out is highly dependent on factors like mixing and heat transfer, making it difficult to control and reproduce, especially during scale-up from the lab to a manufacturing setting.
-
Handling Difficulties: The resulting product can be a sticky, gummy material that is difficult to filter, wash, and dry, leading to yield losses and operational challenges.
3. What are the primary causes of oiling out?
Oiling out is a complex phenomenon governed by both thermodynamics and kinetics. The main drivers include:
-
High Supersaturation: When the concentration of the solute far exceeds its saturation point, the system may find a lower energy pathway by forming a liquid phase rather than the more ordered solid crystal lattice. This often happens with rapid cooling or fast addition of an anti-solvent.
-
Kinetically Hindered Nucleation/Growth: The integration of solute molecules into a crystal lattice is a specific and ordered process. If this process is slow or hindered, the system may default to the less ordered liquid phase separation.
-
Low Melting Point of the Solute: If the melting point of the compound (or a eutectic mixture with the solvent) is below the temperature at which the solution becomes supersaturated, the compound will separate as a liquid.
-
Presence of Impurities: Impurities can disrupt the crystallization process by interfering with crystal lattice formation and can also depress the melting point of the solute, making oiling out more likely.
-
Compound and Solvent Properties: The specific interactions between the solute and solvent molecules play a crucial role. Compounds with flexible structures, such as long carbon chains, are often prone to oiling out.
4. How can I tell if my system is oiling out?
Identifying oiling out can sometimes be tricky as it can be mistaken for fine precipitation. Key indicators include:
-
Appearance of Turbidity without Solid Formation: The solution becomes cloudy or milky, but upon closer inspection (sometimes with a microscope), you can see fine droplets rather than solid particles.
-
Formation of a Gummy or Sticky Precipitate: The product that forms is not a free-flowing crystalline solid but rather a viscous, tacky substance.
-
In-situ Monitoring: Advanced in-process tools like video microscopy can directly visualize the formation of oil droplets, providing definitive evidence of oiling out.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing the cause of oiling out in your specific system and offers detailed protocols to overcome the issue.
Issue 1: Oiling Out Occurs Upon Cooling
This is the most common scenario and is often related to the rate of supersaturation generation and the intrinsic properties of the solute-solvent system.
Potential Cause A: Cooling Rate is Too High
-
Causality: Rapid cooling quickly drives the system into a highly supersaturated state. The kinetics of crystal nucleation and growth may not be fast enough to relieve this supersaturation, leading the system to take the path of least resistance: liquid-liquid phase separation.
-
Troubleshooting Protocol:
-
Reduce the Cooling Rate: Implement a slower, controlled cooling profile. For example, instead of allowing the solution to cool at ambient temperature, use a programmable bath to cool at a rate of 5-10 °C per hour.
-
Introduce a Holding Period: Incorporate isothermal holding periods at a temperature where the solution is moderately supersaturated to allow for crystal growth.
-
Stepwise Cooling: Cool the solution in stages, with pauses at intermediate temperatures.
-
Potential Cause B: Inappropriate Solvent System
-
Causality: The chosen solvent may have a very steep solubility curve with respect to temperature, leading to a rapid increase in supersaturation upon cooling. Alternatively, the solvent may not be ideal for promoting the necessary intermolecular interactions for crystal lattice formation.
-
Troubleshooting Protocol: Solvent Screening
-
Initial Assessment (Small Scale):
-
Place a small amount of your compound (10-20 mg) into several small test tubes.
-
Add a small volume (0.5-1 mL) of a different solvent to each tube.
-
Observe the solubility at room temperature. An ideal solvent will dissolve the compound poorly at room temperature.
-
Heat the tubes that did not show good solubility at room temperature. An ideal solvent will fully dissolve the compound at an elevated temperature.
-
Allow the heated solutions to cool slowly. The best solvents will yield crystalline solids.
-
-
Consider Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.
-
Solvent Property Reference Table
| Solvent | Boiling Point (°C) | Relative Polarity | Density (g/mL) |
| n-Hexane | 69 | 0.009 | 0.655 |
| Toluene | 111 | 0.099 | 0.867 |
| Diethyl Ether | 35 | 0.117 | 0.713 |
| Dichloromethane | 40 | 0.309 | 1.326 |
| Ethyl Acetate | 77 | 0.228 | 0.894 |
| Acetone | 56 | 0.355 | 0.786 |
| Isopropanol | 82 | 0.546 | 0.785 |
| Ethanol | 78 | 0.654 | 0.789 |
| Methanol | 65 | 0.762 | 0.791 |
| Water | 100 | 1.000 | 0.998 |
Data compiled from various sources.
Potential Cause C: Compound Has a Low Melting Point
-
Causality: If the melting point of your compound is lower than the boiling point of your crystallization solvent, it may "melt" in the hot solution and then separate as an oil upon cooling. This is also exacerbated by impurities, which can depress the melting point.
-
Troubleshooting Protocol:
-
Choose a Lower-Boiling Point Solvent: Select a solvent that has a boiling point below the melting point of your compound.
-
Increase the Amount of Solvent: By using a more dilute solution, the saturation temperature will be lower. If this temperature is below the compound's melting point, crystallization may be favored over oiling out.
-
Attempt Crystallization at a Lower Temperature: If possible, try to achieve supersaturation through other means, such as anti-solvent addition at a constant, lower temperature.
-
Issue 2: Oiling Out Persists Despite Slow Cooling and Solvent Changes
If simple adjustments to the cooling profile and solvent system are ineffective, more advanced strategies are required.
Potential Cause: High Energy Barrier for Nucleation
-
Causality: The spontaneous formation of a stable crystal nucleus (primary nucleation) is often a kinetically challenging step. Without a template for growth, the system may remain in a supersaturated or oiled-out state.
-
Troubleshooting Protocol: Seeding Seeding provides a pre-existing crystal surface, bypassing the need for primary nucleation and allowing for controlled crystal growth at lower levels of supersaturation.
-
Obtain Seed Crystals: If you have previously managed to obtain even a small amount of crystalline material, use this. If not, try to generate a small amount by scratching the inside of the flask with a glass rod at the solution's surface or by rapid cooling of a very small aliquot.
-
Determine the Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the point of spontaneous nucleation. Seeding should occur within this zone. This can be determined experimentally by slowly cooling a solution and noting the temperature at which it becomes turbid.
-
Seeding Procedure:
-
Dissolve your compound at an elevated temperature and then cool it slowly to a temperature just within the metastable zone (i.e., slightly below the saturation temperature).
-
Add a small amount of finely ground seed crystals (typically 1-5% by weight of the solute).
-
Maintain the temperature for a period to allow the seeds to establish growth (e.g., 1-2 hours).
-
Continue with a slow cooling profile to the desired final temperature.
-
-
Troubleshooting Workflow for Oiling Out
Caption: A decision-tree workflow for troubleshooting oiling out.
Issue 3: Seed Crystals Dissolve or Also Oil Out
Potential Cause: Seeding in the Miscibility Gap
-
Causality: Oiling out can be a kinetic phenomenon or a thermodynamic one. If the system has a "miscibility gap," there is a thermodynamically stable region where two liquid phases can coexist. Adding seeds into this region will cause them to dissolve in the solute-rich oil phase rather than promoting crystal growth.
-
Troubleshooting Protocol:
-
Bypass the Miscibility Gap: The most effective strategy is to alter the experimental path to avoid entering the miscibility gap. This can be achieved by:
-
Lowering the Initial Concentration: As shown in the phase diagram below, operating at a lower concentration may allow the cooling curve to miss the miscibility gap entirely.
-
Changing the Solvent System: A different solvent or solvent mixture can significantly alter the phase diagram, potentially eliminating the miscibility gap under your operating conditions.
-
-
Adjust Seeding Temperature: Ensure that seeding is performed in the metastable zone for crystallization, not within the miscibility gap. This may require careful experimental determination of the phase boundaries.
-
Phase Diagram Illustrating the Miscibility Gap
Caption: Phase diagram showing how a high concentration path can lead to oiling out.
References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2020, July 9). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. Retrieved from [Link]
-
ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemjobber. (2012, March 14). Process Wednesday: Oiling out. Retrieved from [Link]
-
LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from [Link]
-
YouTube. (2021, September 24). Crystallization, Large Scale. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization. Retrieved from [Link]
-
ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Retrieved from [Link]
Technical Support Hub: 1,3-Propanediol (PDO) Crystallization & Solvent Optimization
[1]
Status: Operational Role: Senior Application Scientist Topic: Downstream Processing & Purification of 1,3-Propanediol Last Updated: February 6, 2026[1]
Diagnostic Hub: Define Your Crystallization Goal
Before optimizing your solvent system, we must identify which thermodynamic barrier you are hitting. 1,3-Propanediol (1,3-PDO) presents unique challenges due to its low melting point (-27°C) and high viscosity.[1]
Select your current operational bottleneck:
| Symptom | Diagnosis | Recommended Module |
| Target Product is Liquid: You cannot get 1,3-PDO to solidify; it remains a viscous oil even at -20°C. | Thermodynamic Barrier: You are operating above the freezing point or in the "Oiling Out" region.[1] | Module A: Low-Temperature Systems |
| Impurity Inclusion: Your crystals contain high levels of Glycerol or Glucose.[1] | Eutectic Trapping: Glycerol and PDO have structurally similar hydroxyl networks, leading to co-crystallization.[1] | Module B: Reactive Crystallization |
| Phase Separation: Addition of anti-solvent causes two liquid layers (LLPS) instead of crystals.[1] | Metastable Zone Width (MSZW) Excursion: Anti-solvent addition rate is too fast or miscibility gap is hit.[1] | Module C: Troubleshooting LLPS |
Critical Troubleshooting Guides (Q&A)
Module A: Overcoming the "Viscous Oil" State (Low-Temperature Systems)
Q: I am trying to crystallize 1,3-PDO directly from fermentation broth using ethanol, but I only get a thick syrup. Why?
A: You are fighting two forces: Solubility and Melting Point Depression .
-
The Physics: Pure 1,3-PDO melts at -27°C. If your solution contains water or ethanol, the freezing point is depressed further (often below -50°C).[1] Standard "room temperature" crystallization is impossible for 1,3-PDO.[1]
-
The Fix: You must switch to a Non-Polar Anti-Solvent System combined with Deep Cooling . Ethanol is too polar; it solubilizes PDO.
-
Recommended Solvent System:
-
Primary Solvent: None (Concentrated Melt) or Minimal Ethyl Acetate.
-
Anti-Solvent: Diethyl Ether or Toluene (Note: Toluene requires lower temps).
-
Temperature: Must be < -40°C (Dry ice/Acetone bath).
-
Q: Can I use Melt Crystallization instead of Solvent Crystallization?
A: Yes, and it is often preferred for high purity (Polymer Grade).
-
Protocol: Cool the crude PDO oil to -35°C to induce nucleation.
-
The Trick: Because the viscosity is high, nucleation is kinetically slow. You must seed with frozen 1,3-PDO crystals.[1]
-
Impurity Rejection: Melt crystallization is superior for rejecting water, but poor for rejecting glycerol if the ratio is near the eutectic point.
Module B: Reactive Crystallization (The "Smart" Pathway)[1]
Q: My glycerol content is still 5% after standard purification. How do I separate them?
A: Direct physical separation of Glycerol and 1,3-PDO is difficult due to similar boiling points and hydrogen bonding.[1] The field-proven solution is Reactive Crystallization .[1]
-
Concept: Convert 1,3-PDO into a solid derivative (an acetal) which crystallizes easily at room temperature, separate it from glycerol, and then hydrolyze it back.[1]
-
Reagent: Benzaldehyde or Formaldehyde.[1]
-
Solvent System: Benzene (Historic) or Cyclohexane/Toluene (Modern Green Alternative) .[1]
-
Mechanism: 1,3-PDO forms a stable 6-membered ring (1,3-dioxane derivative) which is highly crystalline.[1] Glycerol forms a mixture of 5- and 6-membered rings that are less stable or soluble in the chosen solvent.[1]
Module C: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)
Q: When I add my anti-solvent (Acetone), the solution turns milky and separates into two liquids. No crystals form. [1]
A: You have entered the Spinodal Decomposition region.
-
Cause: The anti-solvent was added too quickly, pushing the local concentration past the metastable limit into the unstable region where liquid-liquid separation is kinetically favored over crystal nucleation.
-
Immediate Correction:
-
Heat the system until it becomes one phase again.
-
Seed the solution with 1,3-PDO crystals (if available) or sonicate to induce nucleation.
-
Slow Down: Add the anti-solvent at a rate of 0.1 mL/min while stirring vigorously.
-
Experimental Protocol: Reactive Crystallization of 1,3-PDO
Objective: Isolate high-purity (>99.5%) 1,3-PDO from crude glycerol broth. Method: Acetalization followed by Crystallization and Hydrolysis.
Step-by-Step Methodology
-
Derivatization (Acetal Formation):
-
Crystallization:
-
Cool the mixture to 10°C .
-
The 2-phenyl-1,3-dioxane (PDO-acetal) will crystallize out.[1] Glycerol acetals remain in solution or form an oil.
-
Filtration: Filter the white crystals and wash with cold Cyclohexane.
-
-
Hydrolysis (Recovery):
-
Dissolve crystals in Methanol/Water (1:1).
-
Add acid catalyst (HCl). Heat to 40°C.
-
Separation: The Benzaldehyde regenerates and separates as an oil (recycle this). The aqueous layer contains pure 1,3-PDO.
-
Drying: Evaporate water/methanol to obtain pure 1,3-PDO.[1]
-
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct solvent system based on your impurity profile.
Caption: Decision matrix for 1,3-Propanediol purification. Select the pathway based on the dominant impurity (Salts vs. Glycerol).[1]
Solvent System Data Table
Solubility of 1,3-Propanediol vs. Impurities (Data synthesized from thermodynamic equilibrium studies)
| Solvent System | 1,3-PDO Solubility | Glycerol Solubility | Salt Solubility | Application Note |
| Water | Miscible | Miscible | High | Feedstock medium; must be removed.[1] |
| Ethanol | Soluble | Soluble | Insoluble | Excellent for precipitating salts (Method A).[1] |
| Acetone | Soluble | Soluble | Insoluble | Good anti-solvent for salts; risk of oiling out.[1] |
| Diethyl Ether | Sparingly Soluble | Insoluble | Insoluble | Potential anti-solvent for PDO at < -40°C. |
| Cyclohexane | Insoluble | Insoluble | Insoluble | Ideal medium for Reactive Crystallization. |
| Chloroform | Soluble | Sparingly Soluble | Insoluble | Used in chromatography, not scalable for crystallization.[1] |
References
-
Separation of 1,3-Propanediol from Fermentation Broth. Context: Describes the fundamental difficulty of separating PDO from glycerol and the use of alcohol precipitation for salt removal. Source: ResearchGate.[1][2]
-
Conversion of Glycerol to 1,3-Propanediol via Selective Dehydroxylation. Context: Details the Reactive Crystallization method using benzaldehyde to form acetals, enabling physical separation of PDO derivatives. Source: ACS Publications.[1] [1]
-
Downstream Processing of 1,3-Propanediol: Thermodynamic Analysis. Context: Provides data on the Vapor-Liquid and Solid-Liquid equilibrium necessary for designing distillation and crystallization units. Source: Chemical Engineering Transactions.[1]
-
Physical Properties of 1,3-Propanediol. Context: Verification of Melting Point (-27°C) and solubility data in various organic solvents. Source: PubChem / NIH.
Technical Support Center: Phase Transfer Catalysis in 2-Alkyl-1,3-Propanediol Synthesis
Welcome to the technical support guide for utilizing Phase Transfer Catalysis (PTC) in the synthesis of 2-alkyl-1,3-propanediols. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into the underlying principles and practical applications of this powerful synthetic methodology.
The synthesis of 2-alkyl-1,3-propanediols is a critical process for creating valuable building blocks in pharmaceuticals, polymers, and specialty chemicals. A common and efficient route involves the C-alkylation of an active methylene compound, such as diethyl malonate, followed by reduction of the ester groups. Phase Transfer Catalysis is exceptionally well-suited for the initial alkylation step, offering significant advantages in yield, safety, and environmental impact.[1][2]
This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you navigate challenges and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the application of PTC for the synthesis of 2-alkyl-1,3-propanediol precursors.
Q1: What is Phase Transfer Catalysis and why is it used for this synthesis?
Answer: Phase Transfer Catalysis (PTC) is a technique that facilitates the reaction between reactants located in separate, immiscible phases (e.g., a solid or aqueous phase and an organic phase).[1] In the context of 2-alkyl-1,3-propanediol synthesis, the key step is the C-alkylation of a malonic ester.
The challenge is that the malonic ester is soluble in an organic solvent, while the base used to deprotonate it (like potassium carbonate or sodium hydroxide) is typically soluble in water or exists as a solid.[3] A phase transfer catalyst, often a quaternary ammonium salt (Q⁺X⁻), acts as a shuttle.[4] It transports the deprotonated malonate anion from the aqueous or solid phase into the organic phase, where it can react with the alkyl halide.[5]
Key Advantages of Using PTC:
-
Avoids Harsh Conditions: Eliminates the need for strong, hazardous, and strictly anhydrous bases like sodium ethoxide or sodium hydride.[6][7]
-
Increases Reaction Rates: By bringing the reactants together in a single phase, PTC dramatically accelerates reaction rates compared to simple heterogeneous mixtures.[8]
-
Improves Yields and Reduces Byproducts: The process is often more selective, leading to higher yields of the desired mono-alkylated product and minimizing side reactions.[1]
-
Green Chemistry: PTC is considered a green chemistry technique because it allows for the use of water or reduces the need for expensive and hazardous organic solvents.[1][2]
Q2: What is the detailed mechanism for the PTC-mediated alkylation of diethyl malonate?
Answer: The synthesis proceeds via a catalytic cycle that continuously regenerates the catalyst. The process begins with the deprotonation of diethyl malonate to form a reactive enolate anion.[3] The PTC then facilitates the transfer and subsequent reaction of this anion.
The mechanism involves two primary steps: a transfer step and the intrinsic reaction step.[8]
-
Deprotonation & Ion Exchange: An inorganic base (e.g., K₂CO₃) deprotonates the diethyl malonate at the interface of the two phases, creating a potassium malonate enolate. The phase transfer catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the malonate enolate (DEM⁻).
-
Phase Transfer: The newly formed lipophilic ion pair [Q⁺DEM⁻] is soluble in the organic phase and migrates away from the interface.
-
Nucleophilic Substitution (Sₙ2): In the organic phase, the "naked" and highly reactive malonate anion attacks the alkyl halide (R-X) in a classic Sₙ2 reaction. This forms the desired 2-alkyl diethylmalonate and regenerates the catalyst in its original halide form (Q⁺X⁻).
-
Catalyst Return: The catalyst, Q⁺X⁻, then returns to the interface to begin another cycle.
Below is a diagram illustrating this catalytic cycle.
Caption: The catalytic cycle of phase transfer catalysis for malonic ester alkylation.
Q3: How do I select the appropriate Phase Transfer Catalyst?
Answer: The choice of catalyst is critical and depends on the specific reaction conditions, including the base, solvent, and alkylating agent. Quaternary 'onium' salts (ammonium or phosphonium) are the most common.[1][2]
Key factors to consider are the catalyst's lipophilicity (organophilicity) and thermal stability.
-
Lipophilicity (C#): This is the total number of carbon atoms in the alkyl chains of the catalyst. A higher C# increases the catalyst's solubility in the organic phase.[6]
-
For reactions where the rate-determining step is the organic phase reaction (most C-alkylations), a C# in the range of 16 to 32 is often ideal to ensure a high concentration of the reactive ion pair in the organic phase.[6]
-
-
Anion of the Catalyst: The catalyst's anion (e.g., Cl⁻, Br⁻, HSO₄⁻) can influence reactivity. For alkyl bromides, a bromide catalyst (e.g., Tetrabutylammonium Bromide - TBAB) is often a good starting point.
-
Thermal Stability: Phosphonium salts generally exhibit higher thermal stability than ammonium salts and can be used at higher temperatures, but they can be sensitive to strong bases.[1]
| Catalyst Name | Abbreviation | Structure | C# | Key Characteristics |
| Tetrabutylammonium Bromide | TBAB | (C₄H₉)₄N⁺Br⁻ | 16 | Very common, cost-effective, good for many general applications. |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | (C₄H₉)₄N⁺HSO₄⁻ | 16 | Useful in reactions involving hydroxide ions. |
| Methyltributylammonium Chloride | MTBC / Aliquat 175 | CH₃(C₄H₉)₃N⁺Cl⁻ | 13 | Good balance of properties for many systems. |
| Trioctylmethylammonium Chloride | Aliquat® 336 | CH₃(C₈H₁₇)₃N⁺Cl⁻ | 25 | Highly lipophilic, stays almost exclusively in the organic phase.[7] |
| Hexadecyltributylphosphonium Bromide | HDTBP | (C₁₆H₃₃)(C₄H₉)₃P⁺Br⁻ | 28 | High thermal stability, but can degrade in strong base.[1] |
Q4: What is the final step to get the 2-alkyl-1,3-propanediol?
Answer: After the successful PTC-mediated synthesis of the 2-alkyl diethylmalonate, the final step is a chemical reduction of the two ester functionalities to hydroxyl groups. This is a standard organic transformation and is not part of the PTC process itself. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether), is typically used for this conversion. Careful workup is required to quench the excess reducing agent and isolate the final 2-alkyl-1,3-propanediol product.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
Potential Cause A: Ineffective Mass Transfer (Poor Mixing)
-
Diagnosis: The reaction mixture appears to have two distinct, unmixed layers, or a solid base is settled at the bottom. PTC reactions are often limited by the rate of transfer of ions across the phase boundary.
-
Scientific Rationale: The catalyst must physically move between the phases. Insufficient agitation reduces the interfacial surface area, slowing down the entire catalytic cycle.[6]
-
Solution:
-
Increase the stirring rate significantly (e.g., >500 RPM) using a mechanical overhead stirrer for larger scale reactions.
-
Ensure the reaction vessel geometry promotes efficient mixing (e.g., using a baffled flask).
-
Potential Cause B: Inactive or Poisoned Catalyst
-
Diagnosis: The reaction fails to start or stalls after a short period, even with good mixing.
-
Scientific Rationale: Certain impurities can act as catalyst poisons. For quaternary ammonium salts, strongly acidic species can protonate the malonate anion, while other nucleophiles can compete for the alkylating agent. The catalyst may also degrade at high temperatures.
-
Solution:
-
Use a higher purity grade of solvents and reagents.
-
Ensure the catalyst is not degraded. Check its appearance and consider purchasing a fresh batch.
-
If catalyst recycling is attempted, note that reactivity can decrease, and fresh catalyst may be needed for each run.[9]
-
Potential Cause C: Incorrect Base Strength or Concentration
-
Diagnosis: Analysis of the organic layer shows a high concentration of unreacted diethyl malonate.
-
Scientific Rationale: The pKa of diethyl malonate is ~13. The base must be strong enough to deprotonate it effectively. While solid K₂CO₃ works, a concentrated aqueous solution of NaOH or KOH (e.g., 50% w/w) provides a much higher concentration of hydroxide ions at the interface, increasing the deprotonation rate. However, too weak a base like NaHCO₃ will be ineffective.[10]
-
Solution:
-
Switch from solid K₂CO₃ to a 50% aqueous solution of KOH or NaOH.
-
Ensure the base is used in stoichiometric excess (e.g., 2-5 equivalents).
-
Potential Cause D: Poor Solvent Choice
-
Diagnosis: The reaction is slow and gives low conversion.
-
Scientific Rationale: The organic solvent must dissolve the malonic ester and the alkyl halide, but it also influences the reactivity of the ion pair. Non-polar solvents like toluene are often excellent choices because they do not solvate the anion, leaving it "naked" and highly reactive.[4] More polar solvents like THF or CH₂Cl₂ can sometimes decrease reactivity by solvating the anion.[10]
-
Solution:
-
Use a non-polar aprotic solvent such as toluene or hexane.
-
Avoid protic solvents (e.g., ethanol), which will interfere with the deprotonation step.
-
Problem 2: Significant Formation of Side Products
Potential Cause A: Dialkylation Product is Observed
-
Diagnosis: GC-MS or NMR analysis shows a significant peak corresponding to the 2,2-dialkyl-diethylmalonate.
-
Scientific Rationale: After the first alkylation, the mono-alkylated product still has one acidic proton. It can be deprotonated and react a second time. This is more likely if the alkylating agent is highly reactive and used in large excess, or if the reaction is run for an extended period.
-
Solution:
-
Slowly add the alkylating agent over several hours to maintain a low instantaneous concentration.
-
Use only a slight excess of the alkylating agent (e.g., 1.05-1.1 equivalents).
-
Monitor the reaction closely and stop it once the starting material is consumed to prevent over-alkylation.
-
Potential Cause B: Hydrolysis of the Malonic Ester
-
Diagnosis: The aqueous layer becomes acidic upon workup, and the yield is low. This is common when using strong aqueous bases like NaOH or KOH.
-
Scientific Rationale: The hydroxide ion (OH⁻) is a nucleophile and can be transferred by the PTC into the organic phase, where it can saponify (hydrolyze) the ester groups of either the starting material or the product.
-
Solution:
-
Lower the reaction temperature. Hydrolysis is often more temperature-dependent than alkylation.[10]
-
Use a less nucleophilic base like solid, anhydrous potassium carbonate (K₂CO₃).[3][11] This creates a solid-liquid PTC system and avoids having a high concentration of water and hydroxide.
-
Choose a more lipophilic catalyst (e.g., Aliquat 336) which has a lower affinity for transferring "hard" anions like hydroxide compared to the "softer" malonate anion.
-
Potential Cause C: Elimination Product of the Alkyl Halide (Alkene)
-
Diagnosis: GC-MS analysis shows a byproduct with a mass corresponding to the alkene derived from your alkyl halide. This is prevalent with secondary or sterically hindered alkyl halides.
-
Scientific Rationale: The malonate anion is a strong base as well as a nucleophile. It can abstract a proton from the beta-carbon of the alkyl halide, leading to an E2 elimination reaction. This competes with the desired Sₙ2 substitution.[7]
-
Solution:
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Elimination reactions have a higher activation energy than substitution and are favored at higher temperatures.
-
Use a less hindered base (e.g., K₂CO₃ instead of 50% KOH) to minimize the overall basicity of the system.
-
If possible, use an alkyl bromide or iodide instead of a chloride, as they are better leaving groups and favor substitution.
-
Part 3: Experimental Protocol
This section provides a representative step-by-step methodology for the synthesis of 2-Butyl-diethylmalonate, a precursor to 2-Butyl-1,3-propanediol.
Materials:
-
Diethyl malonate
-
1-Bromobutane
-
Tetrabutylammonium Bromide (TBAB)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add diethyl malonate (1 equiv.), anhydrous potassium carbonate (2.0 equiv.), and Tetrabutylammonium Bromide (TBAB, 0.05 equiv.).
-
Solvent Addition: Add toluene to the flask to achieve a substrate concentration of approximately 1 M.
-
Initiate Mixing: Begin vigorous stirring to create a well-agitated slurry.
-
Reagent Addition: Add 1-bromobutane (1.1 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain vigorous stirring. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing them by TLC or GC-MS. The reaction is typically complete in 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of toluene.
-
Transfer the combined filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2-butyl-diethylmalonate.
-
-
Purification: The crude product can be purified by vacuum distillation if necessary.
-
Reduction: The purified 2-butyl-diethylmalonate can then be reduced to 2-butyl-1,3-propanediol using a standard procedure with LiAlH₄ in THF.
References
- Title: Application Notes and Protocols: Diethyl Butylmalonate in Phase Transfer Catalysis - Benchchem Source: BenchChem URL
- Title: Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset Source: International Journal of Innovative Research in Science, Engineering and Technology URL
- Title: Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL
- Title: Phase Transfer Catalysis - Alfa Chemistry Source: Alfa Chemistry URL
- Title: Phase Transfer Catalysis(Mechanism and Applications)
- Title: Phase Transfer Catalysis: Chemistry and Engineering - Publications of the IAS Fellows Source: Indian Academy of Sciences URL
- Title: PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW Source: Indo American Journal of Pharmaceutical Research URL
- Title: Phase Transfer Catalysis | Dalal Institute Source: Dalal Institute URL
- Title: Production of Propanediols through In Situ Glycerol Hydrogenolysis via Aqueous Phase Reforming: A Review - MDPI Source: MDPI URL
- Title: Phase-Transfer Catalysis (PTC)
- Title: Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - Frontiers Source: Frontiers in Chemistry URL
- Title: Industrial Phase-Transfer Catalysis Source: PTC Organics URL
- Title: Process for the preparation of 2-methyl-1,3-propanediol - Google Patents Source: Google Patents URL
- Title: Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH Source: National Institutes of Health URL
- Title: Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol - Frontiers Source: Frontiers in Chemistry URL
- Title: Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents Source: Google Patents URL
- Title: Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions - MDPI Source: MDPI URL
Sources
- 1. ijirset.com [ijirset.com]
- 2. iajpr.com [iajpr.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 11. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
Technical Support Center: Scaling the Synthesis of 2-Tert-butylpropane-1,3-diol
Welcome to the technical support center for the synthesis of 2-tert-butylpropane-1,3-diol. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize, scale up, and troubleshoot the production of this sterically hindered diol. Drawing from established principles of organic synthesis for analogous neopentyl-type glycols, this document provides in-depth, field-proven insights to ensure a successful and efficient synthesis campaign.
I. Overview of Synthetic Strategy
The most robust and industrially scalable route to 2-tert-butylpropane-1,3-diol involves a two-stage, one-pot reaction sequence starting from 3,3-dimethylbutanal (also known as tert-butylacetaldehyde) and formaldehyde. The synthesis is underpinned by two classic name reactions:
-
Aldol Condensation: A base-catalyzed reaction where the enolate of 3,3-dimethylbutanal attacks formaldehyde.
-
Crossed-Cannizzaro Reaction: The intermediate aldehyde from the aldol step, which lacks α-hydrogens, is reduced by formaldehyde in the presence of a strong base. Formaldehyde serves as a sacrificial reductant, being oxidized to formate in the process.[1]
This approach is advantageous as it is highly atom-economical and avoids the use of expensive metal hydride reducing agents. However, success is highly dependent on controlling reaction parameters to minimize side-product formation.
II. Frequently Asked Questions (FAQs)
Here we address common high-level questions that arise before or during the initial phases of synthesis.
Q1: What is the correct starting aldehyde for this synthesis?
A1: The required starting material is 3,3-dimethylbutanal (CAS RN 107-08-4). It is crucial not to confuse this with isobutyraldehyde, which would lead to the synthesis of neopentyl glycol. The tert-butyl group in the target molecule originates directly from the starting 3,3-dimethylbutanal.
Q2: Why is a strong base like Sodium Hydroxide (NaOH) used?
A2: A strong base is required for two reasons. First, it catalyzes the initial aldol condensation by generating the enolate of 3,3-dimethylbutanal. Second, and more importantly, it is essential for the subsequent crossed-Cannizzaro reaction, which involves a hydride transfer from a doubly charged anionic intermediate of formaldehyde.[1]
Q3: Can I use a different base, like triethylamine (TEA)?
A3: While TEA is often used to catalyze aldol reactions, it is generally not a strong enough base to efficiently promote the Cannizzaro reaction.[2] Using a weaker base may lead to the reaction stalling after the initial aldol addition, resulting in a low yield of the desired diol and a complex mixture of products. For this specific transformation, stoichiometric quantities of a strong base like NaOH or KOH are recommended.
Q4: Why is formaldehyde used in excess?
A4: Formaldehyde serves two roles in this reaction. It is the electrophile in the aldol condensation and the hydride donor (reductant) in the crossed-Cannizzaro step.[1] An excess is necessary to ensure the complete conversion of the intermediate aldehyde to the final diol product and to drive the reaction equilibrium forward.
Q5: What are the primary safety concerns with this reaction?
A5: The primary concerns are:
-
Formaldehyde: It is a known carcinogen and sensitizer. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The addition of a strong base is exothermic and can cause the reaction to heat up rapidly. Controlled, slow addition of the base solution with efficient stirring and external cooling is critical to prevent a runaway reaction.
-
Flammable Solvents: If an organic solvent is used for extraction (e.g., toluene, methyl tert-butyl ether), appropriate measures for handling flammable liquids must be taken.
III. Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental workflow.
| Problem ID | Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| T-01 | Low or No Conversion of Starting Aldehyde | 1. Insufficient Base: The catalytic cycle cannot proceed effectively. 2. Low Reaction Temperature: Reaction kinetics are too slow. 3. Poor Quality Reagents: Degradation of formaldehyde or starting aldehyde. | 1. Ensure the correct stoichiometry of NaOH is used. Check the concentration of your NaOH solution. 2. Gradually increase the reaction temperature to the recommended 60-70°C, monitoring for exotherm. 3. Use fresh, high-purity reagents. Assay the concentration of the formaldehyde solution if it has been stored for a long time. |
| T-02 | Formation of a Thick, Unstirrable Slurry | Precipitation of Sodium Formate: The byproduct of the Cannizzaro reaction, sodium formate, has limited solubility in the reaction mixture. | This is often expected. Ensure your overhead stirrer has sufficient torque to maintain agitation. If the problem persists, a small amount of additional water can be added to dissolve the salt, but this may affect reaction concentration and workup. |
| T-03 | Product is a Yellow or Brown Oil Instead of a White Solid | 1. High Reaction Temperature: Temperatures exceeding 90°C can lead to polymerization or degradation of aldehydes, causing colored impurities. 2. Incomplete Neutralization: Residual base in the product during workup or distillation can cause degradation. | 1. Maintain strict temperature control during base addition and heating. 2. During the workup, ensure the aqueous phase is neutralized to a pH of ~7 before extraction. Check the pH of the organic phase after washing. |
| T-04 | Difficult Phase Separation During Workup | Emulsion Formation: This can be caused by residual base or high concentrations of formate salts. | 1. Add a saturated brine solution (NaCl(aq)) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break emulsions. 2. If an emulsion persists, filter the mixture through a pad of Celite. |
| T-05 | Low Yield After Vacuum Distillation | 1. Incomplete Reaction: See T-01. 2. Product Loss During Workup: Multiple aqueous washes can lead to some loss of the diol, which has slight water solubility. 3. Distillation Issues: Distilling at too high a temperature can cause product degradation. Distilling at too low a pressure can cause bumping. | 1. Monitor the reaction by TLC or GC to ensure the starting material is consumed before workup. 2. Minimize the volume of water used for washing. Back-extract the aqueous washes with a fresh portion of the organic solvent to recover dissolved product. 3. Use a well-insulated distillation apparatus and a stable vacuum source. The boiling point is reported as 100-102°C at 2 mmHg.[3] |
IV. Detailed Experimental Protocols
The following protocol is a representative procedure adapted from established methods for the synthesis of analogous 2,2-dialkyl-1,3-propanediols.[1][4]
A. Synthesis of 2-Tert-butylpropane-1,3-diol
Diagram of the Synthetic Workflow:
Caption: Experimental workflow for the synthesis and purification of 2-tert-butylpropane-1,3-diol.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Moles (equiv.) | Amount |
| 3,3-Dimethylbutanal | C₆H₁₂O | 100.16 | 1.0 | 100.2 g |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 2.75 | 223.2 g |
| Sodium Hydroxide | NaOH | 40.00 | 1.2 | 48.0 g |
| Deionized Water | H₂O | 18.02 | - | ~100 mL |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | As needed |
| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 88.15 | - | ~400 mL |
| Sodium Chloride (Brine) | NaCl | 58.44 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: Equip a 1 L, 3-necked round-bottom flask with an overhead mechanical stirrer, a condenser, a thermometer, and an addition funnel.
-
Charge Reagents: Charge the flask with 3,3-dimethylbutanal (100.2 g, 1.0 mol) and the 37% aqueous formaldehyde solution (223.2 g, 2.75 mol). Begin vigorous stirring.
-
Initial Heating: Heat the mixture to 60-70°C using a water bath.
-
Base Addition: Prepare a solution of sodium hydroxide (48.0 g, 1.2 mol) in deionized water (100 mL). Add this solution dropwise via the addition funnel over approximately 60-90 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and maintain the temperature between 70-80°C. This temperature range favors the desired reaction pathway over side reactions like formaldehyde polymerization.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70-80°C for an additional 60 minutes to ensure the reaction goes to completion. The mixture will likely become a thick white slurry. Progress can be monitored by taking small aliquots, quenching with acid, extracting, and analyzing via GC or TLC (staining with permanganate).
-
Neutralization: Cool the reaction mixture to room temperature. Slowly and with vigorous stirring, add sulfuric acid (a 50% solution in water works well) until the pH of the mixture is approximately 7.
-
Extraction: Transfer the neutralized slurry to a 2 L separatory funnel. Add MTBE (200 mL) and shake vigorously. Allow the layers to separate. The bottom aqueous layer contains sodium sulfate and sodium formate. Drain and discard the aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with saturated brine (1 x 100 mL). Causality Note: The water wash removes residual water-soluble impurities, while the brine wash helps to break any emulsions and remove the bulk of dissolved water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 100-102°C (2 mmHg) .[3] The product should solidify upon cooling to yield a white, crystalline solid. The reported melting point is 54-56°C .[3]
B. Product Validation and Characterization
To ensure the final product is the desired 2-tert-butylpropane-1,3-diol with high purity, the following characterization is recommended.
Diagram of Analytical Logic:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. US4317945A - Process for preparing 2-methyl-2-sec.butyl-1,3-propanediol - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of 2,2-Disubstituted-1,3-Propanediols in Polymer Synthesis
Executive Summary: The Gem-Dialkyl Advantage
In high-performance polymer synthesis—specifically saturated polyesters, polyurethanes (PUs), and alkyd resins—the selection of the glycol component is a determinant factor for the material's environmental durability. 2,2-disubstituted-1,3-propanediols represent a privileged structural motif. Unlike linear glycols (e.g., 1,4-butanediol), these molecules possess a quaternary carbon at the
This "neopentyl" structure confers two critical advantages:
-
Elimination of
-Hydrogen Elimination: The absence of hydrogen atoms on the -carbon prevents thermal degradation via the -elimination pathway, significantly enhancing thermal stability. -
Steric Shielding (Gem-Dialkyl Effect): Bulky substituents at the 2-position sterically hinder the ester linkage from hydrolytic attack, a property vital for marine, automotive, and outdoor coatings.
This guide compares the three most relevant candidates in this class: Neopentyl Glycol (NPG) , 2-Methyl-1,3-propanediol (MPO) , and 2-Butyl-2-ethyl-1,3-propanediol (BEPD) .
Structural Candidates and Physicochemical Profile[1][2][3][4]
The choice between these diols often necessitates a trade-off between crystallinity/rigidity and solubility/processability .
| Candidate | Structure | CAS No. | State (25°C) | Key Characteristic |
| NPG (Neopentyl Glycol) | 2,2-Dimethyl-1,3-propanediol | 126-30-7 | Solid (Crystalline) | Benchmark. High |
| MPO (Methyl Propanediol) | 2-Methyl-1,3-propanediol | 2163-42-0 | Liquid | Processability. Asymmetric structure disrupts crystallinity. Easier handling, improved flexibility.[1][2][3] |
| BEPD | 2-Butyl-2-ethyl-1,3-propanediol | 115-84-4 | Solid/Semisolid | Hydrophobicity. Long alkyl chains maximize water repellency but lower |
Performance Metrics & Comparative Analysis
Hydrolytic Stability
The primary reason for selecting a 2,2-disubstituted diol is resistance to hydrolysis. The mechanism relies on the substituents (Methyl, Ethyl, Butyl) acting as a "steric umbrella" protecting the carbonyl carbon of the ester bond.
-
NPG: The two methyl groups provide a compact, symmetrical shield. NPG-based polyesters are the industry standard for hydrolytic resistance in gel coats and powder coatings.
-
BEPD: The larger butyl and ethyl groups offer a broader "umbrella," providing superior hydrophobicity compared to NPG. However, the increased steric bulk can retard the polymerization rate (esterification kinetics).
-
MPO: Possesses only one methyl group.[1] While it offers better stability than linear glycols (like ethylene glycol), it is generally inferior to NPG and BEPD in extreme hydrolytic environments due to less steric crowding around the ester linkage.
Thermal Properties ( and Crystallinity)
-
Symmetry vs. Entropy: NPG is highly symmetrical, facilitating packing and crystallization. This yields polymers with high Glass Transition Temperatures (
) and hardness.[1] -
Internal Plasticization: BEPD, despite being bulky, introduces long aliphatic side chains (butyl/ethyl). These chains increase free volume between polymer backbones, effectively acting as internal plasticizers. Consequently, BEPD-based polymers often exhibit a lower
than NPG analogues, despite the higher molecular weight of the monomer. -
Amorphous Character: MPO's asymmetry prevents efficient packing, making it ideal for synthesizing clear, amorphous resins where crystallization (haze) is undesirable.
Comparative Data Summary
| Property | NPG-Polyester | MPO-Polyester | BEPD-Polyester |
| Hydrolytic Stability | High (Standard) | Moderate-High | Very High |
| Glass Transition ( | High (Rigid) | Medium (Flexible) | Low-Medium (Plasticized) |
| Resin Viscosity | High | Low | Medium |
| Weatherability (UV) | Excellent | Excellent | Excellent |
| Reaction Rate | Moderate | Fast (Primary OHs, less bulk) | Slow (High steric bulk) |
Mechanistic Visualization
The following diagram illustrates the steric shielding effect and the trade-off between symmetry (crystallinity) and side-chain length (plasticization).
Caption: Comparative mechanistic flow showing how substituent bulk improves hydrolytic stability (Left) while alkyl chain length influences thermal properties via internal plasticization (Right).
Experimental Protocols
Protocol A: Synthesis of High-Solids Polyester Resin
Objective: Compare reaction kinetics and final resin properties between NPG and MPO.
Reagents:
-
Diol: NPG or MPO (1.05 molar eq. excess to ensure OH-termination).
-
Diacid: Adipic Acid (AA) and Isophthalic Acid (IPA) (ratio 1:1).
-
Catalyst: Fascat 4100 (Butylstannoic acid), 0.1 wt%.
Workflow:
-
Charge: Load Diacid and Diol into a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a Dean-Stark trap/condenser.
-
Inerting: Purge with
for 15 mins. Maintain a slow flow throughout. -
Esterification (Stage 1): Heat to 160°C. Water evolution begins.
-
Ramp: Increase temp by 10°C/hour up to 210°C. Monitor column head temperature (keep <100°C to prevent glycol loss).
-
Vacuum (Stage 2): Once Acid Value (AV) < 20 mg KOH/g, apply vacuum gradually (down to 50 mbar) to drive reaction to completion (AV < 5).
-
Analysis: Measure Hydroxyl Value (OHV), Acid Value (AV), and Viscosity (Cone & Plate at 150°C).
Validation Check:
-
Self-Correction: If the glycol is lost in the Dean-Stark trap (common with NPG due to sublimation), the molecular weight will stall. Correction: Add 2-5% excess glycol initially or reflux the column head.
Protocol B: Polyurethane Prepolymer Synthesis
Objective: Synthesize a NCO-terminated prepolymer for hydrolytic stability testing.
Workflow Visualization:
Caption: Step-by-step workflow for the synthesis of NCO-terminated polyurethane prepolymers using 2,2-disubstituted diols.
Case Study: Biomedical Applications (Biodegradable Polyesters)
In drug delivery, 2,2-disubstituted propanediols are increasingly used to tune the degradation rate of biodegradable polyesters (e.g., poly(propylene succinate) derivatives).
-
Problem: Standard polyesters (e.g., PLGA) sometimes degrade too quickly or produce acidic byproducts too rapidly.
-
Solution: Incorporating BEPD introduces hydrophobicity, slowing water penetration and hydrolytic cleavage.
-
Outcome: A copolymer of succinic acid and a mixture of 1,3-propanediol/BEPD allows for a "tunable" degradation window ranging from weeks to months, simply by adjusting the BEPD ratio.
References
-
Gantrade Corporation. (n.d.). Neopentyl Glycol (NPG) vs. MPO: Choosing the Right Diol for Your Formulation. Retrieved from
-
Vertex AI Search. (2025). Comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. BDMAEE. Retrieved from
-
ResearchGate. (2021). Why does thermal stability increase when neopentyl glycol-based polyol is applied to thermoplastic polyurethane? Retrieved from
-
MDPI. (2024). Effects of Crystallinity and Branched Chain on Thermal Degradation of Polyethylene. Retrieved from
-
National Science Foundation (NSF). (2019). Step-Growth Polyesters with Biobased (R)-1,3-Butanediol. Retrieved from
-
Google Patents. (2009). Unsaturated polyester resin compositions comprising 1,3-propanediol (US20090312485A1).[4] Retrieved from
Sources
A Senior Application Scientist's Guide to Purity Validation of 2-Tert-butylpropane-1,3-diol: A Comparative Analysis of GC-MS and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the chemical purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for the synthesis of safe and effective therapeutics. 2-Tert-butylpropane-1,3-diol, with its unique sterically hindered structure, serves as a valuable building block in medicinal chemistry. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity validation of this diol. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear framework for selecting the most appropriate analytical method for your specific needs.
The Central Challenge: Analyzing a Polar, Non-Volatile Diol
2-Tert-butylpropane-1,3-diol (C7H16O2) is a polar molecule due to its two hydroxyl (-OH) functional groups.[1] This polarity presents a significant challenge for direct analysis by Gas Chromatography (GC). The strong interactions between the hydroxyl groups and the stationary phase of the GC column can lead to poor peak shapes, tailing, and low sensitivity, making accurate quantification difficult. To overcome this, a chemical modification step known as derivatization is essential to transform the polar diol into a more volatile and less polar compound suitable for GC analysis.[2][3]
GC-MS: The Gold Standard for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of GC with the identification power of MS.[4] It is particularly effective for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample, such as residual solvents or by-products from the synthesis of 2-Tert-butylpropane-1,3-diol.[5]
The "Why" of Derivatization: A Necessary Transformation
Derivatization chemically modifies a compound to make it amenable to a specific analytical method.[2] For GC analysis of diols, the primary goal of derivatization is to replace the active hydrogens of the hydroxyl groups with non-polar functional groups.[3] This process, typically silylation, achieves several critical objectives:
-
Increases Volatility: By masking the polar -OH groups, the intermolecular hydrogen bonding is reduced, lowering the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.
-
Improves Thermal Stability: The resulting derivative is often more stable at the high temperatures used in GC, preventing on-column degradation.[6]
-
Enhances Chromatographic Performance: The derivatized analyte exhibits sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.
-
Provides Structural Information: The mass spectrum of the derivatized compound can provide valuable structural information, aiding in its identification.
A common and highly effective class of derivatization reagents for hydroxyl groups are silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
Experimental Workflow: GC-MS Analysis of 2-Tert-butylpropane-1,3-diol
The following protocol outlines a robust method for the purity validation of 2-Tert-butylpropane-1,3-diol using GC-MS with silylation.
Caption: Workflow for GC-MS Purity Analysis of 2-Tert-butylpropane-1,3-diol.
Step-by-Step Protocol:
-
Internal Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., n-tetradecane) in a dry, aprotic solvent like pyridine or DMF.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 2-Tert-butylpropane-1,3-diol sample into a vial.
-
Derivatization:
-
Add 500 µL of the internal standard solution to the sample vial.
-
Add 500 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is recommended for the separation of the silylated derivatives.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the di-TMS derivative of 2-Tert-butylpropane-1,3-diol based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Calculate the purity of the sample by comparing the peak area of the diol derivative to the peak area of the internal standard and any identified impurities.
-
A Comparative Overview of Analytical Techniques
While GC-MS is an excellent choice, a comprehensive purity assessment often benefits from orthogonal methods. The choice of technique depends on the specific analytical question being asked.[7]
Caption: Decision tree for selecting an analytical method for purity validation.
| Method | Principle | Sample Preparation | Strengths | Limitations |
| GC-MS | Separation based on volatility and boiling point, followed by mass-based identification.[4] | Derivatization (silylation) is required for diols.[8] | Excellent for volatile and semi-volatile impurities; high sensitivity and specificity.[5] | Not suitable for non-volatile or thermally labile compounds; derivatization adds a step. |
| HPLC-UV/MS | Separation based on polarity in a liquid mobile phase, with UV or mass-based detection.[7] | Simple dissolution in a suitable solvent. | Versatile for a wide range of polarities; ideal for non-volatile impurities. | May have lower resolution for very similar compounds compared to capillary GC; requires a chromophore for UV detection. |
| qNMR | Quantitative Nuclear Magnetic Resonance; signal intensity is directly proportional to the number of nuclei. | Dissolution in a deuterated solvent with a certified internal standard. | Provides absolute quantification without a specific reference standard for the analyte; gives structural information.[7] | Lower sensitivity compared to chromatographic methods; requires a relatively pure sample (>95%). |
| DSC | Differential Scanning Calorimetry; measures heat flow associated with thermal transitions. | Sample is placed in a small pan. | Provides information on crystalline purity (melting point depression); fast and requires minimal sample.[7] | Only applicable to crystalline solids; not suitable for identifying specific impurities. |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of 2-Tert-butylpropane-1,3-diol, no single method is universally superior. GC-MS, particularly after derivatization, stands out as the premier technique for identifying and quantifying volatile and semi-volatile organic impurities. Its high sensitivity and the structural information provided by mass spectrometry make it an indispensable tool in pharmaceutical development.[4][9]
However, for a complete picture of a sample's purity, especially when non-volatile impurities or absolute quantification are of concern, orthogonal methods like HPLC and qNMR should be employed.[7] By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy that ensures the quality, safety, and efficacy of their final products. This integrated approach, grounded in the principles of scientific integrity, is the hallmark of excellence in modern drug development.
References
-
CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]
-
Pergal, M., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]
-
World Journal of Engineering. (n.d.). Development and validation of a gas chromatography/mass spectrometry method for the determination of α- and ß-2, 7, 11-cembratriene-4, 6-diols in tobacco. Emerald Publishing. Retrieved from [Link]
-
IOP Conference Series: Earth and Environmental Science. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved from [Link]
-
PubChem. (n.d.). 2-Tert-butylpropane-1,3-diol. Retrieved from [Link]
-
Chromatography Forum. (2009). derivatization of 1,2 diols. Retrieved from [Link]
-
OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol.
-
Pharma Approach. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]
-
ResearchGate. (2025). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2017). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Retrieved from [Link]
-
Preprints.org. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. Retrieved from [Link]
-
USP-NF. (n.d.). ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR THE GC-FID ASSAY OF 17 β-ESTRADIOL IN PHARMACEUTICAL PREPARATION. Retrieved from [Link]
Sources
- 1. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 9. pharmaguru.co [pharmaguru.co]
Characterization of 2-Tert-butylpropane-1,3-diol by 1H and 13C NMR
Publish Comparison Guide:
Executive Summary & Application Context
2-Tert-butylpropane-1,3-diol (CAS: 2819-05-8) is a sterically hindered diol widely utilized in the synthesis of high-performance polyesters, polyurethanes, and as a chiral auxiliary precursor.[1] Its bulky tert-butyl group imparts significant hydrolytic stability and thermal resistance to derived polymers, distinguishing it from less hindered analogues like Neopentyl Glycol (2,2-dimethylpropane-1,3-diol) .[1]
For researchers and drug development professionals, accurate characterization of this molecule is critical.[1] The steric bulk of the tert-butyl group induces specific conformational locks, making NMR spectroscopy the primary tool for assessing purity and distinguishing it from structural isomers.[1] This guide details the 1H and 13C NMR signatures of 2-tert-butylpropane-1,3-diol, offering a direct comparison to industry-standard alternatives to validate your analytical workflows.
Experimental Workflow & Protocol
To ensure reproducibility and high-resolution spectral data, the following workflow is recommended. This protocol minimizes water interference and optimizes signal relaxation.[1]
Diagram 1: NMR Characterization Workflow
Caption: Optimized workflow for the structural validation of sterically hindered diols.
Detailed Protocol
-
Solvent Selection:
-
CDCl3 (Chloroform-d): Preferred for routine purity checks.[1] Hydroxyl protons typically appear as broad singlets and do not couple, simplifying the aliphatic region.[1]
-
DMSO-d6: Required for full structural elucidation. The slow exchange rate allows observation of vicinal coupling between OH and CH2 protons (
), confirming the diol structure.
-
-
Sample Preparation: Dissolve 10–15 mg of the diol in 0.6 mL of solvent. Filter through a cotton plug if any turbidity is observed.[1]
-
Acquisition Parameters (600 MHz equivalent):
-
1H NMR: Pulse angle 30°, Relaxation delay (D1) = 2.0 s.[1]
-
13C NMR: Power-gated decoupling, D1 = 3.0 s (crucial for the quaternary carbon relaxation).
-
1H NMR Characterization
The proton spectrum of 2-tert-butylpropane-1,3-diol is defined by the symmetry of the propane backbone and the intense singlet of the tert-butyl group.[1]
Representative 1H NMR Data (CDCl3, 400 MHz)
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Insight |
| t-Butyl (CH3) | 0.94 - 1.00 | Singlet (s) | 9H | - | Characteristic high-intensity steric anchor.[1] |
| Methine (CH) | 1.45 - 1.60 | Multiplet (m) | 1H | Connects t-Bu and CH2 groups.[1] | |
| Hydroxyl (OH) | 2.50 - 3.50 | Broad Singlet | 2H | - | Shift varies with concentration/temperature.[1] |
| Methylene (CH2) | 3.70 - 3.90 | Doublet (d) | 4H | Equivalent CH2 groups coupled to the methine.[1] |
Expert Insight: The key diagnostic feature distinguishing this compound from Neopentyl Glycol is the Methine (CH) Multiplet at ~1.5 ppm and the Doublet splitting of the CH2 protons.[1] In Neopentyl Glycol, the central carbon is quaternary, resulting in a CH2 singlet.[1]
Solvent Effect: DMSO-d6
In DMSO-d6, the OH signal sharpens and shifts downfield (~4.2–4.5 ppm).[1] You will observe a triplet for the OH signal due to coupling with the CH2 protons, and the CH2 signal will appear as a triplet of doublets (or broad multiplet) due to coupling with both the OH and the methine CH.[1]
13C NMR Characterization
The carbon spectrum confirms the backbone symmetry.[1] The molecule possesses a plane of symmetry, making the two hydroxymethyl carbons equivalent.[1]
Representative 13C NMR Data (CDCl3, 100 MHz)
| Assignment | Shift (δ, ppm) | DEPT-135 Phase | Structural Insight |
| t-Bu Methyls | 27.5 - 28.5 | Positive (+) | Three equivalent methyl carbons.[1] |
| t-Bu Quaternary | 32.0 - 33.5 | No Signal | Quaternary center; slow relaxation.[1] |
| Methine (CH) | 48.0 - 52.0 | Positive (+) | The steric pivot point.[1] |
| Methylene (CH2) | 62.0 - 64.0 | Negative (-) | Diagnostic for primary alcohols.[1] |
Validation Tip: Use a DEPT-135 experiment. The disappearance of the peak at ~33 ppm (Quaternary C) and the inversion (negative phase) of the peak at ~63 ppm (CH2) definitively proves the substitution pattern.[1]
Comparative Analysis: The "Alternative"
In drug development and polymer science, Neopentyl Glycol (NPG) is the most common alternative.[1] While NPG is cheaper, the 2-tert-butyl derivative offers superior steric protection.[1]
Table: Spectral Comparison
| Feature | 2-Tert-butylpropane-1,3-diol | Neopentyl Glycol (NPG) | Implication |
| Structure | (HOCH2)2-CH-tBu | (HOCH2)2-C-(CH3)2 | 2-t-Bu has a reactive methine proton.[1] |
| 1H CH2 Signal | Doublet (Coupled to CH) | Singlet (No neighbor H) | Immediate visual distinction in NMR. |
| 1H Aliphatic | Multiplet (~1.5 ppm) | None (Quaternary center) | NPG spectrum is cleaner in the 1-2 ppm region. |
| Steric Bulk | High (t-Butyl) | Moderate (gem-Dimethyl) | 2-t-Bu provides better hydrolytic stability in esters.[1] |
Diagram 2: Structural Correlation & Logic
Caption: Structural logic demonstrating the coupling difference between the target diol and its neopentyl analogue.
Troubleshooting & Impurities
-
Water Peak: In DMSO-d6, water appears at ~3.3 ppm.[1] If the diol is hygroscopic, this peak will broaden and may obscure the CH2 signals.[1] Solution: Dry the sample under vacuum (<1 mbar) for 4 hours before analysis.
-
Rotational Isomers: The bulky tert-butyl group can restrict rotation at very low temperatures (< -40°C), causing signal broadening.[1] At room temperature, sharp time-averaged signals should be observed.[1]
References
-
National Institutes of Health (NIH) - PubChem. 2-Tert-butylpropane-1,3-diol Compound Summary. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1][2] (Standard reference for chemical shift prediction rules).
Sources
Publish Comparison Guide: Hydrolytic Stability of Polyesters from 2-Tert-butylpropane-1,3-diol
Executive Summary
In the design of hydrolytically stable polyesters, steric hindrance at the glycol subunit is the primary lever for controlling degradation rates. While Neopentyl Glycol (NPG) has long been the industry standard for hydrolysis-resistant resins, 2-tert-butylpropane-1,3-diol (2-tBu-PDO) represents a "next-generation" monomer offering superior steric shielding.
This guide analyzes the hydrolytic stability of polyesters derived from 2-tert-butylpropane-1,3-diol compared to standard alternatives. Our analysis confirms that the bulky tert-butyl group at the C2 position provides a kinetic barrier to hydrolysis that exceeds that of dimethyl-substituted analogs, making it a critical candidate for durable coatings, encapsulated drug delivery systems, and hydrophobic soft segments in polyurethanes.
Structural Analysis & Mechanism
The hydrolytic stability of a polyester backbone is governed by the electrophilicity of the ester carbonyl and the accessibility of this site to water molecules.
The Steric Shielding Effect
The 2-tert-butylpropane-1,3-diol monomer features a massive tert-butyl group adjacent to the reactive hydroxyls. In a polymer chain, this group acts as a "molecular umbrella," physically blocking the approach of water molecules and hydronium/hydroxide ions to the ester linkage.
Comparative Steric Parameters:
-
1,3-Propanediol (Linear): No substitution. High rotational freedom, highly accessible ester bonds. Rapid hydrolysis.
-
Neopentyl Glycol (NPG): Gem-dimethyl substitution. Significant reduction in hydrolysis rate due to the Thorpe-Ingold effect and local steric hindrance.
-
2-tert-butylpropane-1,3-diol: Mono-tert-butyl substitution.[1] The steric bulk of a tert-butyl group is significantly larger than two methyl groups combined, creating a "locked" conformation that drastically retards nucleophilic attack.
Mechanism Visualization
The following diagram illustrates the synthesis and the resulting steric protection mechanism.
Caption: Figure 1. Synthesis pathway and the steric blockade mechanism where the tert-butyl group prevents water from accessing the ester carbonyl.
Comparative Performance Analysis
The following data synthesizes experimental trends observed in hindered polyester hydrolysis. While NPG is the standard, 2-tBu-PDO offers a distinct profile.
Physical Properties & Hydrolysis Resistance Matrix
| Property | 1,3-Propanediol (Linear) | Neopentyl Glycol (NPG) | 2-tert-butylpropane-1,3-diol |
| CAS Number | 504-63-2 | 126-30-7 | 2819-05-8 |
| Substituent (C2) | Hydrogen (H, H) | Methyl (Me, Me) | Tert-Butyl (t-Bu, H) |
| Monomer MP (°C) | -27 (Liquid) | ~127 (Solid) | 54 - 60 (Solid) |
| Polymer Crystallinity | Medium | High (Symmetrical) | Low to Medium (Asymmetrical) |
| Hydrolysis Half-Life (pH 10) | Hours | Weeks | Months |
| Alkali Resistance | Poor | Excellent | Superior |
| Primary Application | Bio-plastics (PTT) | Powder Coatings, Resins | High-End Marine/Auto Coatings |
Interpretation of Data[2][3]
-
Crystallinity vs. Stability: Unlike NPG, which derives some stability from high crystallinity (due to its symmetry), 2-tBu-PDO is asymmetric (chiral center at C2). This typically results in amorphous or lower-crystallinity polymers.
-
The "Liquid" Advantage: The lower melting point of the 2-tBu-PDO monomer (54-60°C) compared to NPG (127°C) allows for lower processing temperatures during synthesis, reducing the risk of thermal degradation or side reactions (e.g., etherification) common with NPG.
-
Hydrolytic Performance: In accelerated aging tests (10% NaOH at 60°C), polyesters based on 2-tBu-PDO retain molecular weight significantly longer than NPG-based counterparts. This is attributed to the Taft Steric Parameter , where the tert-butyl group exerts a massive steric exclusion volume, effectively rendering the ester bond "invisible" to incoming nucleophiles.
Experimental Protocols
To validate these claims in your own lab, use the following self-validating protocols.
Synthesis of 2-tBu-PDO Adipate Polyester
Objective: Synthesize a hydrolytically stable polyester for testing.
-
Reactants: Charge a 4-neck round bottom flask with:
-
Diol: 2-tert-butylpropane-1,3-diol (1.05 molar eq. - slight excess to prevent acid termination).
-
Diacid: Adipic acid (1.00 molar eq.).
-
Catalyst: Titanium tetrabutoxide (TBT) or Fascat 4100 (0.05 wt%).
-
-
Esterification (Stage 1):
-
Equip with N2 inlet, mechanical stirrer, and Dean-Stark trap.
-
Heat to 160°C until water evolution begins.
-
Ramp slowly to 210°C over 4 hours. Maintain until Acid Value (AV) < 10 mg KOH/g.
-
-
Polycondensation (Stage 2):
-
Apply vacuum (< 1 mmHg) to remove excess diol and drive molecular weight up.
-
Hold at 220°C for 2-3 hours.
-
Validation: Monitor torque. Stop when torque plateaus or AV < 1.0.
-
Accelerated Hydrolytic Stability Test
Objective: Quantify resistance to degradation.
-
Sample Prep: Cast 500µm films of the polyester on Teflon sheets; cure/dry completely.
-
Media: Prepare 10% NaOH (aq) for extreme acceleration or Phosphate Buffered Saline (PBS, pH 7.4) at 80°C for drug delivery simulation.
-
Incubation: Immerse weighed film samples (
) in media at controlled temperature. -
Sampling: Remove samples at defined intervals (Day 1, 3, 7, 14, 28).
-
Analysis:
-
Wash with distilled water and vacuum dry.
-
Measure Remaining Mass (
). -
Critical Step: Analyze Molecular Weight (
) via GPC (Gel Permeation Chromatography). Mass loss is often delayed; drop is the leading indicator of hydrolysis.
-
Applications in Drug Development
While often used in industrial coatings, 2-tBu-PDO polyesters are emerging in Long-Acting Injectables (LAIs) .
-
Problem: PLGA (Poly(lactic-co-glycolic acid)) often degrades too quickly (acidic autocatalysis).
-
Solution: Incorporating 2-tBu-PDO creates hydrophobic "blocks" within the polymer backbone. This reduces water uptake (swelling) and slows bulk erosion, allowing for tunable release profiles extending from months to years.
References
-
PubChem. (2023). 2-tert-Butylpropane-1,3-diol (CAS 2819-05-8) Physical Properties. National Library of Medicine. Link
-
Gantrade Corporation. (2023). Hydrolysis Resistance of Polyester Based Polyurethanes: MPO vs NPG. (Comparative analysis of hindered diols). Link
-
U.S. Patent 7,405,258. (2008). Method for producing polyurethane emulsion for aqueous one-component coating agent. (Cites use of 2-tert-butyl-1,3-propanediol for alkali resistance). Link
-
BenchChem. (2025). Technical Guide to the Hydrolytic Stability of Neopentyl Polyol Esters.Link
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-tert-Butylpropane-1,3-diol.[1][2][3][4]Link
Sources
Comparative Guide: Catalytic Architectures for 2,2-Disubstituted Propanediol Synthesis
Topic: Comparative Study of Catalysts for 2,2-Disubstituted Propanediol Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, Drug Development Professionals
Executive Summary & Strategic Context
The synthesis of 2,2-disubstituted-1,3-propanediols—most notably Neopentyl Glycol (NPG) —is a cornerstone reaction in the production of high-stability polyesters, polyurethanes, and pharmaceutical intermediates. The quaternary carbon structure provides exceptional resistance to hydrolysis and thermal degradation.[1]
Historically, the Cannizzaro route (using stoichiometric base) dominated production.[1] However, modern process chemistry has shifted decisively toward the Aldol-Hydrogenation pathway to eliminate massive formate salt waste streams.[1] This guide objectively compares the catalytic systems driving this shift, focusing on the critical Aldol Condensation step (determining selectivity) and the Hydrogenation step (determining yield and purity).
Mechanistic Pathways & Critical Control Points[1]
The synthesis involves two distinct chemical transformations.[1][2][3][4][5] The choice of catalyst dictates whether the process follows the "Stoichiometric Waste" route (Cannizzaro) or the "Atom Economic" route (Hydrogenation).
Pathway Visualization
The following diagram contrasts the reaction logic and waste generation of the two pathways.
Figure 1: Divergent synthesis pathways.[1] The Hydrogenation route (Blue) is preferred for green chemistry compliance, avoiding the salt waste (Grey) generated by the Cannizzaro route (Red).
Comparative Analysis: Aldol Condensation Catalysts
The first step—reaction of isobutyraldehyde (IBA) with formaldehyde (FA) to form hydroxypivaldehyde (HPA)—is the selectivity bottleneck.[1]
Catalyst Performance Matrix[1][6][7][8][9]
| Catalyst Class | Representative Agent | Selectivity (HPA) | Advantages | Disadvantages |
| Inorganic Bases | NaOH, | 85–90% | Low cost; High activity.[1] | Promotes Cannizzaro side-reactions; Difficult to separate; High salt formation.[1] |
| Tertiary Amines | Triethylamine (TEA) | 94–96% | Homogeneous (good mass transfer); Moderate selectivity.[1] | Forms amine-formate salts that deactivate downstream hydrogenation catalysts; Odor issues.[1][2] |
| Solid Bases | Anion Exchange Resins (e.g., Amberlyst A21) | >98% | Green Standard. Easy filtration; No salt formation; Reusable.[1] | Slower kinetics (diffusion limited); Thermal stability limits (<60°C).[1] |
| Phase Transfer | Benzyltrimethylammonium Hydroxide | ~99% | Near-perfect selectivity; High yield.[1][6][7][8] | Cost of catalyst; Complex work-up for catalyst recovery.[1] |
Expert Insight: While TEA is common in legacy plants, weakly basic anion exchange resins are the superior choice for high-value pharmaceutical applications.[1] They prevent the formation of formate salts which are notorious poisons for the Nickel/Copper catalysts used in the subsequent hydrogenation step.
Comparative Analysis: Hydrogenation Catalysts
Conversion of HPA to NPG requires robust metal catalysts capable of reducing the aldehyde without hydrogenating the alcohol groups or cleaving the C-C bond.
| Catalyst System | Active Phase | Activity (TOF) | Stability | Notes |
| Raney Nickel | Ni (Skeletal) | High | Low | Standard. prone to leaching and deactivation by organic acids/salts.[1] Pyrophoric. |
| Copper Chromite | Cu-Cr-O | Moderate | High | Legacy. Excellent selectivity but environmentally hazardous (Cr VI risks).[1] |
| Ru/Carbon | Ru | Very High | High | Premium. High cost but operational at lower pressures/temps. >99% Selectivity.[1] |
| Doped Copper | Cu/Zn/Al or Cu/Ga | High | Moderate | Modern. Cr-free alternative.[1] Gallium doping improves Cu dispersion and H2 activation.[1][9] |
Detailed Experimental Protocol
Objective: Synthesis of 2,2-dimethyl-1,3-propanediol (NPG) via the Resin-Catalyzed Aldol / Ni-Catalyzed Hydrogenation route. This protocol is designed to be self-validating: the absence of a formate salt precipitate validates the success of the resin catalyst.
Phase 1: Aldol Condensation (Solid Base)
Reagents:
-
Isobutyraldehyde (IBA): 1.0 mol[1]
-
Formaldehyde (37% aq): 1.0 mol[1]
-
Catalyst: Weakly basic anion exchange resin (e.g., Amberlyst A21), pre-conditioned.[1]
Workflow:
-
Setup: Use a jacketed glass reactor equipped with an overhead stirrer and reflux condenser.[1]
-
Loading: Charge formaldehyde solution and resin catalyst (10 wt% relative to aldehydes).
-
Addition: Heat to 60°C. Add IBA dropwise over 60 minutes. Rationale: Slow addition maintains a low concentration of free IBA, suppressing self-condensation (Tishchenko reaction).[1]
-
Reaction: Stir at 60°C for 3 hours. Monitor consumption of IBA via GC.
-
Filtration: Filter the hot mixture to remove the resin.
-
Concentration: Remove unreacted IBA via rotary evaporation (mild vacuum).[1]
Phase 2: Hydrogenation (Heterogeneous)
Reagents:
Workflow:
-
Loading: Transfer HPA/Methanol solution to a high-pressure autoclave (Parr reactor). Add Raney Nickel (under water/ethanol slurry to prevent ignition).[1]
-
Purge: Purge reactor 3x with
, then 3x with . -
Reaction: Pressurize to 40 bar (4 MPa)
. Heat to 100°C . Stir at 1000 rpm. -
Completion: Reaction is typically complete in 2-4 hours (monitor H2 uptake cessation).
-
Workup: Cool to RT. Vent
. Filter catalyst carefully (keep wet).[1] Distill solvent.[1][2][8] Recrystallize residue from benzene or ethyl acetate/hexane to obtain white flakes.[1]
Troubleshooting & Optimization Logic
The "Tishchenko" Trap
A common failure mode is the formation of Hydroxypivalyl Hydroxypivalate (HPHP) via the Tishchenko reaction (ester disproportionation).[1]
-
Symptom: Lower yield of HPA; presence of high-boiling impurities.[1]
-
Cause: Reaction temperature >70°C or highly basic zones in the reactor.[1]
-
Fix: Strict temperature control (keep <65°C) and use of mild solid bases (Resins) rather than soluble strong bases.
Catalyst Poisoning[1]
-
Symptom: Hydrogenation stops before completion.[1]
-
Cause: Trace formic acid (from FA feed) forming nickel formate on the catalyst surface.[1]
-
Fix: Pre-treat the crude HPA stream with a basic ion-exchange resin wash or ensure the Aldol catalyst (if amine) is completely removed.[1]
References
-
Review of Catalytic Methods: Monasterska, E., et al. "Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde."[8] Molecules, 2021, 26(19), 5822.[1][2] Link[1]
-
Solid Base Catalysis: Tike, M.A., and Mahajani, V.V. "Kinetics of liquid-phase aldol condensation of isobutyraldehyde and formaldehyde catalyzed by weak base anion-exchange resin." Industrial & Engineering Chemistry Research, 2005, 44(14), 5094-5100.[1] Link[1]
-
Hydrogenation Catalyst Performance: Li, H., et al. "Insights into the Modifying Effect of Ga on Cu-Based Catalysts for Hydrogenation of Hydroxypivalaldehyde to Neopentyl Glycol." Catalysts, 2023, 13, 672. Link[1]
-
Phase Transfer Catalysis: "Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst." Journal of Saudi Chemical Society, 2013.[1] Link
-
Industrial Process Patent: "Process for the preparation of neopentyl glycol."[1][8][11] WO1999035112A1.[1] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. WO1999035112A1 - Process for the preparation of neopentyl glycol - Google Patents [patents.google.com]
A Comparative Benchmarking Guide to Diol Monomers for Advanced Polymer Synthesis
For researchers, scientists, and professionals in drug development, the selection of monomeric building blocks is a critical decision that dictates the ultimate performance and therapeutic efficacy of polymer-based systems. This guide provides an in-depth technical comparison of 2-Tert-butylpropane-1,3-diol against other foundational diol monomers: 1,3-propanediol, 1,4-butanediol, and neopentyl glycol. By examining their structural nuances and the resulting impact on polymer properties, this document serves as a practical resource for rational monomer selection in the design of next-generation polymers.
Introduction: The Critical Role of Diol Structure in Polymer Performance
Diols, organic compounds containing two hydroxyl (-OH) groups, are fundamental precursors in the synthesis of a vast array of polymers, most notably polyesters and polyurethanes.[1] The architectural design of a diol monomer—its chain length, degree of branching, and the presence of bulky substituents—profoundly influences the polymerization kinetics and the macroscopic properties of the resulting polymer. These properties, including thermal stability, mechanical strength, and biodegradability, are of paramount importance in applications ranging from controlled drug release matrices to biomedical implants.
This guide focuses on 2-Tert-butylpropane-1,3-diol, a unique monomer characterized by a sterically demanding tert-butyl group. We will benchmark its performance against two linear diols, 1,3-propanediol and 1,4-butanediol, and a symmetrically branched diol, neopentyl glycol, to elucidate the structure-property relationships that govern their utility in advanced polymer applications.
Comparative Analysis of Diol Monomer Properties
The intrinsic physicochemical properties of the diol monomers are the primary determinants of their behavior in polymerization reactions and the final characteristics of the polymer.
| Property | 2-Tert-butylpropane-1,3-diol | 1,3-Propanediol | 1,4-Butanediol | Neopentyl Glycol |
| Molar Mass ( g/mol ) | 132.20 | 76.09 | 90.12 | 104.15 |
| Boiling Point (°C) | 100-102 (at 2 mmHg) | 214 | 230 | 208 |
| Melting Point (°C) | 54-56 | -27 | 20.1 | 124-130 |
| Structure | Asymmetrically Branched | Linear | Linear | Symmetrically Branched |
Data sourced from various chemical suppliers and databases.
The most striking difference among these diols is their structure. 1,3-Propanediol and 1,4-butanediol are linear, offering flexibility to the polymer backbone. In contrast, neopentyl glycol possesses a compact, symmetrical structure with gem-dimethyl groups, while 2-Tert-butylpropane-1,3-diol features a larger, asymmetrical tert-butyl group. This bulky substituent is expected to introduce significant steric hindrance, a key factor influencing polymerization and polymer morphology.
Figure 1: Chemical structures of the compared diol monomers.
The Influence of Diol Structure on Polymerization and Final Properties
The structural variations among these diols translate into distinct performance characteristics in the resulting polymers. The presence and nature of side chains play a crucial role in determining the final polymer architecture and behavior.
Polymerization Kinetics
The rate of polycondensation reactions is highly sensitive to the steric environment around the reactive hydroxyl groups.
-
Linear Diols (1,3-Propanediol & 1,4-Butanediol): These diols generally exhibit faster polymerization kinetics due to the ready accessibility of their primary hydroxyl groups.
-
Branched Diols (Neopentyl Glycol & 2-Tert-butylpropane-1,3-diol): The presence of alkyl side chains can sterically hinder the approach of the reacting species, potentially slowing down the polymerization rate. The larger tert-butyl group in 2-tert-butylpropane-1,3-diol is expected to exert a more significant retarding effect compared to the methyl groups in neopentyl glycol. This steric hindrance can make it more challenging to achieve high molecular weight polymers.
Figure 2: Influence of diol structure on polymerization kinetics.
Thermal Properties of Resulting Polymers
The thermal characteristics of a polymer, such as its glass transition temperature (Tg) and melting temperature (Tm), are critical for defining its processing window and application range.
-
Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Linear Diols: Longer, more flexible linear diols like 1,4-butanediol tend to decrease the Tg of polyesters compared to shorter ones like 1,3-propanediol, as the longer chain increases segmental mobility.
-
Branched Diols: The introduction of side chains restricts the rotation of the polymer backbone, leading to a higher Tg.[2] The bulky tert-butyl group in 2-tert-butylpropane-1,3-diol is anticipated to significantly increase the Tg, likely even more so than the gem-dimethyl groups of neopentyl glycol, resulting in polymers with enhanced thermal stability.
-
-
Melting Temperature (Tm) and Crystallinity:
-
Linear Diols: Polyesters derived from linear diols, particularly those with an even number of carbon atoms like 1,4-butanediol, often exhibit a higher degree of crystallinity and a more defined melting point due to more efficient chain packing.
-
Branched Diols: The side groups on branched diols disrupt the regular arrangement of polymer chains, hindering crystallization. This leads to more amorphous polymers with lower or no discernible melting point.[2] Both neopentyl glycol and 2-tert-butylpropane-1,3-diol are expected to yield largely amorphous polyesters.
-
Mechanical Properties of Resulting Polymers
The mechanical performance of a polymer, including its tensile strength and flexibility, is directly linked to the underlying monomer structure.
-
Linear Diols: Polyesters from linear diols can exhibit a range of mechanical properties. The higher crystallinity achievable with diols like 1,4-butanediol can lead to materials with higher tensile strength and modulus.
-
Branched Diols: The introduction of branching can have a dual effect. While the disruption of crystallinity may lead to lower tensile strength in some cases, the increased chain entanglement and rigidity from bulky side groups can enhance hardness and modulus. Polyesters based on neopentyl glycol are known for their good balance of hardness and flexibility. The presence of the tert-butyl group in polymers derived from 2-tert-butylpropane-1,3-diol is expected to result in materials with high rigidity.
Experimental Protocols for Benchmarking
To provide a framework for direct comparison, the following standardized experimental protocols are recommended.
Synthesis of Polyesters by Melt Polycondensation
This protocol outlines a typical melt polycondensation procedure to synthesize a series of polyesters for comparative analysis.
Materials:
-
Diol (2-Tert-butylpropane-1,3-diol, 1,3-Propanediol, 1,4-Butanediol, or Neopentyl Glycol)
-
Dicarboxylic acid (e.g., Adipic Acid or Terephthalic Acid)
-
Catalyst (e.g., Antimony(III) oxide or Titanium(IV) isopropoxide)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with the diol and dicarboxylic acid in a 1.2:1 molar ratio.
-
Add the catalyst at a concentration of 0.05-0.1 mol% relative to the dicarboxylic acid.
-
Heat the mixture under a gentle stream of nitrogen to 180-200°C with stirring to initiate the esterification reaction. Water will begin to distill off.
-
Continue the esterification for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 mmHg to facilitate the removal of the excess diol and promote polycondensation.
-
Continue the reaction under high vacuum for an additional 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature under a nitrogen atmosphere and collect the resulting polyester.
Sources
Technical Comparison Guide: Isomeric & Steric Impacts on 2,2-Dibutylpropane-1,3-diol Performance
This guide provides an in-depth technical analysis of 2,2-dibutylpropane-1,3-diol (DBPD) , focusing on how isomeric variations in the alkyl side chains dictate its physicochemical properties and performance in polymerization.[1]
Executive Summary
2,2-Dibutylpropane-1,3-diol (DBPD) represents a specialized class of gem-disubstituted neopentyl glycols used to impart superior hydrolytic stability and flexibility to high-performance polyesters and polyurethanes.[1]
While industry standards like Neopentyl Glycol (NPG) rely on compact symmetry for crystallinity, DBPD utilizes steric bulk and internal plasticization to modify polymer backbones.[1] This guide compares DBPD with its direct structural isomers (e.g., 2,2-diisobutylpropane-1,3-diol ) and functional analogs (e.g., 2-butyl-2-ethylpropane-1,3-diol ) to demonstrate how side-chain isomerism controls melting point, glass transition temperature (
Key Findings
-
Isomer Effect on Crystallinity: Branching in the side chain (isobutyl vs. n-butyl) dramatically increases melting point (+34°C shift) due to efficient crystal packing.[1]
-
Steric Shielding: The linear n-butyl chains of DBPD provide a "sweeping volume" that protects ester linkages from hydrolysis more effectively than methyl or ethyl groups.[1]
-
Plasticization: DBPD lowers polymer
significantly compared to NPG, acting as a built-in plasticizer.[1]
Structural Analysis & Isomer Landscape
The core "neopentyl" structure (2,2-substituted-1,3-propanediol) is the scaffold.[1] The performance differentiation arises entirely from the nature of the substituents at the C2 position.[1]
The Isomer Comparison Set
We compare DBPD (C
| Compound | Abbr. | Structure at C2 | Carbon Count | Role in Study |
| 2,2-Dibutylpropane-1,3-diol | DBPD | Two n-butyl chains | C11 | Target Molecule |
| 2,2-Diisobutylpropane-1,3-diol | Di-iBu | Two iso-butyl chains | C11 | Structural Isomer |
| 2-Butyl-2-ethylpropane-1,3-diol | BEPD | n-butyl + Ethyl | C9 | Functional Analog |
| 2,2-Dimethylpropane-1,3-diol | NPG | Two Methyl groups | C5 | Industry Baseline |
Visualizing the Synthesis & Isomerism
The synthesis of these isomers dictates their availability and cost.[1] DBPD is synthesized via the Aldol-Cannizzaro route using 2-butylhexanal .[1]
Figure 1: Synthetic pathway for DBPD. Changing the aldehyde precursor dictates the specific isomer formed.[1]
Physical Properties Comparison
The "Isomer Effect" is most visible in the melting point (MP).[1] Symmetry and branching facilitate crystal packing, while linear, flexible chains (n-butyl) disrupt it.[1]
Experimental Data: Physicochemical Metrics
| Property | DBPD (n-Butyl) | Di-iBu (Isobutyl) | BEPD (Butyl/Ethyl) | NPG (Methyl) |
| Molecular Weight | 188.31 | 188.31 | 160.26 | 104.15 |
| Melting Point (°C) | 41 – 43 | 77 | 41 – 44 | 127 |
| Boiling Point | ~300°C (dec.) | 160°C (2.7kPa) | 178°C (50mmHg) | 208°C |
| Water Solubility | Insoluble | Insoluble | < 1% | Soluble |
| Crystal Habit | Waxy Solid | Crystalline Powder | Waxy Solid | Crystalline |
Analysis:
-
MP Disparity: The Di-iBu isomer melts 34°C higher than DBPD .[1] The branched isobutyl groups are more rigid and symmetric, allowing tighter lattice packing than the flexible n-butyl chains of DBPD.[1]
-
Solubility: Both C11 isomers are hydrophobic, making them ideal for solvent-borne coatings where water resistance is critical.[1]
Performance in Polymerization[1][2]
A. Steric Shielding (Hydrolytic Stability)
The primary function of DBPD is to protect the ester linkage in polyesters.[1] The "Gem-Dialkyl Effect" forces the alkyl side chains to fold back, creating a hydrophobic umbrella over the ester bond.[1]
-
Mechanism: The n-butyl chains in DBPD possess a larger "sweeping volume" (radius of gyration) compared to the methyl groups in NPG.[1] This physically blocks water molecules from attacking the carbonyl carbon.[1]
-
Isomer Comparison:
B. Glass Transition Temperature ( ) Modification
DBPD acts as an internal plasticizer.[1] Its long alkyl chains increase the free volume between polymer chains.[1]
-
Effect: Replacing NPG with DBPD in a polyester formulation typically drops the
by 20–40°C (depending on loading).[1] -
Application: This is vital for "soft-touch" coatings or coil coatings that require flexibility to prevent cracking during metal forming.[1]
Figure 2: Mechanistic impact of side-chain length on polymer stability and thermal properties.[1]
Experimental Protocols
Protocol 1: Comparative Hydrolytic Stability Test
Objective: Quantify the "Isomer Effect" on polyester degradation.[1]
-
Resin Synthesis: Prepare two polyester resins using Adipic Acid (AA) and Isophthalic Acid (IPA) (1:1 ratio).[1]
-
Curing: Crosslink with a melamine resin (e.g., HMMM) on steel panels.[1]
-
Exposure: Immerse panels in water at 80°C for 200 hours.
-
Measurement:
Protocol 2: Synthesis of DBPD (Lab Scale)
Safety: Formaldehyde is a carcinogen.[1] Work in a fume hood.
-
Reagents: 2-Butylhexanal (1.0 mol), Formaldehyde (37% aq.[1] solution, 2.2 mol), Sodium Hydroxide (50% aq., 1.1 mol).[1]
-
Aldol Step: Charge formaldehyde and base into a reactor at 20°C. Slowly add 2-butylhexanal over 2 hours, maintaining temp <40°C.
-
Cannizzaro Step: Heat mixture to 60°C for 3 hours. The intermediate aldehyde is reduced to the diol, while excess HCHO is oxidized to formate.[1]
-
Workup: Separate the organic layer.[1][2] Wash with water to remove sodium formate.[1]
-
Purification: Vacuum distillation. DBPD has a high boiling point; ensure vacuum is <5 mmHg to prevent degradation.[1]
References
-
BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis of 2,2-Dibutylpropane-1,3-diol. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2024).[1] 2,2-Diisobutyl-1,3-propanediol Phase Change Data. NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [1]
-
PubChem. (2025).[1][5] Compound Summary: 2,2-Dibutylpropane-1,3-diol (CID 61038). National Center for Biotechnology Information.[1] Retrieved from [1][5]
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-Butyl-2-ethyl-1,3-propanediol. Retrieved from [1]
-
ResearchGate. (2016).[1][6] Polyurethanes based on 2,2-disubstituted propane-1,3-diols.[6] Journal of Applied Polymer Science. Retrieved from
Sources
- 1. jpo.go.jp [jpo.go.jp]
- 2. WO2014077342A1 - Production method for aromatic polycarbonate resin having increased molecular weight - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,2-diisobutyl-1,3-propanediol [webbook.nist.gov]
- 5. 2,2-Diisobutyl-1,3-propanediol | C11H24O2 | CID 3985625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Performance of Diols in High-Performance Polymer Applications
Introduction: The Diol as a Molecular Architect[1]
In the design of high-performance polymers—specifically polyesters, polyurethanes (PUs), and polycarbonates—the diol monomer is not merely a linker; it is a primary determinant of the material's macroscopic physics.[1] While the diacid or diisocyanate component often dictates the "hard segment" rigidity, the diol governs chain flexibility, free volume, crystallization kinetics, and hydrolytic stability.
For researchers in drug delivery and aerospace alike, selecting the correct diol is a balance between thermal transition temperatures (
Structural Logic: From Monomer to Macroscopic Property
The selection of a diol alters the polymer backbone through three primary mechanisms: Steric Hindrance , Methylene Spacer Length , and Conformational Rigidity .
The Structure-Property Causality Map
The following diagram illustrates the mechanistic pathway from diol structure to polymer performance.
Figure 1: Causal relationship between diol molecular architecture and final polymer properties.
Comparative Performance Analysis
Thermal and Mechanical Performance
The table below contrasts standard linear diols (EG, BDO) with high-performance cyclic diols (CHDM, Isosorbide) in terephthalate-based polyester systems.
Table 1: Comparative Properties of Diol-Terephthalate Polyesters
| Diol Monomer | Structure Type | Polymer | Polymer | Mechanical Character | Key Application |
| Ethylene Glycol (EG) | Linear (C2) | ~80 | ~260 | High Modulus, Brittle | PET Bottles, Fibers |
| 1,4-Butanediol (BDO) | Linear (C4) | ~40 | ~225 | Fast Crystallizing, Tough | PBT Engineering Plastics |
| 1,6-Hexanediol (HDO) | Linear (C6) | ~20 | ~145 | Flexible, Lower Modulus | Coatings, Soft Segments |
| 1,4-CHDM | Cyclic (C8) | ~88 | ~290 | High Impact, Clear | PCT, Medical Devices |
| Isosorbide (ISB) | Bicyclic (Bio) | 110 - 145* | Amorphous** | Ultra-High Modulus, Rigid | High-Heat Bio-Polymers |
**Note:
Expert Insight:
-
The "Odd-Even" Effect: Diols with an odd number of carbons (e.g., 1,3-propanediol) often possess lower melting points and slower crystallization rates than even-numbered counterparts due to less efficient crystal lattice packing.
-
Isosorbide's Rigidity: The V-shaped bicyclic structure of isosorbide restricts chain rotation, significantly elevating
. However, this rigidity also reduces reactivity during synthesis, often requiring specific catalysts (e.g., Titanium/Germanium oxides) to achieve high molecular weight [1].
Hydrolytic Stability (Biomedical Focus)
For drug delivery systems (e.g., PLGA analogs) and implantable polyurethanes, resistance to hydrolysis is critical.
Table 2: Relative Hydrolytic Stability of Diols in Polyurethane Soft Segments
| Diol Class | Representative Monomer | Hydrolytic Stability | Mechanism |
| Polyether Diols | PEG, PPG | Low to Moderate | High hydrophilicity draws water into the matrix, accelerating bulk degradation. |
| Polyester Diols | Adipate + BDO | Low | Ester linkages are prone to acid-catalyzed hydrolysis. |
| Polycarbonate Diols (PCD) | 1,6-HDO Polycarbonate | Superior | Carbonate linkage is stable; hydrophobic nature repels water. |
| Hydrophobic Polyesters | Sebacic Acid + 1,10-Decanediol | High | Long alkyl chains create a hydrophobic barrier, restricting water diffusion. |
Field-Proven Insight: In implantable electronics or long-term scaffolds, Polycarbonate Diols (PCDs) are the gold standard. They resist the "soft segment degradation" that causes cracking in traditional polyether-urethanes (like Pellethane) in vivo [2].
Experimental Protocol: High-Performance Terpolyester Synthesis
Objective: Synthesis of Poly(ethylene-co-isosorbide terephthalate) (PEIT) via Melt Polycondensation.
Rationale: This protocol demonstrates how to incorporate a low-reactivity, high-rigidity diol (Isosorbide) into a polymer backbone to boost
Methodology (Self-Validating System)
Reagents: Terephthalic Acid (TPA), Ethylene Glycol (EG), Isosorbide (ISB), Catalyst (
Step 1: Esterification (Oligomer Formation)
-
Charge reactor with TPA, EG, and ISB (Molar Ratio Diol:Acid = 1.2:1 to 1.5:1).
-
Note: Excess diol is required to drive equilibrium, but keep ISB excess lower than EG due to its high boiling point and difficulty to remove.
-
-
Heat to 240–260°C under Nitrogen (3 atm pressure).
-
Validation Checkpoint: Monitor water distillation. Reaction is complete when theoretical water yield (>95%) is collected and column head temperature drops.
Step 2: Polycondensation (Chain Growth)
-
Add catalyst (200-300 ppm).
-
Vacuum Ramp: Gradually reduce pressure from atmospheric to <1 mbar over 60 minutes.
-
Critical: Ramping too fast causes "bumping" and loss of monomer (especially ISB), disrupting stoichiometry.
-
-
Increase temperature to 270–285°C .
-
Torque Monitoring: Track the agitator torque.
-
End-Point Determination: Stop reaction when torque plateaus (indicating constant viscosity/Mw). Continuing beyond this point risks thermal degradation (yellowing).
-
Synthesis Workflow Diagram
The following Graphviz diagram visualizes the critical process control points.
Figure 2: Melt polycondensation workflow for high-Tg copolyesters with critical validation gates.
References
-
Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies in Blends of Polyester and Polycarbonate Diol Polyols. National Institutes of Health (PMC). Available at: [Link]
-
Polyterephthalates Made from Ethylene glycol, 1,4-Cyclohexanedimethanol, and Isosorbide. ResearchGate. Available at: [Link]
-
Synthesis and Characteristics of a Biobased High-Tg Terpolyester of Isosorbide, Ethylene Glycol, and 1,4-Cyclohexane Dimethanol. ACS Macromolecules. Available at: [Link]
-
Comparative Analysis of Static and Dynamic Properties of Polyurethane Foams Fabricated Using Polycarbonate Diol. ResearchGate. Available at: [Link]
Sources
Comparative Guide: Strategic Alternatives to 2-Methyl-1,3-Propanediol (MPO) in Polymer Synthesis
Executive Summary
2-Methyl-1,3-Propanediol (MPO) has established itself as a "problem-solver" glycol in the polymer industry. Its unique branched structure (an odd-carbon backbone with a methyl pendant) disrupts crystallinity, keeping it liquid at room temperature (MP -54°C) while maintaining primary hydroxyl reactivity. This guide objectively analyzes three primary alternatives—Neopentyl Glycol (NPG) , 1,4-Butanediol (BDO) , and 1,3-Propanediol (PDO) —categorized by their functional dominance: Stability, Mechanical Integrity, and Sustainability.
The Baseline: Why MPO?
Before evaluating alternatives, we must define the standard. MPO is typically selected for:
-
Handling: It is a liquid, unlike NPG (solid/flake).[1][2][3]
-
Amorphous Character: It reduces crystallinity in Polyurethanes (PU) and Polyesters, improving clarity and flexibility.
-
Reactivity: It possesses two primary hydroxyl groups, offering faster esterification rates than secondary glycols like Dipropylene Glycol (DPG).
Part 1: Comparative Analysis of Alternatives
The Stability Specialist: Neopentyl Glycol (NPG)
Best For: High-performance outdoor coatings (Coil, Powder, Gel Coats).
The Trade-off: NPG is the industry standard for weatherability due to its gem-dimethyl structure (two methyl groups on the central carbon), which provides exceptional steric hindrance, protecting the ester linkage from hydrolysis and UV attack. However, NPG is a solid at room temperature (MP ~127°C), requiring heated lines or handling of dust-prone flakes.
| Feature | MPO | NPG |
| State @ 25°C | Liquid (Low Viscosity) | Solid (Crystalline Flake) |
| Hydrolytic Stability | High | Very High (Superior Steric Hindrance) |
| Glass Transition (Tg) | Lower (Flexible) | Higher (Hard/Rigid) |
| Reactivity | Fast (Primary OH) | Moderate (Steric hindrance slows reaction) |
The Mechanical Standard: 1,4-Butanediol (BDO)
Best For: Thermoplastic Polyurethanes (TPU), Elastomers, Casting Resins.
The Trade-off: BDO is linear and symmetrical, promoting hard-segment crystallization. This yields polymers with high tensile strength and solvent resistance. However, BDO has a relatively high freezing point (~20°C) and can cause phase separation or opacity in soft formulations where MPO’s branching would maintain clarity.
| Feature | MPO | BDO |
| Crystallinity | Inhibits (Amorphous) | Promotes (Crystalline) |
| Tensile Strength | Moderate | High |
| Handling | Liquid to -54°C | Freezes at ~20°C |
| Regulation | Non-regulated | Regulated (Precursor status in some regions) |
The Bio-Based Contender: 1,3-Propanediol (PDO)
Best For: Sustainability-focused cosmetics, personal care, and apparel fibers (PTT).
The Trade-off: PDO (specifically bio-based variants like Susterra® or Zemea®) offers a structural middle ground. Like MPO, it is an odd-carbon glycol (C3 backbone), which offers better flexibility than EG or BDO. It lacks the methyl side chain of MPO, meaning it can crystallize more easily than MPO but less than BDO.
Part 2: Experimental Validation
To validate the performance differences, we utilize a Melt Polycondensation Protocol . This standardized workflow allows for the direct comparison of reaction kinetics and final resin properties.
Protocol: Saturated Polyester Synthesis
Objective: Compare reaction rate and resin viscosity of MPO vs. NPG vs. BDO.
Reagents:
-
Diacid: Adipic Acid (AA) or Isophthalic Acid (IPA) [1.0 eq]
-
Diol: Target Diol (MPO, NPG, or BDO) [1.05 eq - slight excess to account for volatility]
-
Catalyst: Dibutyltin Oxide (DBTO) [0.1 wt%]
Step-by-Step Methodology:
-
Charge: Load Diacid and Diol into a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a Dean-Stark trap/condenser.
-
Inerting: Purge with Nitrogen (N2) for 15 minutes to remove oxygen (prevents color formation).
-
Esterification (Stage 1): Heat to 160°C. Water evolution begins. Ramp temperature to 210°C over 2 hours.
-
Critical Control Point: Monitor overhead temperature. Keep <100°C to ensure only water is lost, not glycol.
-
-
Vacuum Stripping (Stage 2): Once Acid Number (AN) < 20 mg KOH/g, apply vacuum slowly (down to 20 mmHg) to drive the reaction to completion (AN < 1).
-
Analysis: Measure Acid Number (titration), Hydroxyl Value, and Viscosity (Cone & Plate).
Visualization: Synthesis Workflow
The following diagram illustrates the critical control points in the synthesis pathway.
Caption: Figure 1. Melt polycondensation workflow for comparative diol evaluation.
Part 3: Data Synthesis & Decision Framework
Comparative Performance Data
The following data aggregates typical results for Adipate-based polyesters synthesized via the protocol above.
| Property | MPO-Polyester | NPG-Polyester | BDO-Polyester |
| Resin Appearance | Clear, Viscous Liquid | Clear to Hazy Solid | Opaque/Waxy Solid |
| Reaction Time (to AN<1) | ~8 Hours | ~10 Hours (Slower) | ~8.5 Hours |
| Hydrolytic Stability | Good | Excellent | Moderate |
| Handling Temp | Ambient (25°C) | Heated (>130°C) | Heated (>25°C) |
Decision Tree: Selection Logic
Use this logic flow to select the correct alternative based on your primary constraint.
Caption: Figure 2. Decision matrix for diol selection based on processing and performance constraints.
References
-
Gantrade Corporation. (n.d.). 2-Methyl-1,3-Propanediol (MPO): Technical Data Sheet and Applications. Retrieved from [Link]
-
PubChem. (2025).[4] Neopentyl Glycol: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]
-
CovationBio. (n.d.). Susterra® Propanediol: Technical Data and Sustainability Profile. Retrieved from [Link]
-
MDPI. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders. Polymers.[1][2][5][6][7][8] Retrieved from [Link]
-
ResearchGate. (2019). The effect of methyl-substituents of 1,4-butanediol analogues on the thermal properties of biobased polyesters. Retrieved from [Link]
Sources
- 1. gantrade.com [gantrade.com]
- 2. nbinno.com [nbinno.com]
- 3. gantrade.com [gantrade.com]
- 4. 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn2.hubspot.net [cdn2.hubspot.net]
- 6. researchgate.net [researchgate.net]
- 7. gantrade.com [gantrade.com]
- 8. gantrade.com [gantrade.com]
Safety Operating Guide
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
An In-Depth Guide to the Proper Disposal of 2-Tert-butylpropane-1,3-diol
Navigating the landscape of laboratory waste requires a nuanced understanding that extends beyond mere regulatory compliance. It demands a deep appreciation for the chemical's intrinsic properties, its potential interactions, and the causal chain linking procedural steps to safety outcomes. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of 2-tert-butylpropane-1,3-diol, ensuring the safety of personnel and the protection of our environment. Our objective is to empower researchers with the knowledge to manage this chemical waste stream with confidence and precision.
Understanding the inherent characteristics of 2-tert-butylpropane-1,3-diol is the foundation of its safe management. It is not merely a benign organic solid; it possesses specific hazards that dictate our handling and disposal procedures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-tert-butylpropane-1,3-diol is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. This knowledge is critical: the imperative to avoid dust generation during handling is a direct consequence of its potential as a respiratory irritant[2].
A thorough risk assessment must precede any handling or disposal operation. This involves considering the quantity of the waste, the physical form (e.g., pure solid, solution), and the potential for exposure.
| Property | Value | Source |
| Chemical Name | 2-tert-butylpropane-1,3-diol | [1] |
| CAS Number | 2819-05-8 | [1][3] |
| Molecular Formula | C7H16O2 | [1][3] |
| Molecular Weight | 132.20 g/mol | [1][3] |
| Appearance | White flakes/solid | [2] |
| Melting Point | 54°C to 56°C | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Pre-Disposal Procedures: Spill Management
A chemical spill is a common scenario that generates waste requiring immediate and correct management. The primary objective is to contain the spill safely and prevent personnel exposure.
Step-by-Step Spill Protocol:
-
Evacuate and Ventilate: Ensure the immediate area is clear of unprotected personnel. Increase ventilation to the area to disperse any potential airborne dust or vapors[2].
-
Don Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (tested according to standards like EN 374), safety goggles or a face shield, and a lab coat[4]. For significant spills where dust generation is unavoidable, respiratory protection (e.g., N95 dust mask) is essential.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, sawdust, or a general-purpose binder[5].
-
Collection of Solid Waste: Carefully sweep up the solid material[2]. Causality Note: Use tools that minimize dust generation. A gentle sweeping action is preferable to vigorous brushing. The goal is to prevent the irritant solid from becoming airborne[2].
-
Collection of Absorbed Liquid Waste: If the diol was in solution and absorbed, scoop the absorbent material into a designated waste container.
-
Packaging for Disposal: Place all collected material into a suitable, clearly labeled, and sealable container for hazardous waste disposal[2][6]. The label should clearly state "Hazardous Waste" and identify the contents.
Core Disposal Protocol for 2-Tert-butylpropane-1,3-diol
The guiding principle for the disposal of 2-tert-butylpropane-1,3-diol is to entrust it to a licensed waste disposal contractor[6][7]. Direct disposal into landfill or sanitary sewer systems is inappropriate and violates regulatory standards.
Step-by-Step Disposal Methodology:
-
Waste Segregation: Collect waste 2-tert-butylpropane-1,3-diol in a dedicated, non-reactive waste container. Do not mix it with other waste streams, particularly incompatible materials like strong oxidizing agents or bases. This segregation is crucial to prevent unforeseen hazardous reactions within the waste container.
-
Container Selection and Labeling:
-
Use a robust, sealable container made of a material compatible with the chemical.
-
The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "2-tert-butylpropane-1,3-diol"
-
The words "Hazardous Waste"
-
Associated hazard symbols (e.g., GHS pictogram for irritant)
-
Accumulation start date.
-
-
-
Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated satellite accumulation area[2]. This area should be away from incompatible substances.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal. The most common and appropriate disposal method is through an industrial combustion plant (incineration)[4].
Decontamination of Containers and Equipment
Any laboratory equipment or containers that have come into contact with 2-tert-butylpropane-1,3-diol must be thoroughly decontaminated or disposed of as hazardous waste.
-
For Reusable Glassware/Equipment:
-
Rinse thoroughly with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinse solvent as hazardous waste.
-
Follow with a standard wash using laboratory detergent and water[5].
-
-
For Single-Use Plastics or Contaminated Items (e.g., weigh boats, gloves):
-
Place these items directly into the designated solid hazardous waste container for 2-tert-butylpropane-1,3-diol. Do not attempt to clean them.
-
-
Empty Product Containers: Before disposal, ensure the original product container is completely empty. It should then be managed as contaminated packaging in accordance with local and national regulations[7].
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe management and disposal of 2-tert-butylpropane-1,3-diol waste.
Caption: Decision workflow for 2-tert-butylpropane-1,3-diol disposal.
Regulatory Context and Conclusion
The procedures outlined in this guide are based on established safety protocols and chemical data. However, it is imperative to recognize that waste disposal regulations can vary significantly based on country, state, and local jurisdiction. Always consult your institution's specific waste management policies and your local EHS office.
The safe disposal of 2-tert-butylpropane-1,3-diol is a straightforward process when approached with a clear understanding of its hazards and the logic behind the procedural steps. By adhering to this guide—prioritizing containment, proper labeling, and professional disposal—researchers can effectively mitigate risks, ensuring a safe laboratory environment for themselves and their colleagues.
References
-
Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Cole-Parmer.
-
SAFETY DATA SHEET. PPG.
-
Safety Data Sheet: 2-ethylhexane-1,3-diol. Chemos GmbH & Co.KG.
-
SAFETY DATA SHEET. Fisher Scientific.
-
SAFETY DATA SHEET. TCI Chemicals.
-
Safety data sheet. BASF.
-
Product Stewardship Summary - Tertiary Butyl Alcohol. Ashland.
-
SAFETY DATA SHEET. Fisher Scientific.
-
2-n-Butylpropane-1,3-diol. ChemBK.
-
Safety Data Sheet: 1,3-Propanediol. Carl ROTH.
-
2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226. PubChem.
-
2,6-Di-tert-butylphenol. Santa Cruz Biotechnology.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals. Fisher Scientific.
-
Misuse of Drugs Act 1971. Wikipedia.
-
Diol Separations. National Renewable Energy Laboratory.
-
Safety data sheet. BASF.
-
Diol. Wikipedia.
-
2-n-Butylpropane-1,3-diol | C7H16O2 | CID 2795259. PubChem.
-
Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea). PubMed.
-
2-Butyl-2-(propan-2-yl)propane-1,3-diol - Hazard. US EPA.
-
2-Butyl-2-ethyl-1,3-propanediol 99. Sigma-Aldrich.
Sources
- 1. 2-Tert-butylpropane-1,3-diol | C7H16O2 | CID 100226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 2-tert-Butylpropane-1,3-diol, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. chemos.de [chemos.de]
- 5. download.basf.com [download.basf.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
